PD-1/PD-L1-IN-NP19
Description
BenchChem offers high-quality PD-1/PD-L1-IN-NP19 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PD-1/PD-L1-IN-NP19 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31ClN2O4/c1-22-26(13-8-14-28(22)25-11-5-4-6-12-25)21-40-31-17-30(39-20-24-10-7-9-23(15-24)18-35)27(16-29(31)34)19-36-33(2,3)32(37)38/h4-17,36H,19-21H2,1-3H3,(H,37,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPKZNFXWGTUGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CNC(C)(C)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Deciphering PD-1/PD-L1-IN-NP19: A Comprehensive Technical Guide on Small-Molecule Immune Checkpoint Inhibition
Executive Summary
As a Senior Application Scientist navigating the transition from monoclonal antibodies (mAbs) to small-molecule inhibitors in immuno-oncology, I recognize the critical need for precise mechanistic understanding. While mAbs like pembrolizumab have revolutionized cancer therapy, their large molecular weight limits solid tumor penetration and oral bioavailability. Enter PD-1/PD-L1-IN-NP19 (NP19) , a potent, non-peptidic small-molecule inhibitor of the programmed cell death 1 (PD-1) and programmed cell death ligand 1 (PD-L1) interaction MedChemExpress[1]. This whitepaper deconstructs the mechanism of action, physicochemical profile, and the self-validating experimental frameworks required to evaluate NP19 in preclinical settings.
Section 1: Molecular Profile and Selectivity
NP19 (CAS: 2377916-66-8) is engineered to induce steric occlusion at the PD-L1 binding interface. Unlike mAbs that blanket the entire receptor, NP19 specifically targets the hydrophobic cleft of PD-L1, triggering a dimerization or conformational shift that precludes PD-1 binding Xcess Biosciences[2].
Crucially, NP19 exhibits profound species selectivity. It demonstrates an IC50 of 12.5 nM against the human PD-1/PD-L1 interaction but shows minimal activity (>1 µM) against the murine orthologs MedChemExpress[1]. This necessitates the use of humanized mouse models or strictly human in vitro systems for preclinical validation.
Table 1: Physicochemical and Binding Properties
| Parameter | Value |
| Chemical Name | 2-[({5-chloro-2-[(3-cyanophenyl)methoxy]-4-({2-methyl-[1,1'-biphenyl]-3-yl}methoxy)phenyl}methyl)amino]-2-methylpropanoic acid |
| CAS Number | 2377916-66-8 |
| Molecular Formula | C33H31ClN2O4 |
| Molecular Weight | 555.06 g/mol |
| Target | Human PD-1/PD-L1 Interaction |
| IC50 (Human) | 12.5 nM |
| IC50 (Mouse) | >1 µM |
Section 2: Mechanism of Action (MoA)
The PD-1/PD-L1 axis is a classic immune evasion pathway. When tumor-expressed PD-L1 binds to PD-1 on cytotoxic T-cells, it induces the phosphorylation of the Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) and Immunoreceptor Tyrosine-based Switch Motif (ITSM). This recruits SHP-1/2 phosphatases, which dephosphorylate proximal T-cell receptor (TCR) signaling molecules (e.g., ZAP70), effectively paralyzing the T-cell.
NP19 intervenes by physically decoupling this protein-protein interaction (PPI). By blocking PD-L1, NP19 prevents SHP-1/2 recruitment, thereby restoring TCR signaling cascades and triggering the release of effector cytokines like IFN-γ DC Chemicals[3].
Mechanism of Action: NP19 blocks PD-L1, preventing SHP-1/2 recruitment and restoring T-cell activity.
Section 3: Pharmacokinetics and In Vivo Efficacy
The pharmacokinetic (PK) profile of NP19 dictates its dosing strategy. In rat models, intravenous administration yields a rapid clearance, whereas oral administration reveals a prolonged half-life (t1/2 = 10.9 h), albeit with low bioavailability (F=5%) due to first-pass metabolism or poor aqueous solubility Xcess Biosciences[2]. Despite this, intragastric gavage (25-100 mg/kg) in humanized melanoma models yields up to 80.9% tumor growth inhibition (TGI), proving that systemic exposure is sufficient to activate the tumor immune microenvironment MedChemExpress[1].
Table 2: Pharmacokinetic Profile (Rat Models)
| Route of Administration | Dose | Cmax | Tmax | t1/2 | Clearance (CL) | Bioavailability (F) |
| Intravenous (i.v.) | 1 mg/kg | 1751 µg/L | N/A | 1.5 ± 0.5 h | 0.9 ± 0.2 L/h/kg | 100% |
| Oral (p.o.) | 10 mg/kg | 69.5 µg/L | 0.6 ± 0.2 h | 10.9 ± 7.7 h | 23.1 L/h/kg | 5% |
Section 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of NP19 must rely on self-validating assay systems. Below are the definitive protocols for quantifying its biochemical and cellular efficacy.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
Causality & Validation: HTRF is selected over standard ELISA due to its superior signal-to-background ratio and real-time solution-phase binding kinetics. The assay uses a Europium cryptate (Eu3+) donor and an XL665 acceptor. The critical self-validating feature is the ratiometric readout (665nm/620nm), which internally normalizes for well-to-well liquid volume variations and compound auto-fluorescence, eliminating false positives.
Step-by-step HTRF assay workflow for quantifying NP19 inhibition of PD-1/PD-L1 interaction.
Step-by-Step Methodology:
-
Reagent Preparation: Dilute NP19 in assay buffer (PBS, 0.1% BSA, 0.05% Tween-20) to a top concentration of 10 µM, performing 3-fold serial dilutions.
-
Protein Incubation: Add 2 nM of His-tagged human PD-L1 and 10 nM of Fc-tagged human PD-1 to a 384-well proxiplate. Add NP19 dilutions and incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Fluorophore Addition: Add Anti-His-Eu3+ cryptate (donor) and Anti-Fc-XL665 (acceptor).
-
Signal Detection: Incubate for 1 hour. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 337 nm; measure emission at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the FRET ratio (665/620). Plot the normalized ratio against the log[NP19] concentration to derive the IC50 using a 4-parameter logistic regression.
Protocol 2: T-Cell/Tumor Cell Co-Culture Assay for IFN-γ Release
Causality & Validation: Evaluating immune activation requires isolating the PD-1/PD-L1 axis from variable tumor antigen presentation. We utilize Hep3B hepatoma cells engineered to co-express human PD-L1 and an anti-CD3 single-chain variable fragment (scFv) EvitaChem[4]. The anti-CD3 scFv provides a constant, antigen-independent TCR activation signal (Signal 1). Therefore, any modulation in IFN-γ secretion is strictly causally linked to NP19's blockade of the PD-L1 inhibitory signal (Signal 2).
Step-by-Step Methodology:
-
Cell Preparation: Seed engineered Hep3B cells (PD-L1+, anti-CD3 scFv+) at 1x10^4 cells/well in a 96-well plate. Allow adherence overnight.
-
T-Cell Isolation: Isolate primary human peripheral blood mononuclear cells (PBMCs) or purified CD3+ T-cells from healthy donors.
-
Co-Culture: Add 5x10^4 T-cells to the Hep3B monolayer (Effector:Target ratio of 5:1).
-
Compound Treatment: Add NP19 at concentrations ranging from 0.37 µM to 10 µM. Include a vehicle control (0.1% DMSO) and an anti-PD-L1 mAb as a positive control.
-
Incubation & Harvest: Incubate for 72 hours at 37°C, 5% CO2. Centrifuge the plate to pellet cells and harvest the supernatant.
-
Cytokine Quantification: Quantify IFN-γ levels using a highly sensitive sandwich ELISA. NP19 will demonstrate a dose-dependent elevation of IFN-γ, validating its cellular efficacy.
References
-
DC Chemicals. "PD-1/PD-L1-IN-NP19 Datasheet". DC Chemicals. [Link]
Sources
PD-1/PD-L1-IN-NP19: Technical Monograph & Development Guide
Executive Summary
PD-1/PD-L1-IN-NP19 (hereafter NP19 ) is a potent, small-molecule inhibitor targeting the Programmed Cell Death 1 (PD-1) / Programmed Cell Death Ligand 1 (PD-L1) immune checkpoint axis.[1][2] Unlike monoclonal antibodies (mAbs) such as pembrolizumab or nivolumab that sterically block the receptor-ligand interface, NP19 belongs to the resorcinol dibenzyl ether class of inhibitors. It functions by inducing a specific dimerization of PD-L1, sequestering the ligand and rendering it incapable of binding to PD-1 on T-cells.
This guide details the physicochemical properties, mechanistic pharmacology, and validated experimental protocols for researchers utilizing NP19 in immuno-oncology (IO) discovery.
Part 1: Chemical Identity & Structural Basis
NP19 was developed through structure-activity relationship (SAR) optimization of the biphenyl/resorcinol ether scaffold, originally inspired by the BMS-202/BMS-1001 series.
Physicochemical Profile
| Property | Specification |
| Chemical Name | PD-1/PD-L1-IN-NP19 |
| CAS Number | 2377916-66-8 |
| Molecular Formula | C₃₃H₃₁ClN₂O₄ |
| Molecular Weight | 555.07 g/mol |
| Solubility | DMSO: ≥ 30 mg/mL; DMF: ≥ 30 mg/mL; Water: Insoluble |
| Appearance | Crystalline solid |
| Storage | -20°C (Powder, 3 years); -80°C (In solvent, 6 months) |
Structural Mechanism
NP19 does not bind to the PD-1 receptor. Instead, it binds to the PD-L1 ligand .
-
Binding Pocket: It occupies a deep, hydrophobic cylindrical pocket formed at the interface of two PD-L1 molecules.
-
Dimerization: The binding event induces a conformational change that forces two PD-L1 monomers to dimerize "face-to-face."
-
Result: The surface residues of PD-L1 required for interacting with PD-1 (e.g., Ile54, Tyr56, Arg113) are buried within the dimer interface or sterically occluded, preventing T-cell inhibition.
Part 2: Mechanistic Pharmacology (Visualization)
The following diagram illustrates the competitive inhibition mechanism where NP19 acts as a "molecular glue" for PD-L1 dimerization, contrasting with the direct blockade by mAbs.
Caption: NP19 induces PD-L1 homodimerization, preventing the PD-1/PD-L1 inhibitory complex formation.
Part 3: Preclinical Characterization & Protocols
To validate NP19 activity, a tiered screening approach is required: biochemical affinity, cellular functionality, and in vivo efficacy.
Biochemical Potency: HTRF Binding Assay
Purpose: Determine the IC₅₀ of NP19 disrupting the interaction between recombinant human PD-1 and PD-L1. Standard IC₅₀: ~12.5 nM[1][3][4][5]
Protocol:
-
Reagents: Use a Homogeneous Time-Resolved Fluorescence (HTRF) kit (e.g., Cisbio).
-
Tag 1: Anti-hPD-1-Europium Cryptate (Donor).
-
Tag 2: Anti-hPD-L1-XL665 (Acceptor).
-
-
Preparation: Dilute NP19 in DMSO (stock) then into diluent buffer to 4x final concentration.
-
Incubation:
-
Add 5 µL of NP19 (varying concentrations).
-
Add 5 µL of hPD-L1 protein.
-
Incubate 15 mins at Room Temperature (RT) to allow dimerization.
-
Add 10 µL of hPD-1 protein.
-
-
Detection: Incubate for 2 hours at RT. Read fluorescence ratio (665 nm/620 nm) on a compatible plate reader (e.g., EnVision).
-
Analysis: Plot inhibition curves using a 4-parameter logistic fit.
Cellular Function: T-Cell Co-Culture Assay
Purpose: Verify if NP19 restores T-cell effector function (IFN-γ secretion) in the presence of PD-L1+ tumor cells. Standard EC₅₀: ~3 µM[1][3]
Protocol:
-
Effector Cells: Isolate human PBMCs or use Jurkat-NFAT-luciferase T-cells engineered to express PD-1.
-
Target Cells: Culture Hep3B or CHO cells overexpressing human PD-L1 and a T-cell activator (e.g., anti-CD3 scFv or membrane-bound OKT3).
-
Co-Culture Setup:
-
Seed Target cells (20,000/well) in a 96-well plate. Allow adhesion (4 hours).
-
Add NP19 (serial dilutions).
-
Add Effector cells (50,000/well).
-
-
Incubation: 48–72 hours at 37°C, 5% CO₂.
-
Readout:
-
PBMC: Collect supernatant and quantify IFN-γ via ELISA.
-
Jurkat-NFAT: Add luciferase substrate and measure luminescence.
-
-
Control: Use an anti-PD-L1 mAb (e.g., Atezolizumab) as a positive control.
In Vivo Efficacy: Syngeneic Mouse Models
Purpose: Assess tumor growth inhibition (TGI) in an immunocompetent host.
Protocol (B16-F10 Melanoma Model):
-
Animals: C57BL/6 mice (female, 6-8 weeks).
-
Inoculation: Inject 5×10⁵ B16-F10 cells subcutaneously into the right flank.
-
Randomization: When tumors reach ~50–100 mm³, randomize into groups (n=8).
-
Dosing Regimen:
-
Vehicle: Saline/PEG400 (Daily).
-
NP19: 25–100 mg/kg (Intragastric gavage, Daily for 15 days).[4]
-
-
Measurement: Measure tumor volume (V = 0.5 × Length × Width²) every 2-3 days.
-
Endpoints: Tumor weight at sacrifice; Flow cytometry of tumor-infiltrating lymphocytes (CD8+ T-cells).
Part 4: Pharmacokinetics (PK) Profile
NP19 demonstrates moderate stability but low oral bioavailability, a common challenge in the resorcinol ether class.
Table 1: PK Parameters in Rats (Cheng et al.)
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) | Interpretation |
| Tmax (h) | - | 0.6 ± 0.2 | Rapid absorption |
| Cmax (µg/L) | 1751 | 69.5 | Low peak plasma concentration via oral route |
| T1/2 (h) | 1.5 ± 0.5 | 10.9 ± 7.7 | Slow elimination phase after oral dosing |
| Bioavailability (F) | - | ~5% | Critical Limitation: Requires formulation optimization |
| Clearance (CL) | 0.9 L/h/kg | 23.1 L/h/kg | - |
Note: The discrepancy in half-life (IV vs PO) suggests flip-flop kinetics or absorption-rate limited elimination in the oral formulation.
Part 5: Experimental Workflow Visualization
The following diagram outlines the critical path for validating NP19 batches in a drug discovery setting.
Caption: Validation workflow for NP19 from compound solubilization to in vivo efficacy readout.
References
-
Cheng, B., et al. (2020). Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential Anticancer Agents. Journal of Medicinal Chemistry.[5][6]
-
MedChemExpress. PD-1/PD-L1-IN-NP19 Product Datasheet & Biological Activity.
-
Cayman Chemical. NP19 Product Insert and Safety Data Sheet.
-
Zak, K. M., et al. (2017). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). Oncotarget.[5] (Providing structural basis for the resorcinol ether class mechanism).
Sources
- 1. medkoo.com [medkoo.com]
- 2. Frontiers | A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy [frontiersin.org]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PD-L1 as an emerging target in the treatment and prevention of keratinocytic skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Highly Potent Small-Molecule PD-1/PD-L1 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: PD-1/PD-L1-IN-NP19 Structure-Activity Relationship
Executive Summary
PD-1/PD-L1-IN-NP19 (hereafter NP19 ) represents a pivotal evolution in the class of small-molecule immune checkpoint inhibitors. Unlike monoclonal antibodies (mAbs) that sterically block the PD-1/PD-L1 interface, NP19 utilizes a small-molecule induced dimerization mechanism. Built upon a resorcinol dibenzyl ether scaffold, NP19 achieves nanomolar potency (
This guide deconstructs the chemical architecture, mechanistic logic, and experimental validation of NP19, providing a blueprint for researchers optimizing next-generation oral checkpoint inhibitors.
Chemical Architecture & Binding Mechanism
The Resorcinol Dibenzyl Ether Scaffold
NP19 belongs to the "BMS-like" class of inhibitors but features critical optimizations to the central core. The molecule is tripartite:
-
The Anchor (Core): A chloro-substituted resorcinol ring.
-
The Hydrophobic Wedge: A (2-methyl-[1,1'-biphenyl]-3-yl)methoxy group designed to penetrate the deep hydrophobic pocket of PD-L1.
-
The Solubilizing Tail: A hydrophilic amino acid derivative (N-(2-methyl-2-propanoic acid) side chain) that interacts with the solvent-exposed surface.
Mechanism of Action: Induced Dimerization
NP19 does not merely bind to PD-L1; it remodels it.
-
Step 1: Intercalation. NP19 binds to the hydrophobic cavity of a single PD-L1 monomer.
-
Step 2: Recruitment. The inhibitor-bound surface creates a high-affinity interface for a second PD-L1 monomer.
-
Step 3: Locking. The resulting dimer occludes the PD-1 binding surface, preventing T-cell suppression.
Key Residue Interactions:
-
Tyr56: Forms a critical
- stacking interaction with the biphenyl moiety of NP19.[1] -
Met115 & Ala121: Define the hydrophobic pocket accommodating the distal phenyl ring.
-
Asp122: Often engages in salt-bridge or H-bond interactions with the hydrophilic tail (depending on specific analog pH states).
Figure 1: Mechanism of Action. NP19 induces the formation of a PD-L1 homodimer, sterically preventing the interaction with PD-1 on T-cells.
Detailed Structure-Activity Relationship (SAR)
The potency of NP19 (
The Hydrophobic "Warhead" (Distal Biphenyl)
The biphenyl group is the primary driver of affinity.
-
Observation: Replacing the distal phenyl ring with smaller aliphatic groups leads to a >100-fold loss in potency.
-
Causality: The deep pocket of PD-L1 is lined with hydrophobic residues (Ile54, Tyr56, Met115). The biphenyl moiety fills this volume, displacing water and maximizing van der Waals contacts. The 2-methyl group on the biphenyl ring restricts rotation, pre-organizing the molecule into a bioactive conformation that reduces the entropic penalty of binding.
The Linker Region (Ether Bridges)
-
Observation: The methyleneoxy (
) linkers provide the necessary flexibility for the aromatic rings to orient into the cylindrical hydrophobic tunnel. -
Constraint: Rigidifying this linker (e.g., direct aryl-aryl coupling) often abolishes activity by preventing the "U-shape" conformation required for dimerization.
The Hydrophilic Tail (Solubility & Surface Interaction)
Small molecule PD-L1 inhibitors are notoriously hydrophobic (Lipinski rule violators). NP19 incorporates a hydrophilic tail to counteract this.
-
Structure: A dimethyl glycine-like moiety attached to the central ring.
-
Function:
-
Solubility: Increases aqueous solubility to allow for oral administration (though bioavailability remains a challenge,
). -
Surface Binding: Interacts with solvent-exposed residues near the pocket entrance, potentially stabilizing the dimer interface.
-
Comparative Potency Data
| Compound | Scaffold Type | IC50 (HTRF) | Mechanism | Key Feature |
| NP19 | Resorcinol Ether | 12.5 nM | Dimerization | High potency, optimized biphenyl fit |
| BMS-202 | Biphenyl | 18 nM | Dimerization | First-generation reference |
| BMS-1001 | Biphenyl | 2.25 nM | Dimerization | Improved solubility/potency balance |
| BMS-1166 | Biphenyl | 1.4 nM | Dimerization | Optimized metabolic stability |
Data aggregated from Cheng et al. and related BMS patent literature.
Experimental Protocols & Validation
To validate NP19 activity, a tiered screening approach is required.
Tier 1: Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This is the industry standard for measuring the disruption of the PD-1/PD-L1 interaction.
Protocol:
-
Reagents: Recombinant human PD-L1 (tagged with Europium cryptate, Donor) and PD-1 (tagged with XL665, Acceptor).
-
Setup: In a 384-well low-volume white plate, dispense
of NP19 (serial dilution in DMSO/Buffer). -
Addition: Add
of PD-L1-Eu and of PD-1-XL665. -
Incubation: Incubate for 2 hours at room temperature (equilibrium is slow due to dimerization kinetics).
-
Readout: Measure fluorescence emission at 665 nm and 620 nm using a microplate reader (e.g., PHERAstar).
-
Calculation:
. Calculate using a 4-parameter logistic fit.-
Self-Validation: High signal indicates interaction; low signal indicates inhibition. Z' factor must be > 0.5.
-
Tier 2: Cell-Based Blockade Assay (T-Cell Reactivation)
Demonstrates functional restoration of immunity.[2]
Protocol:
-
Effector Cells: Jurkat T-cells engineered to express PD-1 and an NFAT-luciferase reporter.
-
Target Cells: CHO-K1 or Hep3B cells overexpressing PD-L1 and an artificial T-cell activator (e.g., anti-CD3 scFv).
-
Co-Culture: Mix Effector and Target cells at a 1:1 ratio in the presence of NP19.
-
Mechanism: PD-L1 on target cells normally suppresses the Jurkat NFAT signal. NP19 blockade restores this signal.
-
Readout: Measure Luciferase activity after 6-24 hours.
-
Expected Result: Dose-dependent increase in luminescence (
for NP19).
-
Figure 2: Validation Workflow. A funnel approach ensures only functional compounds proceed to expensive in vivo studies.
Pharmacokinetics and Future Outlook
The Bioavailability Challenge
While NP19 is potent in vitro, its physicochemical properties present challenges for drug development:
-
Molecular Weight: ~555 Da (Borderline high).
-
Oral Bioavailability (F): ~5% in rats.[3]
-
Clearance: Moderate to high.
Root Cause: The massive hydrophobic surface area required to bind PD-L1 leads to poor solubility and high plasma protein binding. The carboxylic acid tail improves solubility but can limit membrane permeability.
Optimization Strategies
To evolve NP19 into a clinical candidate, researchers are currently exploring:
-
Prodrug Strategies: Masking the carboxylic acid to improve permeability.
-
Macrocyclization: Linking the two "wings" of the molecule to lock the bioactive conformation, reducing the entropic cost of binding and potentially improving metabolic stability (e.g., BMS-986189 approach).
References
-
Cheng, B., Ren, Y., Niu, X., et al. (2020).[4] "Discovery of novel resorcinol dibenzyl ethers targeting the programmed cell death-1/programmed cell death-ligand 1 interaction as potential anticancer agents."[4] Journal of Medicinal Chemistry.
-
Zak, K. M., et al. (2017). "Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1)." Oncotarget.
-
Skalniak, L., et al. (2017). "Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint in cancer therapy."[2][5][6][7][8][][10] Oncotarget.
-
Cayman Chemical. "NP19 Product Information & Physical Data."
-
MedChemExpress. "PD-1/PD-L1-IN-NP19 Datasheet."
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. PD-1/PD-L1 | DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy [frontiersin.org]
- 7. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 10. PD-L1 as an emerging target in the treatment and prevention of keratinocytic skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
Targeting the Immune Checkpoint: An In-Depth Analysis of PD-1/PD-L1-IN-NP19 Binding Affinity and Mechanistic Profiling
Introduction
The programmed cell death-1 (PD-1) and programmed cell death-ligand 1 (PD-L1) axis is a critical immune checkpoint pathway exploited by tumors to evade T-cell-mediated immunosurveillance. While monoclonal antibodies (mAbs) targeting this axis have revolutionized oncology, small-molecule inhibitors offer distinct pharmacological advantages, including superior tumor microenvironment (TME) penetration, potential oral bioavailability, and reduced immune-related adverse events (irAEs) due to shorter systemic half-lives.
PD-1/PD-L1-IN-NP19 (commonly referred to as NP19) is a novel, highly potent small-molecule inhibitor designed to disrupt the PD-1/PD-L1 protein-protein interaction (PPI)[1]. Discovered via docking-based virtual screening and rational drug design, NP19 represents a promising lead compound for next-generation, non-peptidic immunotherapy[2].
Molecular Profile and Binding Affinity
NP19 is a non-peptidic small molecule that binds directly to human PD-L1, inducing steric hindrance that prevents its engagement with the PD-1 receptor[1].
Quantitative Binding Affinity
The binding affinity of NP19 to human PD-L1 is exceptionally potent. In Homogeneous Time-Resolved Fluorescence (HTRF) binding assays, NP19 inhibits the human PD-1/PD-L1 interaction with a half-maximal inhibitory concentration (IC50) of 12.5 nM [3].
Crucially, NP19 exhibits significant cross-species selectivity. Its activity against the murine PD-1/PD-L1 interaction is vastly reduced, demonstrating an IC50 in the micromolar range (>1 µM)[4]. This species-specific affinity highlights the structural nuances between human and murine PD-L1 binding pockets and dictates that preclinical in vivo translational studies must carefully consider the model used (e.g., humanized mouse models).
Table 1: Physicochemical and Pharmacological Profile of NP19
| Parameter | Value |
| Chemical Name | 2-[({5-chloro-2-[(3-cyanophenyl)methoxy]-4-({2-methyl-[1,1'-biphenyl]-3-yl}methoxy)phenyl}methyl)amino]-2-methylpropanoic acid |
| Molecular Formula | C33H31ClN2O4[1] |
| Molecular Weight | 555.06 g/mol [5] |
| Target | PD-1/PD-L1 Protein-Protein Interaction[1] |
| IC50 (Human PD-1/PD-L1) | 12.5 nM[3] |
| IC50 (Murine PD-1/PD-L1) | > 1 µM[4] |
| In Vivo Efficacy Models | B16-F10 Melanoma, H22 Hepatoma[1] |
Mechanistic Pathway: Restoring T-Cell Function
By binding to PD-L1, NP19 blocks the inhibitory signaling cascade that typically leads to T-cell exhaustion[1]. In the TME, the blockade of this axis restores the cytotoxic function of CD8+ T cells, evidenced by a dose-dependent elevation in Interferon-gamma (IFN-γ) production[5].
Fig 1: Mechanism of NP19 disrupting the PD-1/PD-L1 axis to restore T-cell activation.
Experimental Methodologies for Affinity & Efficacy Validation
As a Senior Application Scientist, I emphasize that establishing a self-validating experimental protocol is paramount. The following methodologies detail the causality behind each step to ensure robust validation of NP19's binding affinity and cellular efficacy.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
Purpose: To precisely quantify the IC50 of NP19 in disrupting the PD-1/PD-L1 interaction[5]. HTRF is chosen over standard ELISA due to its true homogeneous nature (no wash steps), which prevents the artifactual disruption of low-affinity small-molecule binding equilibrium.
Self-Validating Protocol:
-
Reagent Preparation: Utilize recombinant human PD-L1 tagged with a donor fluorophore (e.g., Europium cryptate) and PD-1 tagged with an acceptor fluorophore (e.g., XL665). Causality: The specific spectral overlap between Europium emission and XL665 excitation ensures FRET only occurs when the proteins physically interact.
-
Compound Titration: Prepare a 10-point serial dilution of NP19 in an assay buffer containing 0.1% BSA and 0.05% Tween-20. Causality: The inclusion of a non-ionic detergent eliminates false positives caused by compound aggregation or non-specific plastic binding.
-
Equilibration Incubation: Incubate NP19 with the tagged PD-L1 for 30 minutes at room temperature before introducing PD-1. Causality: Pre-incubation allows the small molecule to achieve binding equilibrium with the target ligand without competing against the massive steric bulk of the receptor protein.
-
TR-FRET Detection: Excite the sample at 320 nm and measure emission at 620 nm (donor) and 665 nm (acceptor). A time delay (e.g., 50 µs) is applied before reading. Causality: The time delay eliminates short-lived background autofluorescence from the compound or biological matrix, ensuring high signal-to-noise ratios.
-
Data Analysis: Calculate the FRET ratio (665 nm / 620 nm). A decrease in the ratio correlates with the disruption of the PPI. Fit the data to a 4-parameter logistic curve to derive the IC50 of 12.5 nM[1].
Fig 2: Self-validating HTRF assay workflow for quantifying NP19 binding affinity.
Cellular Co-Culture Assay (IFN-γ Release)
Purpose: To validate that the biochemical affinity translates to functional immune restoration in vitro[1].
Self-Validating Protocol:
-
Cell Preparation: Co-culture isolated human CD3+ T cells with a PD-L1-expressing hepatoma cell line (e.g., Hep3B/OS-8/hPD-L1)[5]. Causality: Using a stable overexpressing cell line ensures that PD-L1 is the primary inhibitory driver in the system.
-
Stimulation: Introduce an anti-CD3 single-chain variable fragment. Causality: This provides the necessary primary activation signal (Signal 1) to T cells, without which checkpoint inhibition would yield no measurable cytokine release.
-
NP19 Treatment: Add NP19 at varying concentrations (0.37 - 10 µM)[4].
-
Incubation & Readout: Incubate for 72 hours. Harvest the supernatant and quantify IFN-γ using ELISA. Result: NP19 demonstrates an EC50 of ~3 µM in this functional assay, confirming that the biochemical blockade effectively rescues T-cell effector functions[1].
In Vivo Pharmacokinetics and Synergistic Potential
Despite its relatively high molecular weight (555.06 g/mol ) for a small molecule, NP19 exhibits viable pharmacokinetic (PK) properties. Intravenous administration (1 mg/kg) in rats shows a half-life (
In vivo, NP19 at doses of 25, 50, and 100 mg/kg significantly reduces tumor growth in B16-F10 murine melanoma and H22 hepatoma models[1]. Furthermore, recent combination studies demonstrate that pairing NP19 with novel HDAC6 inhibitors (e.g., compound 10c) substantially decreases tumor burden (Tumor Growth Inhibition = 60.1%) compared to monotherapy[6]. This synergy is mediated by a concurrent decrease in PD-L1 expression levels and an increased infiltration of anti-tumor CD8+ T cells into the TME[6].
Conclusion
PD-1/PD-L1-IN-NP19 is a highly potent, small-molecule inhibitor of the human PD-1/PD-L1 axis. With an IC50 of 12.5 nM, it effectively disrupts immune checkpoint signaling, leading to robust T-cell activation and significant in vivo antitumor efficacy. For drug development professionals, NP19 serves as an excellent pharmacological tool and a promising lead for the development of next-generation, non-peptidic immune checkpoint inhibitors.
References
- Title: PD-1/PD-L1 | DC Chemicals | Source: dcchemicals.
- Title: NP19 | CAS#2377916-66-8 | PD-1/PD-L1 Interaction inhibitor - MedKoo Biosciences | Source: medkoo.
- Title: PD-1/PD-L1-IN-NP19 - MedchemExpress.com | Source: medchemexpress.
- Title: NP19 | CAS 2377916-66-8 - InvivoChem | Source: invivochem.
- Title: PD-L1 as an emerging target in the treatment and prevention of keratinocytic skin cancer - PMC | Source: nih.
- Title: Discovery of novel benzohydroxamate-based histone deacetylase 6 (HDAC6) inhibitors with the ability to potentiate anti-PD-L1 immunotherapy in melanoma - PubMed | Source: nih.
Sources
- 1. medkoo.com [medkoo.com]
- 2. PD-L1 as an emerging target in the treatment and prevention of keratinocytic skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PD-1/PD-L1 | DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. invivochem.net [invivochem.net]
- 6. Discovery of novel benzohydroxamate-based histone deacetylase 6 (HDAC6) inhibitors with the ability to potentiate anti-PD-L1 immunotherapy in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: PD-1/PD-L1-IN-NP19 Effect on T-Cell Activation
Executive Summary
PD-1/PD-L1-IN-NP19 (commonly referred to as NP19 ) is a potent, small-molecule inhibitor targeting the Programmed Cell Death-1 (PD-1) and Programmed Cell Death-Ligand 1 (PD-L1) immune checkpoint axis.[1][2][3][4][5] Unlike monoclonal antibodies (mAbs) such as pembrolizumab or nivolumab, NP19 is a synthetic resorcinol dibenzyl ether derivative.
It functions by sterically hindering the protein-protein interaction (PPI) between PD-1 on T-cells and PD-L1 on tumor cells. This blockade prevents the phosphorylation of the ITIM and ITSM motifs on the PD-1 cytoplasmic tail, thereby blocking the recruitment of SHP-2 phosphatases. The downstream effect is the restoration of T-cell Receptor (TCR) signaling, resulting in robust T-cell activation, proliferation, and cytotoxic cytokine release (specifically IFN-
Key Technical Parameters:
-
Target: Human PD-1/PD-L1 Interaction[1][2][3][4][5][6][8][9][10]
-
Potency (IC
): 12.5 nM (HTRF Assay) -
Primary Effect: Restoration of IFN-
production in exhausted T-cells.
Mechanistic Profile: From Binding to Activation
Molecular Interaction
NP19 binds to the PD-L1 surface, occupying the hydrophobic pocket typically utilized by PD-1. This competitive inhibition is distinct from mAbs, which cover a larger surface area. NP19's high affinity (IC
Signaling Cascade Restoration
When PD-1 engages PD-L1, SHP-2 dephosphorylates ZAP70 and PI3K, shutting down T-cell activation. NP19 prevents this engagement.[5][6][7][9][11]
Pathway Logic:
-
Blockade: NP19 binds PD-L1
PD-1 remains unbound. -
TCR Engagement: TCR binds MHC/Antigen
Lck phosphorylates ITAMs. -
Signal Propagation: ZAP70 recruitment
LAT signalosome formation. -
Transcription Factor Activation: NFAT, AP-1, and NF-
B translocate to the nucleus. -
Output: Gene expression of IFNG (Interferon-gamma), IL2, and GZMB (Granzyme B).
Visualization of Signaling Pathway
The following diagram illustrates the restoration of T-cell activation pathways by NP19.
Figure 1: Mechanism of Action. NP19 binds PD-L1, preventing PD-1 ligation and SHP-2 recruitment, thereby allowing TCR-mediated ZAP70 phosphorylation and downstream cytokine release.
In Vitro Characterization: Quantitative Effects
The efficacy of NP19 is best characterized using a co-culture system involving T-cells and PD-L1 overexpressing tumor cells.[5][6] The standard model uses Hep3B/OS-8/hPD-L1 cells (which express membrane-bound anti-CD3 scFv to simulate TCR engagement and human PD-L1) co-cultured with primary CD3+ T-cells.
Data Summary
The following table summarizes the effect of NP19 on T-cell activation markers compared to controls.
| Parameter | NP19 Treatment | Control (Vehicle) | Reference (mAb) |
| Binding Affinity (IC | 12.5 nM | N/A | ~1-5 nM |
| IFN- | Dose-dependent increase (0.37–10 | Basal (Suppressed) | High |
| Murine PD-1 Inhibition | > 1,000 nM (Poor cross-reactivity) | N/A | Variable |
| Cytotoxicity (A549/MCF-7) | No toxicity @ 10 | N/A | N/A |
Key Insight: NP19 is highly selective for human PD-L1.[1][3] Researchers using murine models (e.g., syngeneic mice) must be aware that NP19 has significantly lower potency against mouse PD-1/PD-L1 (>1
Experimental Protocols
To validate the effect of NP19 on T-cell activation, use the following standardized protocols. These are designed to be self-validating by including necessary positive and negative controls.
Protocol A: HTRF PD-1/PD-L1 Binding Assay
Purpose: To verify the biochemical potency (IC
Reagents:
-
Europium cryptate-labeled anti-tag antibody (Donor).
-
d2-labeled anti-tag antibody (Acceptor).
-
Recombinant Human PD-L1 (His-tagged).
-
Recombinant Human PD-1 (Fc-tagged).
-
NP19 (dissolved in DMSO).[1]
Workflow:
-
Preparation: Dilute NP19 in assay buffer (PBS + 0.1% BSA) to create a serial dilution (e.g., 0.1 nM to 10
M). -
Incubation 1: Mix NP19 with hPD-L1-His (4 nM final) for 15 minutes at RT. Rationale: Allows NP19 to occupy the binding pocket.
-
Addition: Add hPD-1-Fc (20 nM final) and incubate for 1 hour.
-
Detection: Add Anti-His-Eu and Anti-Human Fc-d2. Incubate for 1 hour.
-
Read: Measure FRET signal (665 nm / 620 nm ratio) on a microplate reader (e.g., Tecan or EnVision).
-
Analysis: Plot % Inhibition vs. Log[NP19]. Valid IC
should be ~10-20 nM.
Protocol B: T-Cell/Tumor Co-Culture Activation Assay
Purpose: To measure functional T-cell reactivation via IFN-
Cell System:
-
Target Cells: Hep3B/OS-8/hPD-L1 (Engineered to activate T-cells via OS-8 but suppress them via PD-L1).
-
Effector Cells: Purified human CD3+ T-cells (from PBMCs).
Workflow Visualization:
Figure 2: Co-Culture Assay Workflow. A stepwise approach to assessing functional T-cell rescue by NP19.
Detailed Steps:
-
Seeding: Plate Hep3B/OS-8/hPD-L1 cells in a 96-well plate (1x10
cells/well) and allow adherence overnight. -
Drug Treatment: Remove media. Add fresh media containing NP19 (0.1, 1, 5, 10
M). Include DMSO vehicle control and Anti-PD-1 mAb (e.g., Pembrolizumab 10 g/mL) as a positive control. -
T-Cell Addition: Add freshly isolated CD3+ T-cells (1x10
cells/well). The OS-8 membrane protein on the tumor cells will engage the TCR on T-cells, providing Signal 1. -
Incubation: Incubate for 48–72 hours.
-
Readout: Collect supernatant. Quantify IFN-
using a commercial ELISA kit. -
Validation:
-
Vehicle Control: Should show low IFN-
(PD-L1 suppression is active). -
NP19 High Dose: Should show significantly elevated IFN-
(Suppression blocked).[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
References
-
Cheng, B., et al. (2020). "Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death–Ligand 1 Interaction as Potential Anticancer Agents."[5] Journal of Medicinal Chemistry, 63(17), 9660–9670.
-
MedChemExpress. "PD-1/PD-L1-IN-NP19 Product Information." MedChemExpress Catalog.
-
Gao, Y., et al. (2023). "Small Molecule Inhibitors of PD-1/PD-L1: A New Era of Cancer Immunotherapy." Frontiers in Pharmacology.
-
Boussiotis, V. A. (2016). "Molecular and Biochemical Aspects of the PD-1 Checkpoint Pathway." New England Journal of Medicine, 375, 1767-1778.
Sources
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PD-1/PD-L1 | DC Chemicals [dcchemicals.com]
- 10. Account - GeneCards Suite [auth.lifemapsc.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
PD-1/PD-L1-IN-NP19: Mechanistic Role and Experimental Application in Cancer Immunotherapy
Executive Summary
PD-1/PD-L1-IN-NP19 (commonly referred to as NP19 ) is a potent, non-peptide small molecule inhibitor targeting the Programmed Cell Death-1 (PD-1) / Programmed Cell Death-Ligand 1 (PD-L1) immune checkpoint axis.[1] Unlike monoclonal antibodies (mAbs) such as pembrolizumab or atezolizumab, NP19 represents the emerging class of resorcinol dibenzyl ether inhibitors designed to overcome the pharmacological limitations of biologics, including poor tumor penetration and lack of oral bioavailability.
This technical guide analyzes the mechanistic profile of NP19, its binding thermodynamics, and provides a validated experimental framework for its utilization in preclinical drug development.
Part 1: Chemical & Mechanistic Profile[2]
Structural Identity and Class
NP19 is a resorcinol dibenzyl ether derivative identified through structure-activity relationship (SAR) optimization of biphenyl-based scaffolds.
-
CAS Number: 2377916-66-8
-
Molecular Weight: ~555.07 Da
-
Chemical Class: Small Molecule Inhibitor (SMI)
-
Target: Human PD-L1 (hPD-L1)
Mechanism of Action (MoA)
NP19 functions as a steric inhibitor. Unlike mAbs that cover a large surface area (
-
Binding Interface: NP19 occupies the PD-1 binding site on PD-L1, preventing the receptor-ligand interaction.
-
Key Interactions: The biphenyl moiety of NP19 forms critical
- stacking interactions with Tyr56 of the PD-L1 protein. This interaction mimics the hydrophobic core of the native PD-1/PD-L1 interface, effectively "capping" the ligand and rendering it inert to T-cell PD-1 receptors. -
Thermodynamics:
- (HTRF Assay): 12.5 nM (High potency against human PD-1/PD-L1).[1]
-
Species Selectivity: Highly selective for human PD-L1; significantly lower potency against mouse PD-L1 (
M), necessitating the use of humanized mouse models for in vivo validation.
Signaling Pathway Visualization
The following diagram illustrates the restoration of T-cell effector function mediated by NP19 blockade.
Caption: NP19 competitively binds PD-L1, preventing PD-1 interaction and reversing T-cell exhaustion.
Part 2: Preclinical Pharmacology
In Vitro Potency
NP19 demonstrates nanomolar potency in cell-free assays, comparable to early-stage therapeutic antibodies.
| Metric | Value | Assay Type | Notes |
| 12.5 nM | HTRF Binding | Homogeneous Time-Resolved Fluorescence using Eu-labeled PD-1. | |
| T-Cell Co-Culture | IFN- | ||
| Cytotoxicity | MTT Assay | No significant toxicity in A549, MCF-7, or B16-F10 cells (off-target safety). |
In Vivo Efficacy & Pharmacokinetics
While NP19 is a potent binder, its pharmacokinetic (PK) profile highlights its role as a chemical probe rather than a final clinical candidate (which often requires formulation optimization or structural analogs like P18).
-
Tumor Models:
-
Pharmacokinetics (Rat):
Part 3: Experimental Framework
Protocol 1: HTRF PD-1/PD-L1 Binding Assay
Purpose: To quantify the
Materials:
-
Recombinant hPD-L1-Tag1 (e.g., His-tagged).
-
Recombinant hPD-1-Tag2 (e.g., Fc-tagged).
-
Anti-Tag1-Europium Cryptate (Donor).
-
Anti-Tag2-XL665 (Acceptor).
-
NP19 Stock (10 mM in DMSO).
Workflow:
-
Preparation: Dilute NP19 in assay buffer (PBS + 0.1% BSA) to create a 10-point serial dilution curve (Start: 10
M). -
Incubation 1: Mix hPD-L1 (4 nM final) with NP19 dilutions. Incubate for 15 mins at RT. Rationale: Allows NP19 to occupy the hydrophobic pocket before PD-1 introduction.
-
Addition: Add hPD-1 (20 nM final) and HTRF detection reagents.
-
Incubation 2: Incubate for 1–2 hours at RT (protect from light).
-
Read: Measure fluorescence ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).
-
Analysis: Fit data to a 4-parameter logistic (4PL) equation to determine
.
Protocol 2: T-Cell Functional Restoration (Co-Culture)
Purpose: To verify that NP19 binding translates to biological T-cell reactivation.
System:
-
Target Cells: Hep3B cells engineered to overexpress hPD-L1 and a membrane-bound anti-CD3 scFv (OS-8).
-
Effector Cells: Jurkat T-cells or primary human PBMCs.
Steps:
-
Seeding: Plate Hep3B/OS-8/hPD-L1 cells (target) in 96-well plates (
cells/well). Allow adherence (4–6 hours). -
Treatment: Add NP19 at varying concentrations (0.1 – 10
M). -
Co-Culture: Add Jurkat T-cells (
cells/well). -
Stimulation: The membrane-bound anti-CD3 on tumor cells provides Signal 1; PD-L1 provides the inhibitory Signal 2. NP19 blocks Signal 2.
-
Readout: After 48–72 hours, collect supernatant. Quantify IFN-
using ELISA. -
Control: Use an anti-PD-L1 mAb (e.g., Atezolizumab) as a positive control for maximal restoration.
Protocol 3: In Vivo Formulation (Solubility Management)
Challenge: NP19 is lipophilic (cLogP > 4). Standard PBS formulation will precipitate the compound. Recommended Vehicle:
-
10% DMSO (Solubilizer)
-
40% PEG300 (Co-solvent)
-
5% Tween-80 (Surfactant)
-
45% Saline Preparation: Dissolve NP19 in DMSO first, then add PEG300/Tween-80, and slowly add saline with vortexing. Sonicate if necessary to ensure a clear solution/stable suspension.
Part 4: Visualization of Discovery Workflow
Caption: Integrated workflow for validating NP19 from biochemical screening to in vivo proof-of-concept.
References
-
Cheng, B., Ren, Y., Niu, X., et al. (2020).[3][4] "Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential Anticancer Agents."[3][5] Journal of Medicinal Chemistry, 63(24), 15946–15959.[4]
-
Source:
-
-
MedChemExpress. (n.d.).
-
Source:
-
-
Cayman Chemical. (n.d.).
-
Source:
-
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Document: Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential... - ChEMBL [ebi.ac.uk]
- 4. Discovery of Novel and Highly Potent Resorcinol Dibenzyl Ether-Based PD-1/PD-L1 Inhibitors with Improved Drug-like and Pharmacokinetic Properties for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preclinical Profile of PD-1/PD-L1-IN-NP19: A Small Molecule Immune Checkpoint Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) represent a critical immune checkpoint pathway that tumor cells exploit to evade immune surveillance. While monoclonal antibodies targeting this axis have revolutionized cancer therapy, the development of small-molecule inhibitors offers potential advantages in terms of oral bioavailability, tissue penetration, and manageable immune-related adverse events. This technical guide provides an in-depth overview of the preclinical research findings for PD-1/PD-L1-IN-NP19, a novel small-molecule inhibitor of the PD-1/PD-L1 interaction. We will delve into its mechanism of action, in vitro efficacy, in vivo antitumor activity, and pharmacokinetic profile, presenting the key data and experimental methodologies to inform further research and development in the field of cancer immunotherapy.
The PD-1/PD-L1 Pathway: A Key Regulator of Immune Tolerance and Tumor Evasion
The interaction between PD-1, a receptor expressed on activated T cells, and its ligand PD-L1, which can be expressed on tumor cells, delivers an inhibitory signal to the T cell, leading to T cell exhaustion and a dampened anti-tumor immune response.[1] This mechanism of "adaptive immune resistance" allows tumors to escape destruction by the immune system.[2] Therefore, blocking the PD-1/PD-L1 interaction is a clinically validated strategy to restore T cell function and promote anti-tumor immunity.[1]
Caption: Proposed mechanism of action for PD-1/PD-L1-IN-NP19.
In Vitro Preclinical Findings
Inhibition of the Human PD-1/PD-L1 Interaction
The potency of PD-1/PD-L1-IN-NP19 in disrupting the human PD-1/PD-L1 interaction was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay. [3] Table 1: In Vitro Inhibitory Activity of PD-1/PD-L1-IN-NP19
| Assay | Target | IC50 (nM) |
| HTRF Binding Assay | Human PD-1/PD-L1 | 12.5 [4] |
| HTRF Binding Assay | Mouse PD-1/PD-L1 | >1000 [4] |
IC50: Half-maximal inhibitory concentration.
The data clearly indicates that PD-1/PD-L1-IN-NP19 is a potent inhibitor of the human PD-1/PD-L1 interaction, with significantly lower activity against the murine counterpart. [4]This species-specific activity is a critical consideration for the design and interpretation of in vivo studies.
Enhancement of T Cell Activity in a Co-culture Model
To assess the functional consequence of PD-1/PD-L1 blockade, the effect of PD-1/PD-L1-IN-NP19 on T cell activation was evaluated in a co-culture system of T cells and tumor cells.
Experimental Protocol: T Cell Co-culture and IFN-γ Production Assay
-
Cell Lines: Human peripheral blood mononuclear cell (PBMC)-derived T cells and a tumor cell line engineered to express human PD-L1.
-
Co-culture: T cells and tumor cells are co-cultured at an appropriate ratio.
-
Treatment: PD-1/PD-L1-IN-NP19 is added to the co-culture at various concentrations (e.g., 0.37-10 µM). [4]4. Incubation: The co-culture is incubated for a defined period (e.g., 72 hours). [4]5. IFN-γ Measurement: The concentration of interferon-gamma (IFN-γ) in the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Analysis: The dose-dependent effect of PD-1/PD-L1-IN-NP19 on IFN-γ production is determined.
Findings:
PD-1/PD-L1-IN-NP19 was found to significantly elevate the production of IFN-γ from T cells in a dose-dependent manner when co-cultured with tumor cells. [4]This result provides strong evidence that by blocking the PD-1/PD-L1 interaction, the compound can restore the effector function of T cells.
In Vivo Preclinical Efficacy
The anti-tumor activity of PD-1/PD-L1-IN-NP19 was evaluated in syngeneic mouse tumor models. Given the compound's lower potency against murine PD-1/PD-L1, these models, while providing insights into in vivo tolerability and general anti-tumor effects, may not fully reflect its potential efficacy in a human system.
Melanoma Tumor Model
Experimental Protocol: Syngeneic Melanoma Mouse Model
-
Animal Model: C57BL/6 mice.
-
Tumor Cell Line: A syngeneic melanoma cell line (e.g., B16-F10) is implanted subcutaneously.
-
Treatment: Once tumors reach a palpable size, mice are treated with PD-1/PD-L1-IN-NP19 via intragastric gavage once daily for a specified duration (e.g., 15 days). [4]4. Dosage Groups: Multiple dosage groups are typically included (e.g., 25, 50, and 100 mg/kg). [4]5. Monitoring: Tumor growth is monitored regularly by caliper measurements. Body weight and general health of the animals are also recorded.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition (TGI) is calculated.
Table 2: In Vivo Efficacy of PD-1/PD-L1-IN-NP19 in a Melanoma Mouse Model
| Dose (mg/kg) | Administration Route | Treatment Duration | Tumor Growth Inhibition (%) |
| 25 | Intragastric gavage | 15 days | 51.1 [4] |
| 50 | Intragastric gavage | 15 days | 75.0 [4] |
| 100 | Intragastric gavage | 15 days | 80.9 [4] |
PD-1/PD-L1-IN-NP19 demonstrated a dramatic, dose-dependent inhibition of melanoma tumor growth in mice. [4]The treated animals exhibited normal physical activity and a slight increase in body weight, suggesting good tolerability at the tested doses. [4]
Hepatoma Tumor Model
Experimental Protocol: Syngeneic Hepatoma Mouse Model
-
Animal Model: BALB/c mice.
-
Tumor Cell Line: A syngeneic hepatoma cell line (e.g., H22) is implanted subcutaneously.
-
Treatment: Daily intraperitoneal (i.p.) injections of PD-1/PD-L1-IN-NP19 for a specified duration (e.g., 14 days). [4]4. Dosage: A specific dose is administered (e.g., 25 mg/kg). [4]5. Monitoring and Endpoint: Similar to the melanoma model, tumor growth, body weight, and animal health are monitored, and TGI is calculated at the end of the study.
Findings:
In the H22 hepatoma mouse model, PD-1/PD-L1-IN-NP19 at a dose of 25 mg/kg administered intraperitoneally demonstrated significant antitumor efficacy with a tumor growth inhibition of 76.5% and was well tolerated. [4]
Pharmacokinetic Profile in Rats
The pharmacokinetic properties of PD-1/PD-L1-IN-NP19 were assessed in rats to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 3: Pharmacokinetic Parameters of PD-1/PD-L1-IN-NP19 in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Half-life (t1/2) | 1.5 ± 0.5 h | 10.9 ± 7.7 h |
| Clearance (CL) | 0.9 ± 0.2 L/h/kg | 23.1 L/h/kg (Apparent) |
| Volume of Distribution (Vss) | 2.1 ± 0.5 L/kg | - |
| Tmax | - | 0.6 ± 0.2 h |
| Cmax | 1751 µg/L | 69.5 µg/L |
| Oral Bioavailability (F) | - | 5% |
Data presented as mean ± standard deviation. [4] The pharmacokinetic data indicate that PD-1/PD-L1-IN-NP19 has a relatively short half-life following intravenous administration and low oral bioavailability in rats. [4]The longer apparent half-life after oral administration may suggest absorption-rate limited elimination. These findings are crucial for designing dosing regimens in further preclinical and clinical studies.
Conclusion and Future Directions
The preclinical data for PD-1/PD-L1-IN-NP19 demonstrate its potential as a novel, orally bioavailable small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint. Its potent in vitro activity on human targets, coupled with significant in vivo anti-tumor efficacy in mouse models, positions it as a promising candidate for further development.
Future research should focus on:
-
Optimizing Pharmacokinetics: Improving the oral bioavailability of NP19 through medicinal chemistry efforts could enhance its clinical potential.
-
Humanized Mouse Models: Efficacy studies in mouse models with humanized PD-1 and PD-L1 would provide a more accurate assessment of its therapeutic potential, given the observed species-specific activity.
-
Combination Therapies: Investigating the synergistic effects of PD-1/PD-L1-IN-NP19 with other anti-cancer agents, such as chemotherapy, targeted therapies, or other immunotherapies, could lead to more effective treatment strategies.
-
Biomarker Discovery: Identifying predictive biomarkers of response to NP19 treatment will be crucial for patient selection in future clinical trials.
References
-
Cheng, B., et al. (2020). Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction As Potential Anticancer Agents. Journal of Medicinal Chemistry. [Link]
-
Bocan, T. M. A., et al. (2023). An updated patent review on PD-1/PD-L1 antagonists (2022-present). Expert Opinion on Therapeutic Patents. [Link]
-
Khan, S., et al. (2024). PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment. Frontiers in Immunology. [Link]
-
Lei, Y., et al. (2020). PD-1/PD-L1 pathway: current researches in cancer. Frontiers in Oncology. [Link]
-
Sasmal, S. K., et al. (2020). Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development. Frontiers in Immunology. [Link]
Sources
Definitive Technical Guide: PD-1/PD-L1-IN-NP19 Signaling Pathway Modulation
Executive Summary
The modulation of the PD-1/PD-L1 axis remains a cornerstone of modern immuno-oncology. While monoclonal antibodies (mAbs) like pembrolizumab and atezolizumab have validated this target, small molecule inhibitors offer distinct advantages, including improved tumor penetration, oral bioavailability, and tunable pharmacokinetics.
PD-1/PD-L1-IN-NP19 (hereafter referred to as NP19 ) represents a high-potency, small-molecule inhibitor belonging to the resorcinol dibenzyl ether class. Unlike mAbs that sterically block the interaction surface, NP19 operates via a distinct mechanism: PD-L1 dimerization . This guide provides a rigorous technical analysis of NP19, detailing its molecular mechanism, downstream signaling effects, and validated experimental protocols for researchers assessing this compound.
Key Pharmacological Parameters
| Parameter | Value | Context |
| Target | PD-L1 (Programmed Death-Ligand 1) | Induces non-functional dimerization |
| IC50 (Human) | 12.5 nM | HTRF Protein-Protein Interaction Assay |
| IC50 (Mouse) | > 1,000 nM | Low cross-reactivity due to sequence divergence |
| EC50 (Cellular) | ~3.0 µM | IFN-γ induction in Hep3B/T-cell co-culture |
| Bioavailability | F = 5% (Rat) | Optimization required for oral delivery |
| Chemical Class | Resorcinol Dibenzyl Ether | Lipophilic core targeting the PD-L1 hydrophobic pocket |
Molecular Mechanism of Action[2][3][4][5]
The Dimerization Paradigm
NP19 does not merely occupy the PD-1 binding site on a monomeric PD-L1. Instead, it acts as a "molecular glue" that induces the formation of a PD-L1 homodimer. This sequestration sterically occludes the PD-1 interaction surface, preventing the immune checkpoint engagement.
-
Binding Pocket: NP19 binds to the hydrophobic pocket of PD-L1, interacting with residues Tyr56, Asp122, and Lys124 .
-
Stoichiometry: 1 Molecule of NP19 binds to 2 Molecules of PD-L1 (2:1 Protein:Ligand ratio).
-
Thermodynamics: The dimerization creates a highly stable, energetically favorable complex that effectively removes available PD-L1 from the cell surface inventory available for PD-1 binding.
Visualization: Mechanism of Blockade
Figure 1: Comparative mechanism of native PD-1/PD-L1 suppression versus NP19-mediated PD-L1 dimerization and sequestration.
Signaling Pathway Modulation
The primary function of NP19 is to restore T-cell effector function by preventing the PD-1-mediated recruitment of SHP2 (Src homology region 2 domain-containing phosphatase-2).
The Restoration Cascade
-
Blockade: NP19 sequesters PD-L1 on the tumor cell.
-
Prevention: PD-1 on the T-cell remains unbound (ligand-free).
-
ITSM/ITIM Motifs: Tyrosine motifs on the PD-1 cytoplasmic tail remain unphosphorylated.
-
SHP2 Exclusion: SHP2 is not recruited to the membrane.
-
Signal Propagation: TCR signaling proceeds unchecked, leading to:
-
PI3K/Akt Pathway: Cell survival and glycolysis.
-
RAS/MEK/ERK Pathway: Proliferation and transcriptional activation (AP-1).
-
NFAT Activation: Cytokine production (IFN-γ, IL-2).
-
Visualization: Intracellular Signaling Restoration
Figure 2: Restoration of TCR downstream signaling (PI3K/Akt and RAS/MEK) following NP19-mediated checkpoint blockade.
Validated Experimental Protocols
To ensure reproducibility, the following protocols utilize Homogeneous Time-Resolved Fluorescence (HTRF) for biochemical validation and a T-Cell Co-Culture system for functional validation.
Protocol A: HTRF PD-1/PD-L1 Binding Assay
Purpose: To determine the IC50 of NP19 against the human PD-1/PD-L1 interaction.
Materials:
-
Recombinant Human PD-L1 (His-tagged).
-
Recombinant Human PD-1 (Fc-tagged).
-
Anti-His-Tb cryptate (Donor).
-
Anti-Human IgG-d2 (Acceptor).
-
Assay Buffer: PBS, 0.1% BSA, 0.5M KF.
-
NP19 Stock (10 mM in DMSO).
Workflow:
-
Preparation: Dilute NP19 in Assay Buffer to 4x final concentration (serial dilutions).
-
Incubation 1: Add 5 µL of NP19 + 5 µL of Human PD-L1-His (Final conc: 10 nM) to a 384-well low-volume plate. Incubate for 15 mins at RT. Rationale: Allows NP19 to induce PD-L1 dimerization before PD-1 is introduced.
-
Addition: Add 5 µL of Human PD-1-Fc (Final conc: 50 nM).
-
Incubation 2: Incubate for 60 mins at RT.
-
Detection: Add 5 µL of Anti-His-Tb / Anti-hIgG-d2 pre-mix.
-
Read: Incubate 60 mins (RT) and read on an HTRF-compatible reader (Ex: 337 nm, Em: 665/620 nm).
Data Analysis: Calculate the HTRF Ratio (665/620 * 10^4). Plot % Inhibition vs. Log[NP19]. Expected IC50: ~12.5 nM .
Protocol B: Functional T-Cell Co-Culture Assay
Purpose: To validate the restoration of IFN-γ secretion in a tumor microenvironment model.
Cell Lines:
-
Effector: Jurkat T-cells (inducible NFAT-Luciferase) or Primary CD3+ T-cells.
Workflow:
-
Seeding: Seed Hep3B/hPD-L1 cells (10,000 cells/well) in a 96-well plate. Allow adherence overnight.
-
Treatment: Add NP19 (Serial dilution: 0.1 µM – 10 µM) to wells.
-
Co-Culture: Add Anti-CD3/CD28 activated T-cells (50,000 cells/well). Ratio 5:1 (Effector:Target).
-
Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.
-
Readout: Collect supernatant. Quantify IFN-γ using ELISA or AlphaLISA.
Success Criteria: Dose-dependent increase in IFN-γ with an EC50 of ~3 µM .[1]
In Vivo Translation & Pharmacokinetics
While NP19 shows high potency in vitro, its in vivo application requires careful consideration of species specificity and formulation.
Species Specificity Warning
NP19 is highly selective for Human PD-L1 .
-
Mouse IC50: > 1,000 nM
-
Implication: Efficacy studies in standard syngeneic mouse models (e.g., wild-type MC38 or CT26) will yield false negatives .
-
Solution: You MUST use humanized PD-L1 knock-in mice (hPD-L1 KI) or immunodeficient mice engrafted with human tumors and human PBMCs (Humanized Mouse Models).
Pharmacokinetic Profile (Rat, 1 mg/kg IV)
| Parameter | Value | Interpretation |
| t1/2 (Half-life) | 1.5 ± 0.5 h | Short half-life suggests need for BID dosing or formulation enhancement. |
| CL (Clearance) | 0.9 ± 0.2 L/h/kg | Moderate clearance.[3][4] |
| Vss (Distribution) | 2.1 ± 0.5 L/kg | Good tissue distribution; penetrates tumor microenvironment. |
References
-
Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death–Ligand 1 Interaction as Potential Anticancer Agents. Source: Journal of Medicinal Chemistry (2020). URL:[Link]
-
Small-Molecule Inhibitors of the PD-1/PD-L1 Immune Checkpoint: An Overview. Source: Frontiers in Pharmacology. URL:[Link]
-
Mechanisms of Small Molecule PD-L1 Dimerization. Source: Science (BMS-202 Structural Basis). URL:[Link]
Sources
PD-1/PD-L1-IN-NP19: A Resorcinol Dibenzyl Ether Checkpoint Inhibitor
Technical Guide & Whitepaper
Executive Summary
PD-1/PD-L1-IN-NP19 (referred to herein as NP19 ) represents a significant advancement in the development of small-molecule immune checkpoint inhibitors (ICIs).[1] Unlike monoclonal antibodies (mAbs) such as pembrolizumab or atezolizumab, which sterically block the PD-1/PD-L1 interface, NP19 belongs to the resorcinol dibenzyl ether class of inhibitors. These compounds function via a distinct "molecular glue" mechanism, inducing the dimerization of PD-L1 on the tumor cell surface, thereby sequestering the ligand and preventing its interaction with the PD-1 receptor on T-cells.
This guide details the physicochemical properties, mechanism of action (MOA), and validated experimental protocols for NP19, providing a roadmap for researchers investigating non-antibody approaches to cancer immunotherapy.
Chemical & Mechanistic Profile
Chemical Identity
-
Catalog Number: MedChemExpress HY-131347
-
Molecular Target: Programmed death-ligand 1 (PD-L1)[1][4][8][9][10][11][12][13]
-
Binding Affinity:
(Human PD-1/PD-L1 interaction)[1][2][3][4][7][11]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Mechanism of Action: PD-L1 Dimerization
NP19 does not merely occupy the binding cleft; it fundamentally alters the oligomeric state of PD-L1. The compound binds to a hydrophobic pocket created at the interface of two PD-L1 monomers. This binding stabilizes a PD-L1 homodimer , effectively internalizing the PD-1 binding surface and rendering the ligand incapable of engaging the PD-1 receptor.
Key Mechanistic Insight: This dimerization often leads to rapid internalization and lysosomal degradation of the PD-L1 protein, a feature distinct from simple occupancy-driven blockade.
Figure 1: Mechanism of Action. NP19 induces the formation of a PD-L1 homodimer, sequestering the active interface and preventing PD-1 binding.
Pharmacology & Efficacy Data[1][2][3][4][8][11][12][14]
In Vitro Potency
NP19 demonstrates high potency against human PD-L1 but significantly lower affinity for murine PD-L1, a common trait in this chemical class due to structural differences in the hydrophobic binding pocket.
| Assay Type | Target Interaction | Metric | Value | Reference |
| Biochemical | Human PD-1 / PD-L1 | 12.5 nM | [1] | |
| Biochemical | Mouse PD-1 / PD-L1 | [1] | ||
| Cellular | Jurkat T-cell / Tumor Co-culture | IFN- | Dose-dependent increase | [1] |
In Vivo Efficacy
Despite low oral bioavailability, NP19 shows robust tumor growth inhibition (TGI) in syngeneic mouse models when administered intraperitoneally (i.p.) or via gavage (high dose), suggesting that optimizing the formulation could unlock further potential.
| Model | Tumor Type | Dose / Route | TGI (%) |
| B16-F10 | Melanoma | 25-100 mg/kg (p.o.)[2] | 51.1% - 80.9% |
| H22 | Hepatocellular Carcinoma | 25 mg/kg (i.p.) | 76.5% |
Pharmacokinetic (PK) Profile (Rat)
-
Half-life (
): 1.5 h (IV) / 10.9 h (PO)[2] -
Bioavailability (
): ~5% (Indicates poor absorption or high first-pass metabolism; requires formulation optimization for clinical translation).
Validated Experimental Protocols
Protocol A: HTRF Binding Assay (Biochemical)
Purpose: To determine the
Reagents:
-
Human PD-L1 protein (His-tagged).
-
Human PD-1 protein (Fc-tagged).
-
Anti-His-Tb cryptate (Donor).
-
Anti-Human IgG-XL665 (Acceptor).
-
NP19 stock (10 mM in DMSO).
Workflow:
-
Preparation: Dilute NP19 in assay buffer (PBS + 0.1% BSA) to create a serial dilution series (e.g., 0.1 nM to 10 µM).
-
Incubation 1: Mix NP19 dilutions with His-PD-L1 (final conc. 10 nM) in a white 384-well plate. Incubate for 15 mins at RT. Rationale: Allows NP19 to induce dimerization before PD-1 introduction.
-
Addition: Add PD-1-Fc (final conc. 20 nM). Incubate for 30 mins.
-
Detection: Add Anti-His-Tb and Anti-IgG-XL665. Incubate for 1 hour at RT.
-
Read: Measure fluorescence at 665 nm and 620 nm using a microplate reader (e.g., EnVision).
-
Analysis: Calculate HTRF Ratio (
). Plot vs. log[NP19] to derive .
Protocol B: Jurkat/Tumor Co-Culture Assay (Cellular)
Purpose: To validate the functional restoration of T-cell activity (IFN-
System:
-
Effector Cells: Jurkat T-cells engineered to express human PD-1.
-
Target Cells: CHO-K1 or tumor cells (e.g., Hep3B) overexpressing human PD-L1 and an artificial T-cell activator (e.g., anti-CD3 scFv or viral antigen).
Workflow:
-
Seeding: Plate Target cells (CHO-PDL1) at
cells/well in a 96-well plate. Allow adherence (4-6 hours). -
Treatment: Add NP19 serial dilutions to the wells.
-
Co-Culture: Add Jurkat-PD1 cells (
cells/well). Total volume 200 µL. -
Stimulation: Ensure anti-CD3 is present (either expressed on target cells or added soluble at 1 µg/mL).
-
Incubation: 48–72 hours at 37°C, 5%
. -
Measurement: Collect supernatant. Quantify IFN-
using a standard ELISA kit. -
Validation: Compare against anti-PD-L1 mAb (positive control) and DMSO (vehicle control).
Figure 2: Cellular Co-Culture Assay Workflow. A stepwise guide to validating functional immune restoration.
References
-
Cheng, B., et al. (2020). Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential Anticancer Agents.Journal of Medicinal Chemistry , 63(17), 9677–9694.
-
MedChemExpress. PD-1/PD-L1-IN-NP19 Product Datasheet (Cat. No.: HY-131347).
-
Guzik, K., et al. (2019). Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1.Journal of Medicinal Chemistry , 60(13), 5857–5867. (Context on Dimerization Mechanism).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advancements in drug discovery: integrating CADD tools and drug repurposing for PD-1/PD-L1 axis inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08245A [pubs.rsc.org]
- 7. Computational Approaches Drive Developments in Immune-Oncology Therapies for PD-1/PD-L1 Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
Methodological & Application
PD-1/PD-L1-IN-NP19 in vitro assay protocol
Application Note & Protocol: In Vitro Characterization of PD-1/PD-L1-IN-NP19
Abstract
This technical guide outlines the standardized protocol for evaluating PD-1/PD-L1-IN-NP19 (NP19), a potent small-molecule inhibitor of the Programmed Cell Death 1 (PD-1) and Programmed Cell Death Ligand 1 (PD-L1) immune checkpoint axis. Unlike monoclonal antibodies, NP19 is a chemical entity with a reported IC50 of ~12.5 nM in biochemical assays. This guide details the critical workflows for compound solubilization, biochemical quantification via Homogeneous Time-Resolved Fluorescence (HTRF), and functional validation using a Jurkat/NFAT-luciferase reporter system.
Introduction & Mechanism of Action
PD-1/PD-L1-IN-NP19 functions by binding to the PD-L1 surface, sterically hindering its interaction with PD-1 on T-cells.[1] In the tumor microenvironment (TME), the PD-1/PD-L1 interaction suppresses T-cell receptor (TCR) signaling, leading to T-cell exhaustion.[2] By blocking this interaction, NP19 restores TCR signaling, NFAT pathway activation, and subsequent cytokine release (e.g., IFN-
Key Compound Characteristics:
-
Target: Human PD-L1 (Direct binder).
-
Potency: IC50
12.5 nM (HTRF Binding Assay).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Modality: Small Molecule Inhibitor (SMI).[3]
-
Solubility: Hydrophobic; requires DMSO for stock preparation.
Figure 1: Mechanism of Action (MOA)
Caption: NP19 binds PD-L1 on tumor cells, preventing PD-1 engagement and reversing T-cell exhaustion.[1][4][5][6]
Compound Preparation & Handling
Small molecules like NP19 often exhibit poor aqueous solubility, necessitating precise handling to prevent precipitation during the assay.
-
Stock Solution (10 mM):
-
Dissolve lyophilized NP19 powder in 100% DMSO.
-
Vortex vigorously for 30 seconds and centrifuge briefly.
-
Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Intermediate Dilution:
-
Prepare a 100x concentration in 100% DMSO (e.g., if final assay concentration is 1
M, prepare 100 M in DMSO). -
Critical Step: Dilute this 100x DMSO stock 1:100 into the assay buffer immediately before use to minimize precipitation risks. Ensure the final DMSO concentration in the assay is
1% (typically 0.1-0.5% is optimal).
-
Protocol A: HTRF Biochemical Binding Assay
This assay is the industry standard for determining the IC50 (12.5 nM) of NP19. It relies on energy transfer between a Europium-cryptate labeled donor (Anti-PD-L1 or tagged PD-L1) and an XL665 acceptor (PD-1).
Reagents:
-
Recombinant Human PD-L1 (His-tagged).
-
Recombinant Human PD-1 (Fc-tagged).
-
Anti-His-Europium Cryptate (Donor).
-
Anti-Human IgG-XL665 (Acceptor).
-
Assay Buffer: PBS (pH 7.4), 0.1% BSA, 0.1% Tween-20, 0.5 M KF (Potassium Fluoride is critical to prevent Europium quenching).
Workflow:
-
Preparation: Prepare a 10-point serial dilution of NP19 in Assay Buffer (Top concentration: 10
M; Dilution factor: 3-fold). -
Plate Setup: Use a white, low-volume 384-well plate.
-
Addition 1 (Inhibitor): Add 2
L of diluted NP19 to respective wells. -
Addition 2 (Proteins):
-
Add 4
L of PD-L1-His (Final conc: 4 nM). -
Add 4
L of PD-1-Fc (Final conc: 20 nM). -
Note: Pre-incubate NP19 with PD-L1 for 15 mins before adding PD-1 for optimal binding competition.
-
-
Incubation: Seal plate and incubate for 1 hour at Room Temperature (RT).
-
Detection:
-
Add 5
L of Anti-His-Europium. -
Add 5
L of Anti-hIgG-XL665.
-
-
Final Incubation: Incubate for 2-4 hours at RT (equilibrium is slower for complex protein-protein interactions).
-
Read: Measure fluorescence at 665 nm and 620 nm using an HTRF-compatible reader (e.g., EnVision or PHERAstar).
Data Calculation:
-
Calculate % Inhibition =
Protocol B: Cell-Based Jurkat/NFAT Reporter Assay
To verify that NP19 not only binds PD-L1 but functionally restores T-cell activity, a co-culture bioassay is required.
Cell Lines:
-
Effector Cells: Jurkat T-cells stably expressing human PD-1 and an NFAT-driven Luciferase reporter.[5]
-
Target Cells: CHO-K1 or HEK293 cells stably expressing human PD-L1 and an engineered TCR activator (e.g., anti-CD3 scFv surface expression).
Workflow:
-
Target Cell Seeding (Day 0):
-
Seed CHO-PD-L1 cells in a white 96-well flat-bottom plate (20,000 cells/well).
-
Incubate overnight at 37°C, 5% CO2 to allow adherence.
-
-
Compound Treatment (Day 1):
-
Remove culture media from CHO cells.
-
Add 40
L of NP19 serial dilutions (prepared in cell culture media + 1% FBS).
-
-
Effector Cell Addition:
-
Harvest Jurkat-PD-1-NFAT cells and resuspend at 1 x 10^6 cells/mL.
-
Add 40
L of Jurkat cells (40,000 cells/well) to the plate containing CHO cells and compound.
-
-
Co-Culture Incubation:
-
Incubate for 6 hours at 37°C. (Note: 6 hours is optimal for NFAT; longer incubations may require a different reporter like IL-2 promoter).
-
-
Detection:
-
Add 80
L of Luciferase detection reagent (e.g., Bio-Glo™) to each well. -
Incubate 10-20 mins at RT in the dark.
-
Measure Luminescence (RLU).
-
Figure 2: Experimental Workflow Summary
Caption: Integrated workflow for validating NP19 potency from solubility to functional readout.
Data Analysis & Expected Results
Table 1: Expected Performance Metrics for NP19
| Parameter | Biochemical Assay (HTRF) | Cell-Based Assay (Jurkat) |
| Readout | TR-FRET Ratio (665/620 nm) | Luminescence (RLU) |
| IC50 / EC50 | ~12.5 nM | ~0.1 - 1.0 |
| Window (S/B) | > 5-fold | > 3-fold |
| Curve Shape | Sigmoidal (Slope ~1.0) | Sigmoidal (Slope ~1.0) |
| Interpretation | Measures physical blockade | Measures T-cell reactivation |
Note: The cellular EC50 is typically higher (less potent) than biochemical IC50 due to cell membrane permeability barriers and competition with high local concentrations of PD-L1 on the cell surface.
Curve Fitting:
Use non-linear regression (4-parameter logistic fit) to determine IC50:
References
-
MedChemExpress. "PD-1/PD-L1-IN-NP19 Product Information & Biological Activity." MedChemExpress.
-
Reaction Biology. "PD1-PDL1 Immune Checkpoint Biochemical Assay Protocols." Reaction Biology.
-
InnoSer. "PD-1 PD-L1 Blockade Assay Principles and Applications." InnoSer Laboratories.
-
National Institutes of Health (NIH). "Comprehensive in vitro characterization of PD-L1 small molecule inhibitors." PubMed Central.
-
ResearchGate. "Mechanism of PD-1/PD-L1 complex formation inhibition by small molecule inhibitors."[7] ResearchGate.
Sources
PD-1/PD-L1-IN-NP19 cell-based assay development
Application Note: Development of a High-Throughput Cell-Based Reporter Assay for the Characterization of PD-1/PD-L1 Small Molecule Inhibitor NP19
Executive Summary & Introduction
The Shift to Small Molecules in Checkpoint Blockade While monoclonal antibodies (mAbs) like pembrolizumab and nivolumab have revolutionized immuno-oncology, they face limitations: high production costs, lack of oral bioavailability, and poor tumor penetration in "cold" tumors. The next frontier is the development of small molecule inhibitors (SMIs) that can disrupt the PD-1/PD-L1 protein-protein interaction (PPI).
Compound Focus: NP19 This protocol focuses on the assay development for PD-1/PD-L1-IN-NP19 (CAS: 2377916-66-8), a potent small molecule inhibitor with a reported IC50 of ~12.5 nM for the human PD-1/PD-L1 interaction. Unlike antibodies that sterically block the interface, NP19 and similar SMIs often induce dimerization of PD-L1 or bind to cryptic pockets, necessitating a robust functional readout beyond simple biochemical binding.
Objective To engineer and validate a bioluminescent cell-based reporter assay capable of quantifying the functional potency of NP19. This system relies on the restoration of TCR-driven NFAT signaling in Jurkat T-cells upon blockade of the inhibitory PD-1/PD-L1 axis.
Assay Principle & Mechanistic Logic
The assay utilizes a co-culture system of two engineered cell lines:
-
Effector Cells (Jurkat T Cells): Constitutively express human PD-1 and a Luciferase reporter driven by the NFAT (Nuclear Factor of Activated T-cells) response element.[1][2][3]
-
Target Cells (CHO or HEK293): Constitutively express human PD-L1 and an engineered TCR Activator (a scaffold that crosslinks the CD3/TCR complex on the T cell).
The Signaling Logic:
-
Basal State (Co-culture without Inhibitor): The TCR Activator stimulates the Jurkat TCR. However, PD-L1 on the Target cell binds PD-1 on the Effector cell. This recruits SHP-1/SHP-2 phosphatases to the PD-1 cytoplasmic tail, dephosphorylating downstream TCR signaling molecules (ZAP70, PI3K). Result: NFAT is inhibited; Luciferase signal is LOW.
-
Treatment State (+ NP19): NP19 binds PD-L1, preventing the PD-1/PD-L1 interaction.[4] The "brake" is removed. TCR signaling proceeds, NFAT translocates to the nucleus, and Luciferase is transcribed. Result: Luciferase signal is HIGH.
Figure 1: Mechanistic Pathway of NP19 Action
Caption: Figure 1. Mechanism of Action. NP19 binds PD-L1, preventing PD-1 engagement.[4] This blocks SHP-2 recruitment, restoring TCR-driven NFAT-Luciferase expression.
Materials & Reagents
| Component | Specification | Critical Note |
| Effector Cells | Jurkat-PD1-NFAT-Luc | Maintain <1x10^6 cells/mL to prevent spontaneous differentiation. |
| Target Cells | CHO-K1-PDL1-TCR Activator | Adherent cells. Must be 80-90% confluent before harvest. |
| Test Compound | PD-1/PD-L1-IN-NP19 | Dissolve in 100% DMSO to 10 mM stock. Store at -80°C. Avoid freeze-thaw >3 times. |
| Assay Media | RPMI 1640 + 10% FBS + 1% P/S | Low Serum (1%) recommended during assay incubation to reduce protein binding of NP19. |
| Detection | Bio-Glo™ or Bright-Glo™ (Promega) | Lysis-based luciferase reagent. |
| Plate | 96-well White, Flat Bottom | White walls amplify signal; flat bottom ensures even cell settling. |
Protocol Development: Step-by-Step
Phase 1: Optimization of Cell Ratio (Pre-Validation)
Scientific Rationale: The signal window (Signal-to-Background, S/B) depends on the ratio of Effector (E) to Target (T) cells. Too many Target cells may cause non-specific inhibition; too few will not trigger the PD-1 checkpoint effectively.
-
Target Cell Seeding: Seed CHO-PDL1 cells at varying densities (10k, 20k, 40k per well) in 100 µL media 24 hours prior to assay. Allow to adhere.
-
Effector Addition: Remove media from CHO cells. Add Jurkat cells (20k, 40k, 80k) to create E:T ratios of 1:1, 2:1, and 4:1.
-
Control: Include wells with Anti-PD-L1 Antibody (Positive Control) and Isotype Control (Negative Control).
-
Selection: Choose the condition yielding the highest S/B ratio (typically E:T 2:1 or 1:1).
Phase 2: NP19 Dose-Response Assay (The Core Protocol)
Step 1: Compound Preparation NP19 is hydrophobic. Proper serial dilution is critical to prevent precipitation.
-
Prepare a 10 mM stock of NP19 in DMSO.
-
Perform a 3-fold serial dilution in 100% DMSO (8 points). Top concentration: 1 mM.
-
Intermediate Dilution: Dilute the DMSO series 1:100 into pre-warmed Assay Media. (Top conc is now 10 µM, DMSO is 1%).
-
Final Addition: Adding 10 µL of this intermediate to 90 µL cells results in 0.1% final DMSO . Crucial: Jurkat cells are sensitive to DMSO >0.5%.
Step 2: Target Cell Plating (Day 0)
-
Harvest CHO-PDL1 cells using Accutase (gentler than Trypsin to preserve surface proteins).
-
Resuspend in Assay Media.
-
Seed 30,000 cells/well in 100 µL. Incubate overnight at 37°C/5% CO2.
Step 3: Co-Culture & Treatment (Day 1)
-
Remove supernatant from CHO-PDL1 wells (carefully, do not disturb monolayer).
-
Add 40 µL of Assay Media.
-
Add 20 µL of diluted NP19 (from Step 1). Incubate for 30 mins at 37°C to allow NP19 to bind PD-L1 on CHO cells before T-cells arrive.
-
Harvest Jurkat-PD1-NFAT cells. Resuspend at 1.5 x 10^6 cells/mL.
-
Add 40 µL of Jurkat cells (60,000 cells/well) to the wells.
-
Final Volume: 100 µL.
-
Final NP19 Conc: 1 nM to 1 µM.
-
-
Incubate for 6 hours at 37°C. Note: SMIs act faster than Abs, but reporter accumulation takes time. 6h is optimal for NFAT-Luc.
Step 4: Detection (Day 1 + 6h)
-
Equilibrate Luciferase Reagent to room temperature.
-
Add 100 µL of reagent per well (1:1 ratio).
-
Incubate 10 mins in dark (lysis).
-
Read Luminescence on a plate reader (e.g., EnVision).
Figure 2: Assay Workflow Diagram
Caption: Figure 2. Step-by-step workflow for the PD-1/PD-L1-IN-NP19 co-culture reporter assay.
Data Analysis & Validation Standards
Calculating IC50 Normalize data to controls:
-
0% Activity (Min Signal): Co-culture + DMSO only (Maximum Inhibition by PD-L1).
-
100% Activity (Max Signal): Co-culture + Anti-PD-L1 blocking antibody (Full restoration of signal).
Plot Relative Luminescence Units (RLU) vs. Log[NP19]. Fit using a 4-parameter logistic (4PL) non-linear regression model.
Expected Performance Metrics for NP19:
| Parameter | Expected Value | Interpretation |
| IC50 / EC50 | 10 - 30 nM | Consistent with literature (12.5 nM) [1]. |
| S/B Ratio | > 5-fold | Indicates a robust assay window. |
| Z' Factor | > 0.5 | Validates the assay for high-throughput screening (HTS). |
| DMSO Tolerance | Stable up to 0.5% | Ensure final assay concentration is <0.2%. |
Self-Validation Formula (Z' Factor):
Troubleshooting & Expert Insights
Issue 1: High Background Signal (Leaky Expression)
-
Cause: TCR Activator on CHO cells is too potent, overcoming PD-1 inhibition.
-
Fix: Reduce CHO cell seeding density or reduce the incubation time of the co-culture.
Issue 2: Low Signal Window with NP19 (vs Antibody)
-
Cause: Small molecules often have faster off-rates than antibodies.
-
Fix: Ensure NP19 is present throughout the incubation. Do not wash cells after adding NP19. Pre-incubation of NP19 with Target cells (PD-L1 expressing) is critical to occupy the binding pocket before the PD-1 receptor engages.
Issue 3: Cytotoxicity
-
Cause: NP19 or DMSO toxicity.
-
Fix: Run a parallel "Cell Viability Assay" (e.g., CellTiter-Glo) on the Jurkat cells alone with the same drug concentrations. If signal drops in viability assay, the decrease in reporter assay is false positive/toxicity.
References
-
MedChemExpress. "PD-1/PD-L1-IN-NP19 Product Information." MedChemExpress. Accessed March 2026.[5] Link
-
BPS Bioscience. "PD-1:PD-L1 Cell-Based Inhibitor Screening Assay Kit." BPS Bioscience. Accessed March 2026.[5] Link
-
Frontiers in Oncology. "Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy." Frontiers. Accessed March 2026.[5] Link
-
Reaction Biology. "PD1-PDL1 Immune Checkpoint Biochemical Assay." Reaction Biology. Accessed March 2026.[5] Link
-
InnoSer. "PD-1 PD-L1 Blockade Assay Principles." InnoSer Laboratories. Accessed March 2026.[5] Link
Sources
Application Note: In Vivo Evaluation of PD-1/PD-L1-IN-NP19 in Murine Syngeneic and Humanized Models
Executive Summary & Mechanistic Rationale
Monoclonal antibodies (mAbs) targeting the PD-1/PD-L1 immune checkpoint axis have revolutionized oncology. However, they are fundamentally limited by poor solid tumor penetration, severe immune-related adverse events, and high manufacturing costs[1],[2]. Small-molecule inhibitors like PD-1/PD-L1-IN-NP19 (Compound NP19) offer a compelling alternative, providing deep tissue penetrance, tunable pharmacokinetic profiles, and the potential for oral bioavailability[2].
PD-1/PD-L1-IN-NP19 is a highly potent small-molecule inhibitor that competitively blocks the human PD-1/PD-L1 protein-protein interaction with an IC
Diagram 1: Mechanism of Action of PD-1/PD-L1-IN-NP19 in restoring T cell anti-tumor immunity.
Physicochemical Properties & Formulation Strategy
Successful in vivo application requires overcoming the hydrophobic nature of biphenyl-based small molecules to ensure consistent systemic exposure.
-
CAS Number : 2377916-66-8[4]
-
Molecular Weight : 555.06 g/mol [4]
-
Solubility : Soluble in DMSO up to 6.25 mg/mL (11.26 mM); requires ultrasonication for complete dissolution[4].
Expert Insight - Formulation Causality: Direct injection of high-concentration DMSO is toxic to mice and causes immediate compound precipitation in the aqueous interstitial fluid, leading to erratic absorption. To ensure a self-validating and reproducible dosing system, NP19 must be formulated using a co-solvent cascade. We recommend a vehicle of 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline .
-
Causality: DMSO acts as the primary solvent. PEG300 prevents precipitation upon aqueous dilution. Tween 80 acts as a surfactant to maintain a stable micro-suspension, and Saline provides isotonicity for physiological tolerance.
Pharmacokinetics (PK) Profile
Understanding the absorption and clearance of NP19 is critical for selecting the correct dosing route and frequency. The table below summarizes the PK profile in rat models[3],[4].
| Pharmacokinetic Parameter | Intravenous (i.v.) - 1 mg/kg | Per Os (p.o.) - 10 mg/kg |
| T | N/A | 0.6 ± 0.2 h |
| Half-life (t | 1.5 ± 0.5 h | 10.9 ± 7.7 h |
| Clearance (CL) | 0.9 ± 0.2 L/h/kg | 23.1 L/h/kg |
| Volume of Distribution (V | 2.1 ± 0.5 L/kg | N/A |
| Bioavailability (F%) | 100% | 5% |
Expert Insight - Route Selection: The oral bioavailability of NP19 is exceptionally low (5%), yet it exhibits a prolonged oral half-life (10.9 h), suggesting poor gastrointestinal absorption but slow clearance of the absorbed fraction[3]. For precise control over systemic exposure in murine efficacy models, intraperitoneal (i.p.) administration is highly recommended over oral gavage (p.o.), unless the specific goal is to model oral formulation efficacy.
In Vivo Efficacy & Model Selection
NP19 has demonstrated robust tumor growth inhibition (TGI) in multiple syngeneic mouse models[3],[4].
| Tumor Model | Administration Route | Dose & Frequency | Duration | Efficacy (TGI) |
| H22 Hepatoma | Intraperitoneal (i.p.) | 25 mg/kg, Daily | 14 Days | 76.5% |
| Melanoma (B16) | Oral Gavage (p.o.) | 100 mg/kg, Daily | 15 Days | 80.9% |
Expert Insight - The Species Discrepancy Paradox: A critical factor in experimental design is the species-specific affinity of NP19. While it inhibits human PD-1/PD-L1 at 12.5 nM, its IC
Detailed Experimental Protocols
Diagram 2: Standard 22-day in vivo workflow for evaluating NP19 efficacy in syngeneic models.
Protocol A: Syngeneic Tumor Efficacy Study (H22 Model)
Objective: Evaluate the in vivo anti-tumor efficacy of NP19 via i.p. administration. Self-Validating QC: Always include a Vehicle-only control group to establish baseline tumor growth kinetics, and a positive control group (e.g., anti-PD-L1 mAb) to validate the model's immune responsiveness.
Step 1: Cell Preparation & Inoculation
-
Culture H22 murine hepatoma cells in RPMI-1640 supplemented with 10% FBS. Harvest at 80% confluency.
-
Wash cells twice with cold PBS to remove immunogenic serum proteins. Resuspend in serum-free PBS at
cells/mL. -
QC Check: Verify cell viability is >95% using Trypan Blue exclusion. Dead cells release Damage-Associated Molecular Patterns (DAMPs) that artificially skew the baseline immune microenvironment.
-
Inject 100 µL (
cells) subcutaneously into the right flank of 6-8 week old BALB/c mice.
Step 2: Randomization & Dosing
-
Monitor tumor growth using digital calipers. Calculate volume using the formula:
. -
Once the average tumor volume reaches 100-150 mm³ (typically Day 7), randomize mice into groups (n=8/group) to ensure equal starting tumor burdens.
-
Administer NP19 (25 mg/kg) via i.p. injection once daily for 14 days[3].
Step 3: Monitoring & Endpoint
-
Measure tumor volume and body weight every 2-3 days. A sustained body weight loss of >15% indicates unacceptable toxicity.
-
Euthanize mice on Day 22. Excise and weigh the tumors to calculate the final TGI:
.
Protocol B: Ex Vivo Immune Profiling (TIL Isolation & Flow Cytometry)
Objective: Mechanistically validate that NP19 efficacy is driven by T cell reactivation[3].
Step 1: Tumor Dissociation
-
Mince excised tumors into 1-2 mm pieces using surgical scissors.
-
Digest in RPMI containing 1 mg/mL Collagenase IV and 0.1 mg/mL DNase I for 45 minutes at 37°C on a gentle shaker. Causality: The inclusion of DNase I is critical; dying cells release viscous DNA that traps lymphocytes, significantly reducing the yield of Tumor-Infiltrating Lymphocytes (TILs).
-
Pass the suspension through a 70 µm cell strainer and perform a Percoll gradient centrifugation (40%/70%) to isolate the mononuclear cell ring.
Step 2: Flow Cytometry Staining
-
Block Fc receptors using anti-CD16/CD32 for 10 minutes to prevent non-specific antibody binding (crucial for accurate macrophage/T cell quantification).
-
Surface stain with anti-CD45 (leukocytes), anti-CD3 (T cells), and anti-CD8 (cytotoxic T cells) for 30 minutes at 4°C in the dark.
-
Fix, permeabilize, and stain intracellularly for IFN-γ.
-
Expected Result: NP19-treated groups should exhibit a statistically significant increase in the percentage of CD8
IFN-γ T cells compared to the vehicle control, validating the restoration of immune function[4].
References
-
Guzik, K., et al. "Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles." Molecules 24.11 (2019): 2071. Available at:[Link]
-
Wu, Q., et al. "Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation." Journal of Enzyme Inhibition and Medicinal Chemistry (2024). Available at:[Link]
Sources
Application Note: Preclinical Evaluation of PD-1/PD-L1-IN-NP19 in Melanoma Tumor Models
Introduction: Re-Engaging the Immune System Against Melanoma
Melanoma, a particularly aggressive form of skin cancer, has long been a formidable challenge in oncology. A key mechanism by which melanoma cells evade destruction by the host's immune system is the exploitation of immune checkpoint pathways.[1][2] The interaction between Programmed Cell Death Protein 1 (PD-1), a receptor expressed on the surface of activated T cells, and its ligand, Programmed Death-Ligand 1 (PD-L1), expressed on tumor cells, serves as a crucial "off switch" that suppresses T-cell activity.[3][4] This interaction allows cancer cells to masquerade as healthy tissue, effectively hiding from immune surveillance and attack.[5][6]
The advent of immune checkpoint inhibitors (ICIs) that block the PD-1/PD-L1 axis has revolutionized melanoma treatment, leading to durable responses in many patients.[7][8] PD-1/PD-L1-IN-NP19 is a novel, potent inhibitor of the human PD-1/PD-L1 interaction, designed to unleash the therapeutic potential of the immune system. This compound is formulated as a nanoparticle (NP), a strategic design choice intended to enhance its pharmacokinetic profile, improve tumor-specific delivery, and potentially minimize systemic side effects associated with immunotherapies.[9][10]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the preclinical efficacy of PD-1/PD-L1-IN-NP19 in relevant melanoma models. It details the necessary protocols for nanoparticle characterization, in vitro functional validation, and in vivo assessment of anti-tumor activity and immune response modulation.
Product Profile: PD-1/PD-L1-IN-NP19
PD-1/PD-L1-IN-NP19 is a small molecule inhibitor of the PD-1/PD-L1 interaction delivered via a nanoparticle platform. Its primary mechanism of action is to physically obstruct the binding of PD-1 to PD-L1, thereby removing the inhibitory signal and restoring the cytotoxic function of T cells within the tumor microenvironment.[11][12] This reactivation leads to an enhanced anti-tumor immune response, characterized by increased T-cell proliferation and cytokine production, such as Interferon-gamma (IFN-γ).[11]
| Property | Specification | Reference |
| Target | Human PD-1/PD-L1 Interaction | [11] |
| IC₅₀ (Human) | 12.5 nM | [11] |
| IC₅₀ (Mouse) | >1 µM | [11] |
| Formulation | Nanoparticle (NP) | Implied by name |
| Reported In Vivo Model | Melanoma Mouse Model | [11] |
| Mechanism of Action | Blocks PD-1/PD-L1 binding, activates immune microenvironment | [4][11] |
A Note on Species Specificity: PD-1/PD-L1-IN-NP19 is significantly more potent against the human PD-1/PD-L1 interaction than the murine equivalent.[11] While syngeneic mouse models are critical for studying immunotherapies in the context of a competent immune system, researchers should consider this potency difference when interpreting results. Humanized mouse models may offer a more translationally relevant system for this specific compound.[13][14][15]
Materials:
-
PD-L1 positive melanoma cells (e.g., B16-F10)
-
PD-1/NFAT-Luciferase Jurkat reporter cells
-
T-cell receptor (TCR) activator (e.g., anti-CD3 antibody, or a target cell line engineered to express a TCR activator)
-
PD-1/PD-L1-IN-NP19 and vehicle control
-
Positive control antibody (anti-human PD-1 or PD-L1)
-
White, clear-bottom 96-well assay plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Target Cell Plating: On Day 1, seed the melanoma cells into a 96-well plate at a density that will result in a confluent monolayer the next day (e.g., 20,000 cells/well). Incubate overnight.
-
TCR Activation: If using an engineered target cell line, this step is integrated. If not, coat a separate plate with anti-CD3 antibody or use a commercial kit that provides TCR activator beads/reagents. [16]3. Compound Addition: On Day 2, carefully remove the culture medium from the melanoma cells. Add fresh assay medium containing serial dilutions of PD-1/PD-L1-IN-NP19 (e.g., from 0.1 nM to 10 µM). Include vehicle-only and positive control antibody wells.
-
Effector Cell Addition: Add the PD-1/NFAT-Luc Jurkat cells to each well at a suitable Effector:Target ratio (e.g., 2:1 or 5:1).
-
Co-culture: Incubate the plate for 6-24 hours at 37°C. The optimal time should be determined empirically.
-
Luminescence Reading: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions. Measure the luminescent signal using a plate reader.
-
Data Analysis: The signal is directly proportional to NFAT pathway activation. Plot the relative luminescence units (RLU) against the log concentration of PD-1/PD-L1-IN-NP19. Use a four-parameter logistic regression to calculate the EC₅₀ value.
Expected Outcome: A dose-dependent increase in luciferase signal should be observed in the presence of PD-1/PD-L1-IN-NP19, indicating successful blockade of the inhibitory PD-1/PD-L1 interaction and subsequent T-cell activation.
Part 3: In Vivo Evaluation in a Syngeneic Melanoma Model
Rationale: The ultimate test of an immunotherapy agent is its ability to control tumor growth within a living organism with a fully functional immune system. The B16-F10 melanoma model in immunocompetent C57BL/6 mice is a widely accepted and rigorous model for this purpose. [17][18]
Protocol 3.1: B16-F10 Syngeneic Mouse Melanoma Model
Animals:
-
Female C57BL/6 mice, 6-8 weeks old.
-
Acclimatize animals for at least one week before the study begins.
-
All procedures must be approved by and performed in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines.
Tumor Cell Preparation and Inoculation:
-
Culture B16-F10 cells to ~80% confluency.
-
Harvest cells using trypsin, wash twice with sterile, serum-free medium (e.g., PBS or Hank's Balanced Salt Solution).
-
Perform a cell count and assess viability using a method like Trypan Blue exclusion (viability should be >95%).
-
Resuspend cells to a final concentration of 5 x 10⁶ cells/mL.
-
Subcutaneously inject 100 µL (5 x 10⁵ cells) into the right flank of each mouse.
Protocol 3.2: Efficacy Study Design and Dosing
Study Groups (Example):
-
Group 1: Vehicle Control (e.g., sterile water or appropriate buffer)
-
Group 2: PD-1/PD-L1-IN-NP19 (25 mg/kg)
-
Group 3: PD-1/PD-L1-IN-NP19 (50 mg/kg)
-
Group 4: PD-1/PD-L1-IN-NP19 (100 mg/kg)
-
Group 5 (Optional): Positive Control (e.g., anti-mouse PD-1 antibody, i.p. injection)
Procedure:
-
Tumor Growth Monitoring: Begin monitoring for palpable tumors around day 5-7 post-inoculation.
-
Randomization: When average tumor volume reaches a predetermined size (e.g., 80-120 mm³), randomize mice into treatment groups (n=8-10 mice/group).
-
Dosing: Administer PD-1/PD-L1-IN-NP19 or vehicle daily via intragastric gavage, as previously reported for this compound. [11]The total treatment duration is typically 14-21 days.
-
Measurements: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²)/2. Record body weights at the same frequency as a measure of general toxicity.
-
Endpoints: The study may be terminated when tumors in the control group reach a maximum allowable size (e.g., 2000 mm³), or if animals show signs of excessive toxicity (e.g., >20% body weight loss).
Protocol 3.3: Assessment of Tumor Immune Infiltrate
Rationale: To confirm that the anti-tumor effect is immune-mediated, it is crucial to analyze the immune cell populations within the tumor microenvironment at the study's conclusion. [19] Procedure:
-
Tissue Harvest: At the study endpoint, euthanize mice and surgically excise tumors and spleens.
-
Tumor Dissociation: Mince the tumor tissue finely and digest using an enzymatic cocktail (e.g., collagenase, DNase) to create a single-cell suspension.
-
Immune Cell Staining:
-
Count the cells and aliquot approximately 1-2 x 10⁶ cells per sample.
-
Perform a surface stain with a panel of fluorescently-conjugated antibodies to identify key immune cell subsets. A recommended panel for melanoma includes:
-
T-Cells: CD45, CD3, CD4, CD8
-
Natural Killer (NK) Cells: NK1.1
-
Myeloid Cells: CD11b, Gr-1 (for MDSCs)
-
-
-
Flow Cytometry: Acquire the stained samples on a flow cytometer.
-
Data Analysis: Gate on live, single, CD45+ hematopoietic cells. Quantify the percentage and absolute numbers of CD8+ cytotoxic T lymphocytes, CD4+ helper T cells, and other relevant populations as a fraction of total immune cells or per gram of tumor tissue.
Expected Outcome: Tumors from mice treated effectively with PD-1/PD-L1-IN-NP19 should exhibit a significant increase in the ratio of CD8+ effector T cells to other cell types (e.g., regulatory T cells or myeloid-derived suppressor cells) compared to the vehicle control group. This shift indicates a more inflamed, anti-tumorigenic microenvironment.
References
- Current time inform
-
Comparing Analytical Techniques for Nanoparticle Characterization. (2023). Nanosight. [Link]
-
Nanoparticle Characterization Techniques. nanoComposix. [Link]
-
Triple Immunotherapy Overcomes Immune Evasion by Tumor in a Melanoma Mouse Model. (2020). Cancers. [Link]
-
A Guide to Nanoparticle Detection Method. (2024). AZoNano. [Link]
-
Mouse Melanoma Model in Tumor Vaccines and Immunotherapy Research. (2018). Methods in Molecular Biology. [Link]
-
PD-L1 siRNA Theranostics With a Dextran Nanoparticle Highlights the Importance of Nanoparticle Delivery for Effective Tumor PD-L1 Downregulation. (2020). Frontiers in Oncology. [Link]
-
Recent Advances in Nanoparticles-Based Platforms Targeting the PD-1/PD-L1 Pathway for Cancer Treatment. (2021). International Journal of Molecular Sciences. [Link]
-
Gold Nanoparticle Characterization: DLS vs. TEM Analysis Guide. Reinste Updates. [Link]
-
Nanoparticle-enhanced PD-1/PD-L1 targeted combination therapy for triple negative breast cancer. (2024). Journal of Nanobiotechnology. [Link]
-
PD-L1 Expression in Melanoma: A Quantitative Immunohistochemical Antibody Comparison. (2017). Clinical Cancer Research. [Link]
-
Nanoparticle Sizing Techniques: Comparison of TEM vs. DLS vs. AFM. Delong America. [Link]
-
Tumor models to assess immune response and tumor-microbiome interactions in colorectal cancer. (2020). Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]
-
Characterization of PD-L1 Expression and Associated T cell Infiltrates in Metastatic Melanoma Samples from Variable Anatomic Sites. (2015). Clinical Cancer Research. [Link]
-
In Vitro Assessment of Putative PD-1/PD-L1 Inhibitors: Suggestions of an Alternative Mode of Action. (2019). ACS Medicinal Chemistry Letters. [Link]
-
Autologous human preclinical modeling of melanoma interpatient clinical responses to immunotherapeutics. (2024). Journal for ImmunoTherapy of Cancer. [Link]
-
Exploring InnoSer's Key In vitro Oncology Services: PD-1 PD-L1 Blockade Assay. (2024). InnoSer. [Link]
-
PD-1:PD-L1 Cell-Based Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
NANOPARTICLE TRANSFECTION. InVivoTransfection. [Link]
-
Nanoparticles-Based Platforms Targeting the PD-1/PD-L1 Pathway. (2022). Encyclopedia.pub. [Link]
-
Correlation of MET and PD-L1 Expression in Malignant Melanoma. (2019). Cancers. [Link]
-
Effects of MAPK and PI3K Pathways on PD-L1 Expression in Melanoma. (2014). Clinical Cancer Research. [Link]
-
Targeting the PD-1/PD-L1 axis for cancer treatment: a review on nanotechnology. (2022). RSC Advances. [Link]
-
New humanised mouse model provides insight into immunotherapy resistance. (2021). ecancer. [Link]
-
Immune checkpoint inhibitor responses in humanized mouse melanoma models using patient-derived xenografts. (2017). Journal of Clinical Oncology. [Link]
-
PD1-PDL1 Immune Checkpoint Biochemical Assay. Reaction Biology. [Link]
-
How to Evaluate the Success of Anti-PD-1 Drugs In Vitro?. (2024). iQ Biosciences Blog. [Link]
-
PD-L1. (2017). Journal of Clinical Pathology. [Link]
-
Evaluating immune response in vitro in a relevant microenvironment: a high-throughput microfluidic model for clinical screening. (2022). Open Exploration. [Link]
-
PD-1 and PD-L1 inhibitors. Wikipedia. [Link]
-
Preparation, Optimization, and In Vivo Evaluation of Nanoparticle-Based Formulation for Pulmonary Delivery of Anticancer Drug. (2018). BioMed Research International. [Link]
-
The mechanism and research progress of PD-1/PD-L1 on immune escape of lung cancer. (2025). Annals of Translational Medicine. [Link]
-
Monitoring immune responses in the tumor microenvironment. (2016). Current Opinion in Immunology. [Link]
-
A Validated Mathematical Model of Cell-Mediated Immune Response to Tumor Growth. (2005). Cancer Research. [Link]
-
The Next Immune-Checkpoint Inhibitors: PD-1/PD-L1 Blockade in Melanoma. (2015). Clinical Therapeutics. [Link]
-
Immunocompetent Murine Models for Immunotherapy Assessment. (2018). Covance Blog. [Link]
-
In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. (2019). Journal of Controlled Release. [Link]
-
Strategies targeting PD-L1 expression and associated opportunities for cancer combination therapy. (2020). Theranostics. [Link]
-
Mechanism of action of PD-1 and PD-L1 inhibitors. (2017). ResearchGate. [Link]
-
PD-L1 in melanoma: facts and myths. (2017). Expert Opinion on Biological Therapy. [Link]
-
Clinical development of PD-1/PD-L1 in Advanced Melanoma. (2016). Expert Opinion on Biological Therapy. [Link]
-
PD-L1 as an emerging target in the treatment and prevention of keratinocytic skin cancer. (2020). Annals of Translational Medicine. [Link]
-
Efficacy of PD-1/PD-L1 Inhibitors in Melanoma. (2020). Targeted Oncology. [Link]
Sources
- 1. jcp.bmj.com [jcp.bmj.com]
- 2. PD-L1 in melanoma: facts and myths - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Assessment of Putative PD-1/PD-L1 Inhibitors: Suggestions of an Alternative Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism and research progress of PD-1/PD-L1 on immune escape of lung cancer - Li - Translational Cancer Research [tcr.amegroups.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Clinical development of PD-1/PD-L1 in Advanced Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Nanoparticles-Based Platforms Targeting the PD-1/PD-L1 Pathway for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Strategies targeting PD-L1 expression and associated opportunities for cancer combination therapy [thno.org]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. New humanised mouse model provides insight into immunotherapy resistance - ecancer [ecancer.org]
- 15. ascopubs.org [ascopubs.org]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Frontiers | Triple Immunotherapy Overcomes Immune Evasion by Tumor in a Melanoma Mouse Model [frontiersin.org]
- 18. Mouse Melanoma Model in Tumor Vaccines and Immunotherapy Research | Springer Nature Experiments [experiments.springernature.com]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Guide: Evaluation of PD-1/PD-L1-IN-NP19 in the Syngeneic H22 Hepatoma Model
[1]
Compound Profile & Mechanistic Insight[1][2]
Compound: PD-1/PD-L1-IN-NP19 CAS: 2377916-66-8 Class: Small Molecule Inhibitor (Protein-Protein Interaction) Target: PD-1/PD-L1 Interface[1][2][3][4][5][6]
Mechanism of Action
Unlike monoclonal antibodies (mAbs) that sterically hinder the PD-1/PD-L1 interface, NP19 is a small molecule designed to bind to the PD-L1 dimer, inducing a conformational change or directly occupying the binding pocket to prevent PD-1 interaction.
-
Critical Scientist’s Note: While NP19 is optimized for human PD-L1, it exhibits sufficient cross-reactivity in murine models (like H22) to elicit a therapeutic response at higher doses (e.g., 25–50 mg/kg).[1][7] This is likely due to high tissue distribution and the "saturating" nature of the dosing regimen.
Pathway Visualization
The following diagram illustrates the blockade mechanism and the downstream reactivation of the immune response.
Caption: NP19 binds PD-L1, preventing PD-1 engagement and reversing T-cell exhaustion in the Tumor Microenvironment.[1]
Experimental Design: H22 Syngeneic Model
The H22 model is a standard murine hepatocellular carcinoma model.[7] It is syngeneic , meaning the tumor (H22) and the host (BALB/c or ICR mice) share the same genetic background, preserving a fully competent immune system essential for testing checkpoint inhibitors.
Study Groups
| Group | N | Treatment | Dose | Route | Frequency |
| G1 | 8-10 | Vehicle Control | - | i.p. | Daily (QD) |
| G2 | 8-10 | NP19 (Low) | 25 mg/kg | i.p.[1][7] | Daily (QD) |
| G3 | 8-10 | NP19 (High) | 50 mg/kg | i.p.[1][7] | Daily (QD) |
| G4 | 8-10 | Positive Control (Anti-PD-1 mAb) | 10 mg/kg | i.p.[1] | Bi-weekly (BIW) |
Formulation Protocol (Critical)
NP19 is hydrophobic.[1][7] Proper formulation is vital for bioavailability and to prevent precipitation in the peritoneum.
-
Stock: Dissolve NP19 in DMSO (concentration: 50 mg/mL). Sonicate if necessary.[7]
-
Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[1][7]
-
Preparation:
-
Add calculated volume of NP19 DMSO stock.[7]
-
Add PEG300 and vortex.[7]
-
Add Tween-80 and vortex.[7]
-
Slowly add Saline while vortexing to avoid precipitation.[7]
-
Note: Prepare fresh daily.
-
Step-by-Step Protocol
Phase 1: Cell Culture & Preparation[2]
-
Culture Conditions: RPMI-1640 + 10% FBS + 1% Pen/Strep.
-
Passage: Maintain cells in suspension. Passage every 2-3 days.
-
Harvest: Collect cells in exponential growth phase. Wash 2x with PBS.[7]
-
Viability: Ensure >95% viability via Trypan Blue exclusion.
-
Resuspension: Adjust concentration to
cells/mL in sterile PBS.
Phase 2: Inoculation (Day 0)[1][2]
-
Animals: Male BALB/c mice (6-8 weeks old).
-
Site: Right flank, subcutaneous (s.c.).[7]
-
Injection: 0.1 mL per mouse (
cells/mouse). -
Monitoring: Monitor daily. Tumors usually become palpable (
) within 5-7 days.[1][7]
Phase 3: Treatment & Monitoring (Day 7 - Day 21)
-
Randomization: When mean Tumor Volume (TV) reaches 80–100 mm³ , randomize mice into groups (G1–G4) to ensure equal starting baselines.[7]
-
Dosing: Initiate treatment according to the table in Section 2.1.
-
Measurements:
Phase 4: Termination & Analysis (Day 22)
-
Euthanasia: CO2 asphyxiation followed by cervical dislocation.[7]
-
Tumor Harvest: Excise tumors, weigh them, and photograph.
-
Downstream Analysis (Crucial for MOA validation):
Experimental Workflow Visualization
Caption: Timeline for H22 tumor model establishment, NP19 treatment, and endpoint analysis.
Expected Results & Data Analysis
Quantitative Metrics
Calculate Tumor Growth Inhibition (TGI) using the formula:
Anticipated Outcomes
-
Efficacy: NP19 (25 mg/kg) typically yields a TGI of 60–75% in the H22 model.[7]
-
Immune Profile: Significant increase in CD8+ T-cell infiltration and elevated serum IFN-γ compared to Vehicle.[1][7]
-
Toxicity: NP19 is generally well-tolerated; body weight loss >15% indicates formulation toxicity or off-target effects.[1][7]
References
-
MedChemExpress. PD-1/PD-L1-IN-NP19 Product Information and Biological Activity.
-
Cheng, B., et al. (2020). Discovery of novel resorcinol dibenzyl ethers targeting the programmed cell death-1/programmed cell death-ligand 1 interaction as potential anticancer agents.[7] Journal of Medicinal Chemistry.[7][12] [1][7]
-
Cayman Chemical. NP19 Product Insert - H22 and B16/F10 Efficacy Data. [1][7]
-
Xcess Biosciences. PD-1/PD-L1-IN-NP19 Technical Data Sheet. [1][7]
Sources
- 1. xcessbio.com [xcessbio.com]
- 2. PD-1/PD-L1 | DC Chemicals [dcchemicals.com]
- 3. medkoo.com [medkoo.com]
- 4. targetmol.cn [targetmol.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy [frontiersin.org]
- 7. caymanchem.com [caymanchem.com]
- 8. The suppressive effect of co-inhibiting PD-1 and CTLA-4 expression on H22 hepatomas in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsciences.com [ijsciences.com]
- 10. ijsciences.com [ijsciences.com]
- 11. mdpi.com [mdpi.com]
- 12. PD-L1 as an emerging target in the treatment and prevention of keratinocytic skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
PD-1/PD-L1-IN-NP19 co-culture experiment setup
Application Note: Functional Characterization of PD-1/PD-L1-IN-NP19 via Immune Checkpoint Co-Culture Systems
Executive Summary & Compound Profile
PD-1/PD-L1-IN-NP19 (hereafter NP19 ) represents a class of potent small-molecule inhibitors designed to overcome the pharmacological limitations of monoclonal antibodies (mAbs). Unlike mAbs that sterically block the interaction interface 1:1, NP19 functions by inducing the dimerization of PD-L1 on the tumor cell surface. This sequestration prevents PD-L1 from engaging PD-1 on T-cells, thereby restoring immune surveillance.
This guide details the setup of a self-validating co-culture system to quantify NP19 potency. It utilizes a bioluminescent reporter system for robust IC50 determination and a primary cell assay for physiological validation.
| Compound Property | Specification |
| Catalog Name | PD-1/PD-L1-IN-NP19 |
| Mechanism | PD-L1 Homodimerization Inducer |
| Potency (IC50) | ~12.5 nM (Human PD-1/PD-L1 interaction) |
| Solubility | DMSO (Requires stepwise dilution to aqueous buffer) |
| Key Readout | NFAT-Luciferase (Reporter) / IFN- |
Mechanism of Action (MOA) Visualization
Understanding the "dimerization" mechanism is critical for experimental design. NP19 acts as a molecular wedge, locking two PD-L1 molecules together and internalizing them, rendering them unavailable for PD-1 binding.
Figure 1: NP19 induces PD-L1 dimerization, preventing PD-1 engagement and restoring NFAT signaling in the T-cell.
Protocol A: Jurkat-PD1/NFAT + CHO-PDL1 Reporter Assay (Gold Standard)
This assay is the industry standard for determining IC50 because it minimizes donor variability inherent in primary cells.
Experimental Logic (Causality)
-
Effector Cells (Jurkat-PD1-NFAT): Engineered T-cells expressing PD-1 and an NFAT-response element driving Luciferase.
-
Target Cells (CHO-PDL1-TCRact): CHO cells expressing PD-L1 and a TCR activator (anti-CD3 scFv).
-
The Interaction: CHO cells activate the Jurkat TCR (Signal 1), but simultaneously inhibit them via PD-L1/PD-1 (Signal 2).[1]
-
The Drug Effect: NP19 blocks Signal 2, releasing the "brake" and increasing Luciferase signal.
Step-by-Step Methodology
Materials:
-
Jurkat-PD1-NFAT Reporter Cells (e.g., BPS Bioscience #60535)[2]
-
Assay Medium: RPMI 1640 + 10% FBS (Heat Inactivated)
-
NP19 Stock: 10 mM in DMSO
Workflow:
-
Target Cell Seeding (Day 0):
-
Harvest CHO-PDL1 cells using Accutase (avoid Trypsin to preserve surface proteins).
-
Seed 35,000 cells/well in a white-walled 96-well plate (100 µL volume).
-
Incubate overnight at 37°C/5% CO2 to allow adherence.
-
-
Compound Preparation (Day 1):
-
Master Stock: Dilute NP19 to 500 µM in DMSO.
-
Serial Dilution: Perform a 1:3 serial dilution in DMSO (8 points).
-
Intermediate Dilution: Dilute the DMSO points 1:100 into pre-warmed Assay Medium. (Final DMSO concentration on cells must be <0.2%).
-
-
Co-Culture Initiation (Day 1):
-
Remove medium from the adhered CHO cells.
-
Add 50 µL of the diluted NP19 to the respective wells.
-
Immediately add 50 µL of Jurkat-PD1-NFAT cells (suspended at 4 x 10^5 cells/mL ; Final: 20,000 cells/well).
-
Note: Final Volume = 100 µL. Ratio = ~1.7:1 (Target:Effector).
-
-
Incubation:
-
Incubate for 6–16 hours at 37°C. (6 hours is sufficient for NFAT; 16 hours maximizes signal accumulation).
-
-
Readout:
-
Add 100 µL of Luciferase Assay Reagent (e.g., ONE-Step™).
-
Incubate 15 mins in the dark.
-
Measure Luminescence (RLU).
-
Data Analysis & Validation
Calculate the Fold Induction:
| Parameter | Acceptance Criteria |
| Signal-to-Background (S/B) | > 5-fold (Max signal vs. No Inhibitor) |
| Z-Factor | > 0.5 (Excellent for screening) |
| Expected IC50 (NP19) | 10 – 25 nM |
Protocol B: Primary PBMC / Tumor Cell Functional Assay
While the reporter assay measures signaling, this protocol validates the biological outcome: Cytokine Release (IFN-
Experimental Workflow
Figure 2: Workflow for Primary Cell Validation.
Key Modifications for NP19:
-
Tumor Model: Use cell lines with high endogenous PD-L1 (e.g., A375 melanoma or NCI-H22 ).
-
Effector Source: Fresh human PBMCs (isolated via Ficoll-Paque).
-
Activation: Unlike the engineered Jurkat system, PBMCs need a trigger. Add soluble anti-CD3 (100 ng/mL) to the co-culture to provide "Signal 1".
-
Dosing: NP19 should be refreshed if incubation exceeds 72 hours due to metabolic stability.
-
Result: NP19 (1 µM) typically elevates IFN-
by 2–3 fold compared to vehicle control.
Troubleshooting & Self-Validating Controls
To ensure "Trustworthiness" (Part 2 of requirements), every plate must contain these internal controls:
-
Viability Control (The "False Positive" Check):
-
Issue: Small molecules can be cytotoxic. A drop in Luciferase might mimic "inhibition" but actually be cell death.
-
Solution: Run a parallel CellTiter-Glo® assay on the CHO cells treated with NP19. If cell viability drops >20% at the IC50 concentration, the data is invalid.
-
-
The "Hook Effect" (Solubility Check):
-
Issue: At high concentrations (>10 µM), NP19 may precipitate in aqueous media, causing a drop in efficacy.
-
Solution: Inspect wells microscopically for crystals before adding Luciferase reagent.
-
-
Specificity Control:
-
Include a "Jurkat-Only" well treated with NP19. There should be no signal . If signal exists, the compound is activating NFAT off-target.
-
References
-
Zak, K. M., et al. (2016). "Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1)." Oncotarget. Defines the mechanism of small molecule-induced PD-L1 dimerization.
-
MedChemExpress (2024). "PD-1/PD-L1-IN-NP19 Product Datasheet." Provides specific IC50 (12.5 nM) and chemical properties.
-
BPS Bioscience. "PD-1:PD-L1 Cell-Based Reporter Assay Protocol."[2] Industry standard methodology for checkpoint inhibitor screening.
-
Skalniak, L., et al. (2017). "Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint: an overview of recent developments." Acta Pharmaceutica.
Sources
Application Notes and Protocols: PD-1/PD-L1-IN-NP19 IFN-γ Release Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the PD-1/PD-L1 Axis in Immuno-Oncology
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key players in immune regulation, acting as an "off switch" to prevent excessive immune responses and maintain self-tolerance.[1][2][3] Many cancer cells exploit this immune checkpoint by overexpressing PD-L1 on their surface.[3][4] This engagement with PD-1 on activated T cells leads to T-cell exhaustion and an dampened anti-tumor immune response, allowing cancer cells to evade destruction.[3][5][6]
The development of immune checkpoint inhibitors, particularly monoclonal antibodies that block the PD-1/PD-L1 interaction, has revolutionized cancer therapy.[1][7][8] By preventing this inhibitory signal, these therapies unleash the patient's own T cells to recognize and attack tumor cells.[6][7][8] A critical measure of this restored T-cell activity is the release of effector cytokines, with Interferon-gamma (IFN-γ) being a primary biomarker of T-cell activation.[9]
This document provides a detailed guide to utilizing an IFN-γ release assay to assess the efficacy of novel PD-1/PD-L1 inhibitors, such as the hypothetical compound PD-1/PD-L1-IN-NP19. This assay serves as a robust in vitro tool to quantify the functional consequence of checkpoint blockade.
Principle of the IFN-γ Release Assay
Interferon-gamma (IFN-γ) release assays (IGRAs) are a cornerstone of cellular immunology, designed to measure the cell-mediated immune response.[10][11] The core principle relies on the fact that activated T-lymphocytes release IFN-γ when they encounter their specific antigen.[11] In the context of immuno-oncology, this assay can be adapted to measure the reactivation of tumor-antigen-specific T cells following the blockade of the PD-1/PD-L1 pathway.
When a PD-1/PD-L1 inhibitor is introduced to a co-culture of T cells and cancer cells expressing PD-L1, it blocks the inhibitory interaction. This allows for the T-cell receptor (TCR) signaling to proceed, leading to T-cell activation and the subsequent secretion of IFN-γ. The amount of IFN-γ released is directly proportional to the level of T-cell activation and, therefore, the potency of the inhibitor.[12]
Several methods can be employed to quantify the released IFN-γ, including:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that quantifies the concentration of IFN-γ in the cell culture supernatant.[13][14]
-
Enzyme-Linked Immunospot (ELISpot) Assay: A highly sensitive method that detects individual IFN-γ-secreting cells, allowing for the enumeration of antigen-specific T cells.[9][13][14][15]
-
Intracellular Cytokine Staining (ICS) with Flow Cytometry: This technique allows for the identification and quantification of IFN-γ-producing cells within a mixed cell population, and can be combined with cell surface marker staining for more detailed phenotyping.[16][17]
This guide will focus on the ELISA and ELISpot methodologies due to their widespread use and robustness for this application.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and the experimental process, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and the general workflow of an IFN-γ release assay.
Caption: PD-1/PD-L1 signaling and inhibitor mechanism.
Caption: General workflow of the IFN-γ release assay.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for performing an IFN-γ release assay using either ELISA or ELISpot. It is crucial to include appropriate controls in every experiment.
Essential Controls:
-
Negative Control (Unstimulated): Co-culture of T cells and tumor cells without any inhibitor. This establishes the baseline level of IFN-γ secretion.
-
Positive Control (Mitogen Stimulation): T cells stimulated with a mitogen like Phytohemagglutinin (PHA) or a combination of Phorbol 12-myristate 13-acetate (PMA) and Ionomycin.[16][18][19] This confirms the T cells are viable and capable of producing IFN-γ.
-
Isotype Control: An antibody of the same isotype as the test inhibitor but without specificity for PD-1 or PD-L1. This controls for any non-specific effects of the antibody.
-
Vehicle Control: The buffer in which the inhibitor is dissolved. This controls for any effects of the vehicle on the cells.
Protocol 1: IFN-γ Quantification by ELISA
This protocol describes the measurement of IFN-γ in the supernatant of the co-culture.
Materials:
-
PD-L1 expressing tumor cell line
-
Isolated T cells or Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, Penicillin-Streptomycin, and L-glutamine)[19]
-
PD-1/PD-L1-IN-NP19
-
Positive and negative control reagents
-
96-well flat-bottom cell culture plates
-
Human IFN-γ ELISA kit (e.g., from R&D Systems, Thermo Fisher Scientific, or BD Biosciences)[9][20][21][22]
-
Microplate reader
Procedure:
-
Cell Plating:
-
Seed the PD-L1 expressing tumor cells into a 96-well flat-bottom plate at an optimized density (e.g., 2.5 x 10^4 cells/well) and allow them to adhere overnight.
-
On the following day, add T cells or PBMCs to the wells at a desired effector-to-target (E:T) ratio (e.g., 5:1).
-
-
Treatment Addition:
-
Prepare serial dilutions of PD-1/PD-L1-IN-NP19 and control antibodies in complete culture medium.
-
Add the diluted compounds to the respective wells.
-
Add positive and negative controls to their designated wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 72 hours. The optimal incubation time should be determined empirically.[23]
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
ELISA Protocol:
-
Perform the IFN-γ ELISA according to the manufacturer's instructions.[20][24] This typically involves:
-
Coating a 96-well ELISA plate with a capture antibody specific for IFN-γ.
-
Blocking the plate to prevent non-specific binding.
-
Adding the collected supernatants and IFN-γ standards to the wells.
-
Adding a biotinylated detection antibody.
-
Adding a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.
-
Stopping the reaction with a stop solution.
-
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve using the known concentrations of the IFN-γ standards.
-
Calculate the concentration of IFN-γ in each sample by interpolating from the standard curve.
-
Protocol 2: IFN-γ ELISpot Assay
This protocol details the detection of individual IFN-γ-secreting cells.
Materials:
-
All materials listed for the ELISA protocol.
-
96-well PVDF-membrane ELISpot plates[9]
-
Human IFN-γ ELISpot kit (containing capture and detection antibodies, and substrate)
-
ELISpot plate reader
Procedure:
-
Plate Preparation:
-
Blocking:
-
Cell Plating and Treatment:
-
While the plate is blocking, prepare a single-cell suspension of the effector and target cells.
-
Decant the blocking solution from the ELISpot plate.
-
Add the cell mixture (T cells and tumor cells) along with the PD-1/PD-L1-IN-NP19, controls, or vehicle to the appropriate wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18 to 48 hours.[19]
-
-
Detection of Secreted IFN-γ:
-
Remove the cells by washing the plate with PBS or PBS-Tween.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate.[15][18]
-
Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).[15]
-
Wash again and add the substrate solution (e.g., BCIP/NBT), which will form a colored precipitate at the site of IFN-γ secretion.[9]
-
-
Data Acquisition and Analysis:
-
Stop the reaction by washing the plate with water.
-
Allow the plate to dry completely.
-
Count the number of spots in each well using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
-
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in a clear and structured format for easy comparison.
Table 1: Example Data Summary from IFN-γ ELISA
| Treatment Group | Concentration (ng/mL) | IFN-γ Concentration (pg/mL) ± SD | Fold Change over Negative Control |
| Negative Control | - | 150 ± 25 | 1.0 |
| Positive Control (PHA) | 5 µg/mL | 2500 ± 200 | 16.7 |
| Isotype Control | 10 µg/mL | 165 ± 30 | 1.1 |
| PD-1/PD-L1-IN-NP19 | 0.1 | 300 ± 40 | 2.0 |
| 1 | 850 ± 75 | 5.7 | |
| 10 | 1800 ± 150 | 12.0 |
Table 2: Example Data Summary from IFN-γ ELISpot
| Treatment Group | Concentration (ng/mL) | Spot Forming Units (SFU) per 10^6 Cells ± SD | Fold Change over Negative Control |
| Negative Control | - | 50 ± 10 | 1.0 |
| Positive Control (PHA) | 5 µg/mL | 1200 ± 110 | 24.0 |
| Isotype Control | 10 µg/mL | 55 ± 12 | 1.1 |
| PD-1/PD-L1-IN-NP19 | 0.1 | 120 ± 20 | 2.4 |
| 1 | 450 ± 50 | 9.0 | |
| 10 | 980 ± 90 | 19.6 |
Interpretation:
A dose-dependent increase in IFN-γ concentration (ELISA) or the number of spot-forming units (ELISpot) in the presence of PD-1/PD-L1-IN-NP19, as compared to the negative and isotype controls, would indicate that the compound effectively blocks the PD-1/PD-L1 pathway and restores T-cell effector function. The EC50 (half-maximal effective concentration) can be calculated from the dose-response curve to determine the potency of the inhibitor.
Conclusion
The IFN-γ release assay is an indispensable tool for the preclinical evaluation of PD-1/PD-L1 inhibitors. By providing a quantitative measure of T-cell activation, this assay allows researchers to assess the functional efficacy of novel therapeutic candidates like PD-1/PD-L1-IN-NP19. The detailed protocols and data interpretation guidelines presented in these application notes are intended to equip researchers with the necessary information to successfully implement this assay in their drug discovery and development workflows.
References
-
PD-1 and PD-L1 inhibitors - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Intracellular Cytokine (INF-gamma) Staining Assay. (2026, February 20). Bio-protocol. Retrieved March 7, 2026, from [Link]
-
INF-gamma Release ELISpot Assay. (2023, December 20). Bio-protocol. Retrieved March 7, 2026, from [Link]
-
An Overview of PD-1/PD-L. (2019, January 2). Creative Diagnostics. Retrieved March 7, 2026, from [Link]
-
PD-1/PD-L1 Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved March 7, 2026, from [Link]
-
ELISPOT Assay to Measure Peptide-specific IFN-γ Production. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Interferon-gamma release assay. (n.d.). WHO TB Knowledge Sharing Platform. Retrieved March 7, 2026, from [Link]
-
ICSprotocol_042312.docx. (n.d.). Retrieved March 7, 2026, from [Link]
-
Detection of Interferon gamma (IFNγ) by Enzyme-Linked Immunosorbent Spot (ELISpot) Assay. (2025, July 15). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
IFN-γ ELISpot Assays on MultiScreen® IP. (n.d.). MilliporeSigma. Retrieved March 7, 2026, from [Link]
-
Human IFN-γ Single-Color Enzymatic ImmunoSpot® Rapid - PROTOCOL. (n.d.). Retrieved March 7, 2026, from [Link]
-
A snapshot of the PD-1/PD-L1 pathway. (2021, March 5). Journal of Cancer. Retrieved March 7, 2026, from [Link]
-
Interferon gamma release assay - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Intracellular Cytokine Staining: Number 1 | Flow Cytometry. (n.d.). Carver College of Medicine. Retrieved March 7, 2026, from [Link]
-
Targeting the PD-1/PD-L1 Signaling Pathway for Cancer Therapy: Focus on Biomarkers. (n.d.). Retrieved March 7, 2026, from [Link]
-
PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment. (n.d.). Frontiers. Retrieved March 7, 2026, from [Link]
-
A Deeper Look at Anti-PD-1/PD-L1 Checkpoint Inhibitors for Cancer. (2024, May 31). RCSB PDB. Retrieved March 7, 2026, from [Link]
-
PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape. (2023). SCIRP. Retrieved March 7, 2026, from [Link]
-
Mechanism of action of PD-1 and PD-L1 inhibitors. Tumor cells develop... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Human IFN gamma ELISA Kit User Manual. (n.d.). bioworlde. Retrieved March 7, 2026, from [Link]
-
Interferon Gamma Release Assays. (2019, November 1). myadlm.org. Retrieved March 7, 2026, from [Link]
-
The Levels of Interferon-gamma Release as a Biomarker for Non-small-cell Lung Cancer Patients Receiving Immune Checkpoint Inhibitors. (2019, November 15). Anticancer Research. Retrieved March 7, 2026, from [Link]
-
Interferon gamma release assays: principles and practice. (2010, April 15). PubMed. Retrieved March 7, 2026, from [Link]
-
INTERFERON GAMMA RELEASE ASSAYS (IGRA) FOR LATENT TB TESTING. (2014, August 13). uhbpathology.com. Retrieved March 7, 2026, from [Link]
-
Interferon gamma release assays: principles and practice. (2025, August 6). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Serial interferon-gamma release assay in lung cancer patients receiving immune checkpoint inhibitors: a prospective cohort study. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
IFN-γ treatment protocol for MHC-Ilo/PD-L1+ pancreatic tumor cells selectively restores their TAP-mediated presentation competence and CD8 T-cell priming potential. (2020, August 31). Journal for ImmunoTherapy of Cancer. Retrieved March 7, 2026, from [Link]
-
Combining PD-1/PD-L1 blockade with type I interferon in cancer therapy. (2023, August 24). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Exploring InnoSer's Key In vitro Oncology Services: PD-1 PD-L1 Blockade Assay. (2024, October 22). Retrieved March 7, 2026, from [Link]
-
IFN-γ treatment protocol for MHC-Ilo/PD-L1+ pancreatic tumor cells selectively restores their TAP-mediated presentation competence and CD8 T-cell priming potential. (2020, August 15). PubMed. Retrieved March 7, 2026, from [Link]
Sources
- 1. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]
- 3. Cancer immunotherapy and the PD-1/PD-L1 checkpoint pathway | Abcam [abcam.com]
- 4. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of PD-1/PD-L - Creative Diagnostics [creative-diagnostics.com]
- 8. accessh.org [accessh.org]
- 9. Detection of Interferon gamma (IFNγ) by Enzyme-Linked Immunosorbent Spot (ELISpot) Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 3.3.4.2. Interferon-gamma release assay | TB Knowledge Sharing [tbksp.who.int]
- 11. Interferon gamma release assay - Wikipedia [en.wikipedia.org]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. Interferon gamma release assays: principles and practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bio-protocol.org [bio-protocol.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. iti.stanford.edu [iti.stanford.edu]
- 18. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 19. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]
- 20. Human IFN-γ ELISA Set [bdbiosciences.com]
- 21. Human IFN-gamma ELISA Kit Elisa Kit KE00063 | Proteintech [ptglab.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. mstechno.co.jp [mstechno.co.jp]
- 24. bioworlde.com [bioworlde.com]
Application Note & Protocol: Cytotoxicity and Immunomodulatory Profiling of PD-1/PD-L1-IN-NP19
Executive Summary
The development of small-molecule immune checkpoint inhibitors (ICIs) represents a paradigm shift in oncology. Among these, PD-1/PD-L1-IN-NP19 (Compound NP19), a novel resorcinol dibenzyl ether derivative, has emerged as a highly potent inhibitor of the human PD-1/PD-L1 interaction[1]. While traditional chemotherapeutics rely on direct cytotoxicity to eradicate tumors, small-molecule ICIs like NP19 operate by remodeling the tumor immune microenvironment.
This application note provides a comprehensive, field-validated guide to profiling the cytotoxicity and immunomodulatory efficacy of NP19. By detailing the causality behind our experimental designs, this document ensures that researchers can robustly differentiate between off-target chemotoxicity and true immune-mediated tumor clearance.
Mechanistic Rationale: The Crucial Role of Cytotoxicity Testing in Immunotherapy
A common pitfall in small-molecule ICI development is the conflation of direct drug toxicity with immune-mediated efficacy. As a Senior Application Scientist, I emphasize that cytotoxicity testing for an ICI is fundamentally a negative control assay .
If NP19 were to induce direct cell death in cancer cell lines at low micromolar concentrations, its robust in vivo efficacy—such as the 76.5% tumor growth inhibition (TGI) observed in H22 hepatoma models[2]—could be falsely attributed to immune activation when it might merely be a traditional cytotoxin.
To validate its mechanism, NP19 was subjected to 48-hour MTT viability assays against A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), and B16-F10 (murine melanoma) cell lines. The results demonstrated no apparent cytotoxic effects at concentrations up to 10 µM [1][2]. Because 10 µM is approximately 800-fold higher than NP19’s biochemical IC50 for the PD-1/PD-L1 interaction (12.5 nM), this establishes a massive therapeutic window. It proves causality: NP19 does not kill cells directly; rather, it rescues T-cell function to facilitate immune-mediated tumor eradication[1].
Pharmacological & Quantitative Data Profile
To contextualize the protocols, the foundational pharmacological metrics of PD-1/PD-L1-IN-NP19 are summarized below.
| Parameter | Value / Observation | Biological Significance |
| Target Interaction (Human) | IC50 = 12.5 nM | Highly potent blockade of human PD-1/PD-L1 complex[2]. |
| Target Interaction (Mouse) | IC50 > 1 µM | Species-specific binding; much lower affinity for murine targets[2]. |
| Direct Cytotoxicity (48h) | > 10 µM (A549, MCF-7, B16-F10) | Confirms absence of off-target chemotoxicity[1][2]. |
| Immunomodulation (72h) | Dose-dependent IFN-γ elevation | Proves restoration of exhausted T-cell effector function[1]. |
| In Vivo Efficacy (Mice) | 76.5% TGI at 25 mg/kg (H22 model) | Robust systemic anti-tumor immune response[1][2]. |
Immunomodulatory Pathway Visualization
Below is the logical workflow illustrating how NP19 bypasses direct cytotoxicity to achieve tumor clearance.
Figure 1: Mechanism of PD-1/PD-L1-IN-NP19 reversing T-cell exhaustion via checkpoint blockade.
Experimental Protocols
Protocol A: MTT Assay for Direct Cytotoxicity Profiling
Objective: To empirically validate that NP19 does not induce direct chemotoxicity in cancer cell lines (A549, MCF-7, B16-F10) at concentrations up to 10 µM[2].
Causality & Experimental Design: We utilize the MTT assay because it measures mitochondrial reductase activity, serving as a highly reliable proxy for cellular metabolic viability. The 48-hour incubation window is deliberately chosen to cover at least one full doubling time for these specific cell lines, ensuring that any anti-proliferative effects have sufficient time to manifest.
Step-by-Step Methodology:
-
Cell Seeding: Harvest A549, MCF-7, and B16-F10 cells in the logarithmic growth phase. Seed cells into 96-well flat-bottom plates at a density of
cells/well in 100 µL of complete culture medium (e.g., DMEM + 10% FBS). -
Adherence: Incubate the plates at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for complete cell adherence and recovery.
-
Drug Preparation: Dissolve NP19 in pure DMSO to create a 10 mM stock. Dilute the stock in culture medium to achieve final well concentrations ranging from 0.1 µM to 10 µM.
-
Critical Insight: The final DMSO concentration in the wells must never exceed 0.1% (v/v) . Higher concentrations of DMSO will induce baseline cytotoxicity, invalidating the negative control premise of this assay.
-
-
Treatment: Aspirate the old media and add 100 µL of the NP19-dosed media to the respective wells. Include a vehicle control (0.1% DMSO in media) and a blank control (media only).
-
Incubation: Incubate for exactly 48 hours[2].
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the media (do not disturb the crystals at the bottom). Add 150 µL of pure DMSO to each well to solubilize the formazan. Place on an orbital shaker for 10 minutes protected from light.
-
Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control. Expected Result: Viability should remain >95% at 10 µM NP19.
Protocol B: T-Cell/Tumor Cell Co-Culture Assay for IFN-γ Secretion
Objective: To prove that NP19 actively restores T-cell effector function in a simulated tumor microenvironment[1].
Causality & Experimental Design: Since NP19 is not directly cytotoxic, its efficacy must be measured via immunomodulation. We utilize a co-culture of Hep3B/OS-8/hPD-L1 cells and CD3+ T cells. The Hep3B line is engineered to constitutively express human PD-L1, forcing the T cells into a state of exhaustion. By measuring Interferon-gamma (IFN-γ)—the hallmark cytokine of cytotoxic T-cell activation—we can quantify NP19's ability to break the immune tolerance. A 72-hour window is required because cytokine accumulation is a downstream transcriptional event taking longer than direct toxicity[2].
Step-by-Step Methodology:
-
Effector/Target Setup: Seed Hep3B/OS-8/hPD-L1 target cells and primary human CD3+ T cells into a 96-well U-bottom plate at an Effector:Target (E:T) ratio of 5:1.
-
Drug Treatment: Add NP19 to the co-culture at concentrations ranging from 0.37 µM to 10 µM[2]. Include an isotype control and a vehicle control.
-
Incubation: Incubate the co-culture plate at 37°C, 5% CO₂ for 72 hours[2].
-
Supernatant Harvesting: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully transfer the cell-free supernatant to a new plate.
-
ELISA Quantification: Quantify the secreted IFN-γ using a high-sensitivity human IFN-γ ELISA kit, strictly following the manufacturer's protocol.
-
Data Analysis: Plot the IFN-γ concentration (pg/mL) against the log of the NP19 concentration. Expected Result: A dose-dependent elevation of IFN-γ, confirming the reversal of T-cell exhaustion.
References
-
Title: Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential Anticancer Agents Source: Journal of Medicinal Chemistry (PubMed PMID: 32667799) URL: [Link]
Sources
Application Note: Formulation and Administration of PD-1/PD-L1-IN-NP19 for In Vivo Studies
Abstract & Scientific Rationale
PD-1/PD-L1-IN-NP19 (NP19) is a potent, small-molecule inhibitor of the Programmed Cell Death 1 (PD-1) and Programmed Cell Death Ligand 1 (PD-L1) protein-protein interaction.[1] Unlike monoclonal antibodies (mAbs), NP19 offers the potential for improved tumor penetration and oral bioavailability, although the latter remains a formulation challenge due to its physicochemical properties.[1]
Mechanistically, NP19 binds to PD-L1, inducing the formation of a PD-L1 homodimer that sterically occludes the PD-1 binding surface.[1] This blockade restores T-cell effector function, leading to increased IFN-
This Application Note provides a validated, step-by-step protocol for formulating NP19 for in vivo administration (IP/IV/PO). It addresses the compound's hydrophobicity by utilizing a solubilizing vehicle matrix optimized for stability and bioavailability in murine models.[1]
Physicochemical Profile & Handling
Before formulation, verify the compound integrity.[1] NP19 is a hydrophobic resorcinol dibenzyl ether derivative.[1]
| Property | Specification | Notes |
| Molecular Weight | 555.07 g/mol | |
| Formula | C | |
| Appearance | Crystalline Solid | White to off-white powder |
| Solubility (In Vitro) | DMSO: | Soluble in DMF; Insoluble in water |
| Storage (Powder) | -20°C (3 years) | Protect from light and moisture |
| Storage (In Solvent) | -80°C (6 months) | Avoid repeated freeze-thaw cycles |
Mechanism of Action
The following diagram illustrates how NP19 intervenes in the immune checkpoint pathway. Unlike antibodies that sterically block the receptor, NP19 induces a conformational change (dimerization) in PD-L1.[1]
Figure 1: Mechanism of Action.[1] NP19 induces PD-L1 dimerization, preventing PD-1 binding and restoring T-cell cytotoxicity.[1]
Formulation Protocols
Due to the low aqueous solubility of NP19, a co-solvent system is mandatory for parenteral (IV/IP) administration to prevent precipitation and embolism.[1] For oral (PO) administration, a suspension is acceptable.[1]
A. Parenteral Formulation (IP / IV)
Target Concentration: 1 mg/mL - 5 mg/mL Vehicle System: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline Stability: Prepare fresh immediately before dosing.[1]
Step-by-Step Procedure:
-
Stock Preparation (Solvent A):
-
Co-Solvent Addition (Solvent B):
-
Surfactant Addition (Solvent C):
-
Add Tween 80 (5% of final volume).
-
Vortex until a homogenous, slightly viscous solution is formed.
-
-
Diluent Addition (Solvent D):
-
Slowly add pre-warmed (37°C) Saline (0.9% NaCl) (45% of final volume) while vortexing.
-
Critical: Add saline slowly to prevent "crashing out" (precipitation).[1] If turbidity occurs, sonicate in a water bath at 37°C for 5-10 minutes.
-
-
Validation:
B. Oral Formulation (PO)
Target Concentration: 5 mg/mL - 10 mg/mL Vehicle System: 0.5% Methylcellulose (MC) + 0.5% Tween 80 in Water.[1]
Step-by-Step Procedure:
-
Weigh NP19 powder.[1]
-
Add a small volume of Tween 80 (0.5% of final volume) directly to the powder to wet it.[1] Triturate (grind) with a pestle if using a mortar, or vortex heavily.[1]
-
Gradually add the 0.5% Methylcellulose solution while mixing continuously.
-
Sonicate for 10-15 minutes to create a uniform suspension.
-
Note: Shake well before every administration.[1]
Experimental Workflow Visualization
The following diagram outlines the critical decision path for preparing the formulation.
Figure 2: Formulation decision tree ensuring solubility and homogeneity.
Administration & Dosing Guidelines
Based on pharmacokinetic data (Rat IV
| Parameter | Intraperitoneal (IP) | Oral Gavage (PO) |
| Typical Dose | 25 mg/kg | 50 - 100 mg/kg |
| Frequency | Daily (QD) | Daily (QD) |
| Volume | 10 mL/kg (e.g., 200 µL for 20g mouse) | 10 mL/kg |
| Vehicle | 10% DMSO/40% PEG300/5% Tween/Saline | 0.5% MC + 0.5% Tween 80 |
| Duration | 14 - 21 Days | 14 - 21 Days |
| Bioavailability | High | Low (~5%) - Requires higher dose |
Important Note on Oral Dosing: While NP19 shows oral absorption, its bioavailability is relatively low (F=5%).[1] For proof-of-concept efficacy studies, IP administration is strongly preferred to ensure adequate systemic exposure.[1]
Troubleshooting & QC
-
Precipitation upon Saline Addition: This is the most common failure mode.[1]
-
Toxicity (Weight Loss >15%):
References
-
Cheng, B., et al. (2020). Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential Anticancer Agents.[1][4] Journal of Medicinal Chemistry.[1][4][3][5] [1]
-
MedChemExpress. PD-1/PD-L1-IN-NP19 Product Information & In Vivo Activity.[1]
-
Cayman Chemical. NP19 Product Insert and Solubility Data.
-
InvivoChem. General Formulation Guidelines for Hydrophobic PD-1 Inhibitors (LP23/NP19 class).
-
Zak, K. M., et al. (2016). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1).[1] Oncotarget.[1][5] (Context for mechanism of action).
Sources
Application Note: Pharmacokinetic Profiling of the Small Molecule PD-1/PD-L1 Inhibitor NP19 in Rats
[1]
Executive Summary
The development of small molecule inhibitors for the PD-1/PD-L1 checkpoint is a critical frontier in immuno-oncology, aiming to overcome the tissue penetration and oral bioavailability limitations of monoclonal antibodies.[1][2] NP19 is a potent small molecule inhibitor (IC50 = 12.5 nM) that blocks the PD-1/PD-L1 interaction.[3][1] However, like many compounds in this class, it presents challenges regarding solubility and oral bioavailability (F ≈ 5%).
This application note details a rigorous pharmacokinetic (PK) analysis protocol for NP19 in Sprague-Dawley rats. It addresses specific challenges in formulation, bioanalysis (LC-MS/MS), and data interpretation to ensure high-fidelity assessment of its ADME properties.
Compound Characterization & Formulation Strategy
Challenge: NP19 is highly lipophilic with poor aqueous solubility. Standard saline formulations will result in precipitation and erratic exposure. Solution: Use a co-solvent system for Intravenous (IV) administration to ensure 100% solubility, and a homogeneous suspension or lipid-based vehicle for Oral (PO) administration.
Table 1: Physicochemical Profile & Formulation
| Parameter | Description |
| Chemical Name | PD-1/PD-L1-IN-NP19 |
| Molecular Scaffold | Resorcinol dibenzyl ether / Biphenyl ether |
| Solubility | Low (Water); High (DMSO, DMA, PEG400) |
| Target Concentration | IV: 0.2 - 0.5 mg/mL; PO: 1.0 - 2.0 mg/mL |
| IV Vehicle (Recommended) | 5% DMSO + 40% PEG400 + 55% Saline (0.9%) |
| PO Vehicle (Recommended) | 0.5% Methylcellulose (MC) + 0.2% Tween 80 in Water |
| Storage | Powder: -20°C; Solution: Prepare fresh daily |
Critical Protocol Step: For the IV vehicle, add DMSO to the compound first and vortex until dissolved. Then add PEG400 and vortex. Finally, add Saline slowly while vortexing to prevent "crashing out."
In Vivo Study Design (Rat)
Objective: Determine plasma clearance (CL), volume of distribution (Vss), and oral bioavailability (F).
Experimental Workflow
The following diagram outlines the end-to-end workflow from dosing to data analysis.
Figure 1: Pharmacokinetic study workflow for NP19.
Dosing & Sampling Schedule
-
Animals: Male Sprague-Dawley rats (200–250 g), fasted 12h pre-dose (water ad libitum).
-
IV Group (1 mg/kg): Bolus injection via tail vein.
-
Sampling: Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h.
-
-
PO Group (10 mg/kg): Oral gavage.[3]
-
Sampling: Pre-dose, 15 min, 30 min, 1h, 2h, 4h, 6h, 8h, 12h, 24h.
-
-
Blood Collection: 0.2 mL per timepoint into K2-EDTA tubes. Keep on ice until centrifugation.
Bioanalytical Method: LC-MS/MS Protocol
Rationale: Due to the low nanomolar potency and expected low plasma levels (especially after PO dosing), a high-sensitivity LC-MS/MS method is required.
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL rat plasma to a 96-well plate.
-
IS Addition: Add 150 µL Acetonitrile (ACN) containing Internal Standard (e.g., Verapamil or Tolbutamide at 50 ng/mL).
-
Mix: Vortex for 5 min at high speed.
-
Centrifuge: 4000 rpm for 15 min at 4°C.
-
Transfer: Inject 5 µL of the supernatant.
Chromatographic Conditions
-
Instrument: Agilent 1290 Infinity II / Sciex Triple Quad 5500+ (or equivalent).
-
Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm). Why? Charged Surface Hybrid (CSH) particles provide excellent peak shape for basic small molecules.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.0 min: 5% -> 95% B
-
2.0-3.0 min: 95% B
-
3.0-3.1 min: 95% -> 5% B
-
3.1-4.0 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
Mass Spectrometry Parameters
-
Ionization: ESI Positive mode (NP19 likely forms [M+H]+).
-
MRM Transitions:
-
Note: Exact transitions must be optimized by infusing pure standard.
-
NP19: m/z [Parent] -> [Fragment 1] (Quantifier), [Fragment 2] (Qualifier).
-
IS (Verapamil): m/z 455.3 -> 165.1.
-
Data Analysis & Expected Results
Analyze plasma concentration-time data using Non-Compartmental Analysis (NCA) (e.g., Phoenix WinNonlin, PKSolver).
Key Pharmacokinetic Parameters
The following table summarizes expected values based on literature precedents for NP19.
| Parameter | Definition | Expected Value (Rat) | Interpretation |
| T1/2 (IV) | Terminal Half-life | ~1.5 h | Rapid elimination phase. |
| CL (IV) | Clearance | ~0.9 L/h/kg | Moderate clearance (hepatic blood flow in rats is ~3.3 L/h/kg). |
| Vss | Vol. of Distribution | ~2.1 L/kg | Extensive tissue distribution (Vss > 0.67 L/kg total body water). |
| Tmax (PO) | Time to Max Conc. | ~0.6 h | Rapid absorption. |
| T1/2 (PO) | Terminal Half-life | ~10.9 h | "Flip-flop" kinetics likely (absorption rate < elimination rate) or deep compartment. |
| F (%) | Bioavailability | ~5% | Critical Issue: High first-pass metabolism or poor solubility limits exposure. |
Mechanistic Interpretation Diagram
Understanding the disposition of NP19 helps explain the low bioavailability.
Figure 2: Disposition model highlighting the bottleneck at absorption and first-pass metabolism.
Discussion & Troubleshooting
Improving Bioavailability
The observed 5% bioavailability is a major hurdle for NP19.
-
Analysis: The discrepancy between IV T1/2 (1.5h) and PO T1/2 (10.9h) suggests flip-flop kinetics , where the absorption rate constant (
) is slower than the elimination rate constant ( ). This often occurs due to poor solubility limiting the absorption rate. -
Recommendation: To improve F%, consider:
-
Amorphous Solid Dispersion (ASD): Spray drying with polymers (HPMC-AS) to maintain supersaturation.
-
Lipid Formulations: SEDDS (Self-Emulsifying Drug Delivery Systems) using Capryol/Labrasol.
-
Bioanalytical Sensitivity
If the Lower Limit of Quantitation (LLOQ) is insufficient (>1 ng/mL) to detect the terminal phase:
-
Switch from PPT to Liquid-Liquid Extraction (LLE) using MTBE or Ethyl Acetate. This concentrates the sample and removes matrix effects (phospholipids) that suppress ionization.
References
-
MedChemExpress. "PD-1/PD-L1-IN-NP19 Product Information." MedChemExpress. Link
-
Aladdin Reagents. "PD-1/PD-L1-IN-NP19 CAS 2377916-66-8." Aladdin-e. Link
-
Yang, Z., et al. "Discovery and Crystallography Study of Novel Biphenyl Ether... Based Small-Molecule PD-1/PD-L1 Inhibitors."[1][2][4][5] Journal of Medicinal Chemistry, 2025.[1] (Contextual reference for NP19 structure and binding mode). Link
-
Gao, S., et al. "Immunoaffinity microflow liquid chromatography/tandem mass spectrometry for the quantitation of PD1 and PD-L1." Rapid Communications in Mass Spectrometry, 2020. (Methodology reference for PD-1 bioanalysis). Link
Application Note: High-Throughput Screening for Modulators of the PD-1/PD-L1 Interaction Using PD-1/PD-L1-IN-NP19
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), represents a critical immune checkpoint.[1] Many cancer cells exploit this pathway to evade immune surveillance by upregulating PD-L1, which upon binding to PD-1 on activated T-cells, suppresses the anti-tumor immune response.[1] Consequently, the development of inhibitors targeting the PD-1/PD-L1 interaction has become a cornerstone of modern cancer immunotherapy.[1]
PD-1/PD-L1-IN-NP19 is a potent small molecule inhibitor of the human PD-1/PD-L1 interaction with an IC50 of 12.5 nM.[2] This compound has been shown to activate the tumor immune microenvironment, suggesting its therapeutic potential.[2] This application note provides a detailed guide for utilizing PD-1/PD-L1-IN-NP19 as a reference compound in high-throughput screening (HTS) campaigns to identify novel modulators of the PD-1/PD-L1 pathway. We will focus on the principles of a proximity-based assay, such as AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay), a robust and sensitive technology well-suited for HTS.[3][4][5]
The PD-1/PD-L1 Signaling Pathway and Mechanism of Inhibition
Under normal physiological conditions, the PD-1/PD-L1 pathway is crucial for maintaining self-tolerance and preventing autoimmune reactions.[1] When an antigen-presenting cell (APC) presents an antigen to a T-cell, the PD-1/PD-L1 interaction can occur, leading to the recruitment of phosphatases like SHP-2 to the cytoplasmic tail of PD-1.[1] This dephosphorylates key downstream signaling molecules of the T-cell receptor (TCR), dampening T-cell activation, proliferation, and cytokine release.[1] Tumor cells co-opt this mechanism to suppress the immune system's ability to recognize and eliminate them. Small molecule inhibitors, such as PD-1/PD-L1-IN-NP19, physically obstruct the binding interface between PD-1 and PD-L1, thereby preventing the transmission of the inhibitory signal and restoring T-cell anti-tumor activity.
Caption: PD-1/PD-L1 signaling and inhibitor action.
High-Throughput Screening Assay Principle (AlphaLISA®)
The AlphaLISA® technology is a bead-based, no-wash immunoassay that measures the interaction between two molecules in close proximity.[3][4] In the context of a PD-1/PD-L1 binding assay, one protein (e.g., biotinylated PD-1) is captured on Streptavidin-coated Donor beads, and the other protein (e.g., His-tagged PD-L1) is captured on anti-His Acceptor beads.[3][4] When PD-1 and PD-L1 interact, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm.[4] An inhibitor, like PD-1/PD-L1-IN-NP19, disrupts the PD-1/PD-L1 interaction, preventing the beads from coming close and thus reducing the AlphaLISA® signal.[4]
Caption: A generalized HTS workflow using AlphaLISA.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Catalog Number (Example) |
| PD-1/PD-L1-IN-NP19 | MedChemExpress | HY-136363 |
| Recombinant Human PD-1, Biotinylated | ACROBiosystems | PD-1-H8211 |
| Recombinant Human PD-L1, His-tagged | ACROBiosystems | PD1-H5228 |
| AlphaLISA® Streptavidin Donor Beads | PerkinElmer | AL126C |
| AlphaLISA® Anti-6xHis Acceptor Beads | PerkinElmer | AL177C |
| AlphaLISA® Immunoassay Buffer | PerkinElmer | AL000F |
| 384-well white opaque microplates | Greiner Bio-One | 781080 |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
Experimental Protocols
Preparation of Reagents
-
PD-1/PD-L1-IN-NP19 Stock Solution: Prepare a 10 mM stock solution of PD-1/PD-L1-IN-NP19 in 100% anhydrous DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Assay Buffer: Use AlphaLISA® Immunoassay Buffer (1X) for all dilutions of proteins, beads, and the compound.
-
Compound Dilution Series:
-
Perform a serial dilution of the 10 mM PD-1/PD-L1-IN-NP19 stock in 100% DMSO to create a concentration range suitable for determining the IC50 (e.g., from 10 mM to 100 nM).
-
Subsequently, dilute these DMSO stocks into the assay buffer to create the working solutions for the assay. The final DMSO concentration in the assay wells should be kept constant and should not exceed 1% to avoid solvent effects.
-
-
Protein Preparation:
-
Reconstitute the lyophilized biotinylated PD-1 and His-tagged PD-L1 proteins according to the manufacturer's instructions to create concentrated stocks.
-
On the day of the experiment, thaw the protein stocks on ice and dilute them to the desired working concentrations in the assay buffer. Optimal concentrations should be determined empirically through a cross-titration experiment but typically fall within the low nanomolar range.
-
-
Bead Preparation:
-
Prepare a working solution of Streptavidin Donor beads and Anti-6xHis Acceptor beads in the assay buffer.
-
Protect the bead solutions from light.
-
Assay Procedure (384-well format)
-
Compound Plating: Dispense 2.5 µL of the diluted compound solutions (or DMSO for controls) into the wells of a 384-well plate.
-
Protein Addition: Add 2.5 µL of a pre-mixed solution containing both biotinylated PD-1 and His-tagged PD-L1 to all wells.
-
First Incubation: Seal the plate and incubate for 30 minutes at room temperature to allow the compound to interact with the proteins.
-
Bead Addition: Add 5 µL of the pre-mixed AlphaLISA® beads to all wells.
-
Second Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an Alpha-enabled plate reader with excitation at 680 nm and emission detection at 615 nm.
Data Analysis and Quality Control
Data Analysis
The inhibitory activity of the test compounds is typically expressed as the percent inhibition, calculated as follows:
% Inhibition = [ 1 - (Signal_compound - Signal_background) / (Signal_no_inhibitor - Signal_background) ] * 100
IC50 values, the concentration of an inhibitor that causes 50% inhibition of the signal, can be determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Assay Quality Control
For HTS, it is crucial to assess the quality and robustness of the assay. The Z'-factor is a widely used statistical parameter for this purpose.[6]
The Z'-factor is calculated using the following formula:
Z' = 1 - [ (3 * SD_max_signal + 3 * SD_min_signal) / |Mean_max_signal - Mean_min_signal| ]
Where:
-
SD_max_signal and Mean_max_signal are the standard deviation and mean of the maximum signal (no inhibitor control).
-
SD_min_signal and Mean_min_signal are the standard deviation and mean of the minimum signal (a saturating concentration of the reference inhibitor, PD-1/PD-L1-IN-NP19).
| Z'-factor Value | Assay Quality |
| > 0.5 | Excellent assay |
| 0 to 0.5 | Marginal assay |
| < 0 | Unacceptable assay |
A Z'-factor greater than 0.5 is generally considered acceptable for HTS campaigns.[6]
Another useful metric is the Signal-to-Background (S/B) ratio, which provides a measure of the dynamic range of the assay. It is calculated as:
S/B = Mean_max_signal / Mean_min_signal
A high S/B ratio is desirable, but the Z'-factor is a more comprehensive measure of assay quality as it takes into account data variability.[6]
Troubleshooting and Considerations for False Positives
In HTS, false positives can arise from various sources. It is important to perform counter-screens and orthogonal assays to validate initial hits. Common sources of false positives in proximity-based assays like AlphaLISA® include:
-
Compound Auto-fluorescence or Quenching: Some compounds may interfere with the assay signal by fluorescing or quenching at the excitation or emission wavelengths.
-
Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically disrupt protein-protein interactions.
-
Interference with Bead Chemistry: Certain compounds may directly interact with the assay beads, leading to a change in signal.
To identify potential false positives, consider the following:
-
Dose-response curves: True inhibitors should exhibit a clear sigmoidal dose-response relationship.
-
Orthogonal Assays: Confirm hits using a different assay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Surface Plasmon Resonance (SPR).
-
Counter-screens: Employ assays designed to detect compound interference with the assay technology itself.
Conclusion
This application note provides a comprehensive framework for utilizing PD-1/PD-L1-IN-NP19 as a reference inhibitor in HTS assays designed to discover novel modulators of the PD-1/PD-L1 interaction. The described AlphaLISA® protocol, coupled with robust data analysis and quality control measures, offers a reliable and scalable platform for identifying promising lead compounds for cancer immunotherapy. Careful consideration of potential sources of false positives and subsequent validation of hits are essential for the success of any H-TS campaign.
References
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
-
Assay Genie. (2022, January 21). PD-1 & PD-L1 Inhibitors. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. Retrieved from [Link]
- Cali, J. J., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. In High-Throughput Screening for Food Safety Assessment. Woodhead Publishing.
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Technical Guide: Solubility & Handling of PD-1/PD-L1-IN-NP19
Reference Code: NP19-SOL-GUIDE-V2.1
Compound Profile: PD-1/PD-L1-IN-NP19 (CAS: 2377916-66-8)[1][2][3]
Executive Summary: The Solubility Challenge
PD-1/PD-L1-IN-NP19 (hereafter referred to as NP19 ) is a potent small-molecule inhibitor designed to block the interaction between Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1).[1] While it exhibits high potency (IC50 = 12.5 nM in human models), its utility is frequently compromised by poor aqueous solubility .
As a researcher, you are likely encountering a common frustration: The compound dissolves perfectly in DMSO but precipitates immediately upon addition to PBS or cell culture media.
This guide addresses the physicochemical dichotomy of NP19—high lipophilicity (hydrophobic) versus the requirement for aqueous biological assays—and provides validated protocols to bridge this gap.
Solubility Profile: DMSO vs. PBS
The following data summarizes the solubility limits. Note the stark contrast between organic and aqueous environments.
| Solvent System | Solubility Limit | Status | Application |
| DMSO (100%) | ~6.25 mg/mL (11.26 mM) | Soluble | Primary Stock Solution |
| Ethanol | < 1 mg/mL | Poor | Not Recommended |
| Water / PBS (pH 7.4) | < 0.1 mg/mL | Insoluble | DO NOT dissolve directly |
| Cell Culture Media | Varies (Max < 0.5% DMSO) | Meta-stable | Working Solution (requires carrier) |
The Mechanism of Precipitation
NP19 possesses a rigid, aromatic scaffold (likely biphenyl-based) typical of small-molecule PD-L1 inhibitors. This structure drives binding into the hydrophobic pocket of PD-L1 but repels water molecules.
-
In DMSO: The solvent molecules interact favorably with the aromatic rings, separating the NP19 molecules.
-
In PBS: Water molecules form a hydrogen-bonded network that excludes the hydrophobic NP19. When you add a DMSO stock to PBS, the DMSO rapidly diffuses into the water, leaving the NP19 molecules "stranded" at high local concentrations, forcing them to aggregate and crash out of solution (visible as cloudiness).
Critical Protocols: Preparation & Handling
Protocol A: Preparation of Stable Stock Solution (DMSO)
Objective: Create a contaminant-free, long-term storage solution.
-
Weighing: Weigh the solid NP19 powder inside a static-free microcentrifuge tube.
-
Solvent Addition: Add high-grade anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM .
-
Calculation: For 1 mg of NP19 (MW: ~555.06 g/mol ), add 180.1 µL of DMSO.
-
-
Dissolution: Vortex vigorously for 30 seconds.
-
Troubleshooting: If particles remain, sonicate in a water bath at 37°C for 5-10 minutes. The solution must be perfectly clear.
-
-
Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -80°C (preferred) or -20°C.
Protocol B: Creating the Aqueous Working Solution (In Vitro)
Objective: Dilute the stock into media without precipitation for cell assays.
The "Step-Down" Dilution Method: Never add the 10 mM stock directly to the final volume of media. The concentration shock will cause precipitation.
-
Intermediate Dilution: Prepare a 100x intermediate solution in culture medium without serum (or PBS).
-
Example: To treat cells at 1 µM final concentration, first dilute the 10 mM stock 1:100 into sterile PBS to make a 100 µM intermediate.
-
Technique: Add the DMSO stock dropwise to the vortexing PBS.
-
-
Final Dilution: Immediately dilute the intermediate 1:100 into the final cell culture well containing serum-supplemented media.
-
Validation: Inspect the well under a microscope. If you see crystalline shards or dark aggregates, the compound has precipitated, and the effective concentration is unknown.
Protocol C: In Vivo Formulation (Mouse Models)
Objective: Solubilize high doses (e.g., 10-25 mg/kg) for Intraperitoneal (i.p.) or Intragastric (i.g.) administration.
Standard Co-Solvent System: Simple PBS/Saline will fail. You must use a solubility-enhancing formulation.
-
10% DMSO (Solubilizer)
-
40% PEG300 (Co-solvent/Stabilizer)
-
5% Tween 80 (Surfactant to prevent aggregation)
-
45% Saline (Bulking agent)
Mixing Order (Crucial):
-
Dissolve NP19 in DMSO first (Solution A).
-
Add PEG300 to Solution A and vortex (Solution B).
-
Add Tween 80 to Solution B and vortex (Solution C).
-
Add Saline last, dropwise, while vortexing. The solution should remain clear or slightly opalescent.
Visualizing the Workflow
The following diagram illustrates the correct pathway to avoid "Solubility Shock."
Figure 1: Critical workflow for NP19 dilution. The red path indicates the common error of direct addition causing precipitation. The green path represents the correct step-down dilution method.
Troubleshooting & FAQs
Q1: My solution turned cloudy immediately after adding the DMSO stock to PBS. Can I filter it?
-
Answer: No. The cloudiness is the drug itself precipitating. If you filter it (e.g., 0.22 µm), you are physically removing the drug from the solution. Your filtrate will contain little to no NP19. You must discard the solution and restart using the "Step-Down" dilution method or the In Vivo formulation.
Q2: What is the maximum DMSO concentration I can use for T-cell assays?
-
Answer: Primary T-cells are sensitive to organic solvents. Keep the final DMSO concentration below 0.1% (v/v) . If your stock is 10 mM, a 1:1000 dilution yields 10 µM NP19 and 0.1% DMSO, which is generally safe. Always run a "Vehicle Control" (DMSO only) to ensure the solvent isn't affecting T-cell activation.
Q3: Can I store the diluted NP19 in PBS at 4°C for use next week?
-
Answer: No. Aqueous dilutions of hydrophobic inhibitors are thermodynamically unstable. Over time (hours to days), the molecules will aggregate and adhere to the plastic walls of the tube (adsorption). Always prepare working solutions fresh immediately before use.
Q4: I need to run an animal study. Can I just use corn oil?
-
Answer: While NP19 may dissolve in corn oil, oral absorption (bioavailability) might be variable. The 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline formulation is the industry standard for this class of compounds to ensure consistent systemic exposure (AUC).
Mechanism of Action (Context)
Understanding why we use this compound helps in designing the assay. NP19 is not an antibody; it is a small molecule that dimerizes PD-L1, preventing it from binding to PD-1.
Figure 2: Mechanism of Action. NP19 binds to PD-L1 on the tumor cell, physically blocking the immune-suppressive interaction with PD-1 on the T-cell.
References
- Sasikumar, P. G., et al. (2019). Structural Basis for the Inhibition of the Programmed Death-1/Programmed Death-Ligand 1 Interaction by Small Molecules. Communications Biology. (Contextual grounding for biphenyl small molecule solubility and mechanism).
-
National Institutes of Health (NIH). (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (General protocol reference for hydrophobic drug handling). Retrieved from [Link]
Sources
Optimizing PD-1/PD-L1-IN-NP19 concentration for in vitro studies
Senior Application Scientist Desk Subject: Optimization of PD-1/PD-L1-IN-NP19 (NP19) for In Vitro Checkpoint Blockade Studies
Introduction: Understanding Your Molecule
Welcome to the technical support center. You are working with PD-1/PD-L1-IN-NP19 (referred to hereafter as NP19 ), a potent small-molecule inhibitor (SMI) of the PD-1/PD-L1 axis.
Critical Distinction: Unlike monoclonal antibodies (mAbs) that sterically block the interaction surface, NP19 and related biphenyl/terphenyl derivatives typically function via PD-L1 dimerization . This molecule binds to a hydrophobic pocket on PD-L1, inducing the formation of a homodimer that is sterically incapable of binding PD-1.
This mechanism dictates your experimental design: Solubility and Stoichiometry are your primary variables, not just concentration.
Module 1: Solubility & Reconstitution (The Foundation)
Current Status: Most user failures with NP19 occur before the compound reaches the cells due to precipitation in aqueous media.
Q: My compound precipitates when added to cell culture media. How do I fix this?
A: NP19 is highly lipophilic. Direct addition of high-concentration DMSO stock to aqueous media causes "shock precipitation"—the compound crashes out as invisible micro-aggregates, reducing effective concentration and causing variability.
The Solution: The "Step-Down" Dilution Protocol Do not jump from 10 mM stock to 10 µM assay buffer directly.
| Step | Source | Solvent | Target Conc.[1] | Purpose |
| 1 | Powder | 100% DMSO | 10 mM (Stock) | Long-term storage (-20°C). |
| 2 | Stock | 100% DMSO | 1000× Final Assay Conc. | Create a "Working Stock" in DMSO. |
| 3 | Working Stock | PBS + 0.5% BSA | 10× Final Assay Conc. | Critical Intermediate: BSA acts as a carrier protein to stabilize the hydrophobic molecule during the transition to aqueous phase. |
| 4 | Intermediate | Culture Media | 1× Final Assay Conc. | Final addition to cells. |
Technical Insight: The intermediate step in PBS/BSA (or media with 10% FBS) allows the hydrophobic molecule to bind albumin, keeping it in solution before final dilution.
Module 2: Biochemical Assay Optimization (HTRF/ELISA)
Q: My IC50 values are shifting or inconsistent in HTRF assays. Why?
A: This is likely due to the Dimerization Mechanism . In biochemical assays, you are not just blocking a 1:1 interaction; you are forcing a 2:2 complex (2 PD-L1 : 2 Inhibitor).
-
Incubation Time: Small molecules inducing dimerization require thermodynamic equilibrium.
-
Recommendation: Pre-incubate NP19 with PD-L1 for 30–60 minutes before adding PD-1. This allows the stable PD-L1 dimer to form.
-
-
Protein Concentration: If [PD-L1] is too high (>10 nM), you may hit the "tight-binding limit" where IC50 reflects the protein concentration, not the inhibitor's affinity.
-
Recommendation: Keep [PD-L1] near the
of the interaction (approx 0.5–2 nM for HTRF).
-
Mechanism of Action Visualization
The following diagram illustrates why pre-incubation is critical for NP19 efficacy.
Caption: NP19 induces PD-L1 dimerization, structurally preventing PD-1 binding and restoring immune activity.
Module 3: Cell-Based Assay (Functional Validation)
Q: I see a decrease in signal in my Reporter Assay (e.g., Jurkat-NFAT), but how do I know it's specific checkpoint blockade?
A: Small molecules at high concentrations (>10 µM) often exhibit off-target cytotoxicity. A dead T-cell cannot produce luciferase, which mimics a "blockade" signal.
The "Dual-Readout" Protocol: You must multiplex your assay.
-
Readout A (Efficacy): NFAT-Luciferase (measure immune activation).
-
Readout B (Viability): CellTiter-Glo or similar ATP-based assay (measure cell health).
Target Metrics for NP19:
-
Effective IC50: ~10–50 nM (depending on PD-L1 expression levels).
-
Cytotoxic CC50: Should be >10 µM.
-
Therapeutic Window: If your IC50 and CC50 are within 1 log of each other, the data is artifactual.
Experimental Workflow: Co-Culture Setup
Caption: Step-by-step co-culture workflow emphasizing the pre-incubation step for small molecule inhibitors.
Module 4: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Precipitation in wells | DMSO concentration >0.5% | Reduce final DMSO to <0.1%. Use intermediate dilution step (Module 1). |
| Flat dose-response (No inhibition) | Insufficient Pre-incubation | Pre-incubate NP19 with PD-L1 cells for 60 mins before adding T-cells. |
| Bell-shaped curve (Hook Effect) | Compound Aggregation | Check solubility. High conc. aggregates may scatter light or precipitate proteins. |
| High background signal | Constitutive PD-L1 expression | Verify PD-L1 expression levels on target cells using Flow Cytometry. |
| Signal drop at high conc. | Cytotoxicity | Run parallel CellTiter-Glo. If viability drops, the "inhibition" is false positive. |
References
-
Guzik, K., et al. (2017).[1] Small-molecule inhibitors of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction via transiently induced protein dimerization and internalization.[2] Journal of Medicinal Chemistry.
-
Skalniak, L., et al. (2017). Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint blockade.[1][2][3][4][5][6][7] Oncotarget.
-
Zak, K. M., et al. (2016). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1).[2][6][8][9] Oncotarget.
-
Promega Corporation. (2023). PD-1/PD-L1 Blockade Bioassay, Technical Manual.
-
Cisbio (Revvity). (2023). HTRF PD-1/PD-L1 Binding Assay Kit Guidelines.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 3. PD-1/PD-L1 | DC Chemicals [dcchemicals.com]
- 4. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel Small Antitumor Compounds Inhibiting PD-1/PD-L1 Binding | Anticancer Research [ar.iiarjournals.org]
- 7. dovepress.com [dovepress.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy [frontiersin.org]
PD-1/PD-L1-IN-NP19 Technical Support & Troubleshooting Center
In Vitro Stability, Media Formulation, and Assay Optimization Guide
Welcome to the Technical Support Center for PD-1/PD-L1-IN-NP19 (Compound NP19). As a highly potent, small-molecule inhibitor of the programmed cell death-1 (PD-1) and programmed cell death-ligand 1 (PD-L1) interaction, NP19 presents unique handling requirements[1]. Due to its complex molecular structure (C₃₃H₃₁ClN₂O₄) and significant lipophilicity, researchers frequently encounter challenges related to compound precipitation, media stability, and species-specific efficacy[2].
This guide is engineered to provide researchers, scientists, and drug development professionals with self-validating protocols and mechanistic troubleshooting strategies to ensure reproducible in vitro assays.
Diagnostic Hub: Physicochemical & Pharmacological Profile
To troubleshoot stability issues, one must first understand the physical constraints of the molecule. NP19 contains hydrophobic biphenyl and cyanophenyl moieties that severely limit its aqueous solubility, necessitating strict adherence to solvent protocols[2].
Table 1: Physicochemical and Stability Profile
| Parameter | Specification | Mechanistic Implication |
| Molecular Weight | 555.06 g/mol [2] | High molecular weight for a small molecule; prone to steric clustering in solution. |
| Max Solubility (DMSO) | 6.25 mg/mL (11.26 mM)[2] | Requires ultrasonic energy to fully disrupt intermolecular hydrophobic bonds[2]. |
| Storage (Solid Powder) | -20°C (3 years), 4°C (2 years)[3] | Highly stable in solid state; protect from ambient moisture to prevent hydrolysis. |
| Storage (DMSO Stock) | -80°C (6 months), -20°C (1 month)[3] | DMSO is hygroscopic. Repeated freeze-thaw cycles introduce water, causing premature precipitation. |
Table 2: Pharmacological Activity Data
| Target / Assay | Efficacy Value | Experimental Context |
| Human PD-1/PD-L1 | IC₅₀ = 12.5 nM[1] | Highly potent blockade of the human immune checkpoint axis[1]. |
| Mouse PD-1/PD-L1 | IC₅₀ > 1 µM[1] | Exhibits significantly lower affinity for murine targets due to structural variations in the binding pocket[1]. |
| T-Cell IFN-γ Secretion | Effective at 0.37 - 10 µM[1] | Restores immune function in 72-hour T-cell/tumor cell co-cultures[1]. |
| Cytotoxicity | Minimal at 10 µM[2] | No apparent toxicity in A549, MCF-7, or B16-F10 cell lines after 48 hours[2]. |
Core Methodologies: Self-Validating Protocols
To prevent the loss of compound efficacy due to media instability, use the following self-validating workflow. This protocol ensures that the compound remains in a dissolved, bioavailable state before interacting with cells.
Caption: Workflow for preparing stable PD-1/PD-L1-IN-NP19 culture media solutions.
Protocol: Preparation of Stable Working Solutions in Complete Media
This protocol utilizes a step-down dilution method to prevent "dielectric shock"—the rapid precipitation of hydrophobic compounds when introduced directly into cold, aqueous environments.
Step 1: Primary Stock Preparation
-
Action: Dissolve NP19 powder in 100% anhydrous DMSO to a concentration of 10 mM (approx. 5.55 mg/mL).
-
Causality: DMSO is required to solvate the lipophilic biphenyl rings.
-
Validation Check: Submerge the sealed vial in an ultrasonic bath for 5–10 minutes[2]. Hold the vial against a strong light source; the solution must be optically clear with no Schlieren lines (refractive index distortions indicating incomplete dissolution).
Step 2: Intermediate Dilution (10X Working Stock)
-
Action: Pre-warm serum-free culture media (e.g., RPMI-1640 or DMEM) to 37°C. Slowly pipette the DMSO stock into the pre-warmed media to create a 10X working solution (e.g., 100 µM NP19 in 1% DMSO). Vortex immediately for 15 seconds.
-
Causality: Rapidly adding DMSO to cold media causes localized supersaturation. Pre-warming the media increases the kinetic energy of the solvent, allowing the compound to remain dispersed while the DMSO diffuses. Omitting serum at this stage prevents premature, non-specific binding to Bovine Serum Albumin (BSA).
Step 3: Final Assay Media Preparation
-
Action: Dilute the 10X working stock 1:10 into your final, complete culture media (containing 10% FBS) to achieve a final concentration of 10 µM (0.1% DMSO).
-
Validation Check (Microscopic QC): Before adding this media to your cells, place a 10 µL drop on a glass slide and observe under a phase-contrast microscope at 20X magnification. If micro-crystals or amorphous aggregates are visible, the solution has crashed out and must be discarded.
In-Depth Troubleshooting & FAQs
Issue 1: Loss of Efficacy Over 72-Hour Co-Culture Assays
Q: My T-cell/tumor cell co-culture shows an initial spike in IFN-γ, but the effect diminishes by 72 hours. Is the compound degrading in the incubator? A: While NP19 is chemically stable, its bioavailability in culture media can decrease over time due to high protein binding. Small lipophilic molecules like NP19 have a high affinity for serum proteins (e.g., albumin in FBS). Over a 72-hour incubation at 37°C, the equilibrium shifts, reducing the "free fraction" of the drug available to block the PD-1/PD-L1 axis.
-
Solution: If running extended assays (72+ hours), consider a media half-change at 48 hours to replenish the free fraction of NP19, or perform the assay in reduced-serum media (e.g., 2-5% FBS) if your cell lines can tolerate it. Ensure your readout (IFN-γ ELISA) accounts for this kinetic curve[1].
Issue 2: Species-Specific Efficacy Discrepancies
Q: NP19 works beautifully in my human PBMC/Hep3B co-culture, but I see zero T-cell activation in my murine CT26 syngeneic model. Why? A: This is a direct result of target species specificity. NP19 was optimized for the human PD-1/PD-L1 interaction interface, demonstrating an IC₅₀ of 12.5 nM[1]. However, the amino acid sequence and structural conformation of murine PD-L1 differ significantly. Consequently, NP19 exhibits an IC₅₀ in the micromolar range (>1 µM) against mouse PD-1/PD-L1[1].
-
Solution: Do not use NP19 for standard murine in vitro assays unless dosing at highly elevated concentrations (which risks off-target effects). For murine models, utilize a humanized PD-L1 mouse cell line or switch to a mouse-specific surrogate inhibitor.
Caption: Mechanism of PD-1/PD-L1-IN-NP19 restoring T-cell IFN-γ secretion.
Issue 3: Compound Precipitation Upon Media Addition
Q: I added my 10 mM DMSO stock directly to my complete DMEM, and the media turned slightly cloudy. Is the compound still active? A: No. The cloudiness indicates that NP19 has precipitated out of solution due to dielectric shock. When the highly concentrated hydrophobic compound hits the cold, water-based media, the DMSO rapidly diffuses away, leaving the NP19 molecules to cluster together into insoluble aggregates.
-
Solution: Discard the cloudy media. You must follow the "Step-Down Dilution" protocol detailed in Section 2. Always add the compound to pre-warmed media, and never exceed a final DMSO concentration of 0.1% to 0.5% in the final assay, as higher DMSO levels will artificially induce cytotoxicity, confounding your results[2].
Issue 4: Storage and Stock Viability
Q: I left my DMSO stock of NP19 at 4°C for two weeks. Can I still use it? A: It is highly discouraged. While the solid powder is stable at 4°C for up to 2 years[3], DMSO is a hygroscopic solvent. Every time you open the vial at 4°C, ambient humidity condenses inside the tube and dissolves into the DMSO. Over two weeks, the water content in the DMSO rises, which will initiate the slow precipitation and degradation of NP19.
-
Solution: DMSO stocks must be aliquoted into single-use tubes and stored at -80°C (stable for 6 months) or -20°C (stable for 1 month)[3]. Once an aliquot is thawed, discard any unused portion.
References
- PD-1/PD-L1-IN-NP19 - MedChemExpress Source: MedChemExpress URL
- PD-1/PD-L1-IN-NP19 - Xcess Biosciences Source: Xcess Biosciences URL
- Safety Data Sheet: PD-1/PD-L1-IN-NP19 Source: MedChemExpress URL
Sources
Troubleshooting PD-1/PD-L1-IN-NP19 HTRF assay results
Technical Support Center: Troubleshooting PD-1/PD-L1-IN-NP19 HTRF Assays
Welcome to the technical support and troubleshooting center for the PD-1/PD-L1-IN-NP19 Homogeneous Time-Resolved Fluorescence (HTRF) assay. Designed for drug development professionals and application scientists, this guide provides a self-validating framework for executing, optimizing, and troubleshooting proximity-based biomolecular interaction assays targeting the PD-1/PD-L1 immune checkpoint.
Part 1: Mechanistic Grounding & Assay Architecture
To effectively troubleshoot an assay, one must first understand the causality of the molecular interactions. PD-1/PD-L1-IN-NP19 (Compound NP19) is a highly potent small-molecule inhibitor that disrupts the protein-protein interaction (PPI) between the Programmed Cell Death 1 (PD-1) receptor and its ligand (PD-L1) [1].
PD-1/PD-L1 immune checkpoint signaling pathway and NP19 inhibition mechanism.
The HTRF assay quantifies this disruption using a competitive, proximity-based format [2]. Recombinant human PD-1 (Fc-tagged) and PD-L1 (His-tagged) are incubated together. Detection antibodies labeled with a Europium cryptate donor (Eu3+) and a d2 acceptor bind to their respective tags. When PD-1 and PD-L1 interact, the fluorophores are brought into close proximity, yielding a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. NP19 disrupts this complex, causing a dose-dependent decrease in the FRET signal.
HTRF assay principle for measuring PD-1/PD-L1 interaction and NP19 inhibition.
Part 2: Quantitative Reference Matrix
To ensure assay validity, compare your experimental quality control (QC) metrics against the established benchmarks for the NP19 HTRF assay below:
| Parameter | Expected Value | Mechanistic / Assay Significance |
| NP19 IC₅₀ | ~12.5 nM | Benchmark for human PD-1/PD-L1 biochemical inhibition [1]. |
| Assay Window (S/B) | ≥ 5.0 | Ensures sufficient dynamic range to accurately calculate compound IC₅₀. |
| Z'-Factor | ≥ 0.6 | Indicates high assay robustness and suitability for High-Throughput Screening (HTS). |
| Final DMSO Tolerance | ≤ 1.0% | Prevents solvent-induced protein denaturation and false-positive assay shifts [3]. |
| Excitation Wavelength | 320 nm | Optimal energy input for the Europium cryptate donor. |
| Emission Wavelengths | 620 nm & 665 nm | Ratiometric calculation (665/620) eliminates well-to-well volume variability. |
Part 3: Self-Validating Experimental Protocol
This protocol is engineered to be self-validating. By embedding specific mechanistic controls into the workflow, any failure point can be isolated and diagnosed.
Step 1: Reagent & Compound Preparation
-
Action: Dissolve PD-1/PD-L1-IN-NP19 in 100% DMSO to create a 10 mM stock. Perform serial dilutions in assay buffer (e.g., PBS + 0.1% BSA + 0.05% Tween-20) to reach a final working concentration.
-
Causality Check: BSA prevents non-specific binding of the highly hydrophobic NP19 to the plastic well walls. Tween-20 prevents protein aggregation. Ensure final DMSO concentration is strictly normalized to 1% across all wells to prevent solvent-induced artifacts [3].
Step 2: Target Incubation
-
Action: In a 384-well white opaque microplate, dispense 5 µL of NP19 dilution (or vehicle control). Add 5 µL of a pre-mixed solution containing His-PD-L1 and Fc-PD-1. Incubate for 15 minutes at room temperature (RT).
-
Causality Check: Pre-incubating the small molecule inhibitor with the target proteins before adding bulky detection antibodies prevents steric hindrance and allows NP19 to reach thermodynamic binding equilibrium.
Step 3: Detection Mix Addition
-
Action: Add 10 µL of a pre-mixed detection solution containing Anti-His-Eu3+ cryptate and Anti-Fc-d2 antibodies.
-
Causality Check: The antibodies bind to the affinity tags. Total assay volume is now 20 µL.
Step 4: Equilibration
-
Action: Seal the plate to prevent evaporation and incubate at RT for 1 to 2 hours in the dark.
-
Causality Check: HTRF signals rely on stable complex formation. The dark incubation prevents photobleaching of the d2 acceptor fluorophore.
Step 5: Time-Resolved Data Acquisition
-
Action: Read the plate on an HTRF-compatible microplate reader (e.g., PHERAstar, EnVision). Set a time delay of 50–150 µs before integrating the emission signals at 620 nm (donor) and 665 nm (acceptor).
-
Causality Check: The time delay is the core of TR-FRET. It allows short-lived background autofluorescence (from plastic or buffer) to decay, leaving only the long-lived Europium emission, drastically improving the signal-to-noise ratio [4].
Step 6: Ratiometric Analysis
-
Action: Calculate the HTRF Ratio for each well: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000.
Part 4: Diagnostic Troubleshooting Guide (Q&A)
Q1: My Signal-to-Background (S/B) ratio is extremely low (< 2.0). How do I fix this? A: A collapsed assay window is typically caused by the Hook Effect or suboptimal protein concentrations. The Hook Effect occurs when the concentration of tagged PD-1/PD-L1 exceeds the binding capacity of the detection antibodies. The excess unlabeled protein saturates the antibodies, preventing the formation of the necessary ternary complex (Donor-Ab : Protein1 : Protein2 : Ab-Acceptor).
-
Resolution: Perform a 2D cross-titration matrix of both proteins against the detection antibodies to find the optimal sub-saturating concentrations.
Q2: I am seeing high replicate variability (CV > 10%) across my 384-well plate. What is the cause? A: In low-volume (20 µL) assays, high CVs are almost always mechanical. The two primary culprits are micro-bubbles and edge effects.
-
Resolution: Micro-bubbles scatter the 320 nm excitation laser, causing erratic reads. Always centrifuge the 384-well plate at 1000 x g for 1 minute prior to reading. To eliminate edge effects (evaporation at the perimeter of the plate), ensure the plate is tightly sealed with an optically clear, evaporation-resistant film during the 2-hour incubation.
Q3: NP19 seems to be showing false-positive inhibition at high concentrations. Could the compound be interfering with the assay? A: Yes. Small molecules containing highly conjugated aromatic ring systems can exhibit the Inner Filter Effect or fluorophore quenching [4]. If NP19 absorbs light at 320 nm, it prevents the excitation of the Eu3+ donor. If it absorbs at 665 nm, it quenches the FRET signal.
-
Resolution: Check the raw 620 nm (donor) emission data. Because HTRF is ratiometric, the 620 nm signal should remain relatively constant across all wells. If the 620 nm signal drops by >20% specifically in the high-concentration NP19 wells, the compound is quenching the assay. You can mitigate this by reducing the assay volume or switching to a red-shifted donor fluorophore.
Q4: My IC₅₀ for NP19 is shifting significantly between assay runs. What is the variable? A: Assuming protein lots are consistent, IC₅₀ shifts in PPI assays are heavily influenced by DMSO toxicity . PD-1 and PD-L1 rely on hydrophobic interactions at their binding interface. High concentrations of DMSO act as a denaturant and a competitive inhibitor, artificially weakening the PPI and shifting the apparent IC₅₀ [3].
-
Resolution: Strictly cap the final DMSO concentration at ≤ 1.0% (ideally 0.5%). Ensure your vehicle control wells contain the exact same percentage of DMSO as your compound wells.
Part 5: Data Integrity FAQs
Q: How long is the HTRF signal stable after the final incubation? A: One of the major advantages of HTRF is signal stability. Once equilibrium is reached, the plate can typically be read anywhere from 2 hours to 24 hours later without a significant loss in the Z'-factor, provided the plate is sealed and stored at RT in the dark.
Q: Can I use standard clear-bottom plates for this assay? A: No. You must use solid white opaque microplates (e.g., PerkinElmer ProxiPlate or Corning 384-well white). Clear plates allow light scattering and well-to-well optical crosstalk, while black plates absorb the emitted light, severely reducing your 665 nm signal. White plates maximize signal reflection back to the detector.
Q: Does the order of reagent addition matter? A: Yes. Always add the small molecule inhibitor (NP19) to the target proteins before adding the detection antibodies. Adding bulky antibodies first can artificially lock the PD-1/PD-L1 complex together via avidity effects, making it impossible for the small molecule to competitively displace them.
References
-
Homogeneous assay technologies in drug screening: Quenching Resonance Energy Transfer (QRET) technique, UTUPub,[Link]
PD-1/PD-L1-IN-NP19 off-target effects investigation
Technical Support Center: PD-1/PD-L1-IN-NP19 Investigation Guide
Executive Summary: Compound Profile
Compound Name: PD-1/PD-L1-IN-NP19 (NP19) CAS: 2377916-66-8 Molecular Mechanism: Small molecule inhibitor inducing PD-L1 dimerization and internalization.[1][2][3][4] Potency: IC50 = 12.5 nM (HTRF, Human PD-1/PD-L1 interaction).[1][2][5][6][7] Primary Application: Immuno-oncology research; blockade of the PD-1/PD-L1 checkpoint to restore T-cell cytotoxicity.[1][2][8]
Module 1: Distinguishing On-Target vs. Off-Target Cytotoxicity
User Scenario: “I am observing cell death in my tumor cell lines treated with NP19, even in the absence of T-cells. Is this expected?”
Technical Insight: Small molecule PD-L1 inhibitors like NP19 are highly lipophilic to penetrate the hydrophobic PD-L1 binding pocket.[1][2] A common off-target artifact is intrinsic chemotoxicity —where the compound kills cells via mitochondrial stress or membrane disruption rather than immune-mediated killing.[1][2][9] True efficacy requires T-cells; direct killing of tumor cells by NP19 alone suggests off-target effects.[1][2][9]
Protocol: The "PD-L1 Negative" Control Loop
To validate that observed effects are on-target (immune-mediated), you must decouple direct toxicity from checkpoint blockade.[1][2]
Step-by-Step Workflow:
-
Select Cell Lines:
-
Experimental Setup (3 Arms):
-
Readout:
Data Interpretation Table:
| Observation in Arm A (NP19 Only) | Observation in Arm B (Co-culture) | Diagnosis | Action Required |
| No Toxicity (>90% viability) | High Toxicity (<40% viability) | On-Target | Proceed with in vivo or mechanistic studies.[1][2][9] |
| High Toxicity (<50% viability) | High Toxicity (<40% viability) | Off-Target (Chemotoxicity) | The compound is killing cells directly.[1][2][9] Lower concentration or check solubility. |
| No Toxicity | No Toxicity | Non-Functional | Verify T-cell activation status (CD69/IFN- |
Module 2: Verifying the Dimerization Mechanism
User Scenario: “How do I confirm NP19 is binding PD-L1 on the cell surface and not just sticking non-specifically to the membrane?”
Technical Insight: NP19, structurally related to the BMS-class inhibitors (e.g., BMS-202), functions by inducing PD-L1 homodimerization .[1] This occludes the PD-1 binding face and often triggers rapid internalization of PD-L1 into lysosomes. Standard flow cytometry using an anti-PD-L1 antibody may yield confusing results (signal loss) which users often mistake for "downregulation."[1][2][9]
Protocol: Native PAGE Dimerization Assay
Western blot under reducing conditions (SDS-PAGE) breaks the dimers.[1][2][9] You must use Native PAGE to visualize the drug-induced shift.[1][2][9]
-
Incubation: Treat PD-L1+ cells with NP19 (1
M) for 4 hours. -
Lysis: Use a mild non-denaturing lysis buffer (e.g., 1% Digitonin or DDM).[1][2][9] Avoid SDS.
-
Electrophoresis: Run lysates on a Blue Native PAGE gel.
-
Blotting: Transfer and probe with anti-PD-L1 antibody.[1][2][9]
Expected Result:
-
Vehicle (DMSO): Single band at ~40-50 kDa (Monomer).[1][2][9]
-
NP19 Treated: Appearance of a higher molecular weight band at ~80-100 kDa (Dimer).[1][2][9]
Module 3: Visualizing the Signaling & Off-Target Pathways
The following diagram illustrates the logical flow for investigating NP19 mechanism versus off-target toxicity.
Caption: Logical workflow for distinguishing intrinsic NP19 toxicity from functional immune checkpoint blockade.
Frequently Asked Questions (Troubleshooting)
Q1: I see precipitation when diluting NP19 into cell culture media. How do I fix this? A: NP19 is highly hydrophobic.[2][9]
-
Solubility Limit: DMSO solubility is ~11 mM, but aqueous solubility is very low.[9]
-
Protocol: Do not add the DMSO stock directly to the media in the flask. Instead, perform an intermediate dilution in culture media without serum (serum proteins can sometimes cause immediate aggregation if the DMSO spike is too high), or use a step-down dilution method.[9] Ensure the final DMSO concentration is <0.1% to avoid vehicle toxicity.[2][9] Sonicate the stock solution before use if stored at -20°C.
Q2: My Western blot shows less PD-L1 after NP19 treatment. Is the drug inhibiting expression? A: Likely not.[2][9] This is a hallmark of ligand-induced internalization .[1][2][9] Small molecule dimerizers often trigger the transport of surface PD-L1 to lysosomes for degradation.[2]
-
Verification: Differentiate "loss of expression" (total protein) from "internalization" (surface loss).[1][2][9] Use Flow Cytometry with a permeabilization step.[2][9] If the signal is preserved intracellularly but lost on the surface, the drug is working correctly via the dimerization/internalization mechanism.
Q3: Can I use NP19 in murine models (e.g., CT26, MC38)? A: Yes, but with caveats.
-
Affinity Gap: NP19 is optimized for human PD-L1 (IC50 = 12.5 nM).[1][2][5][6][9] While it cross-reacts with mouse PD-L1, the IC50 is typically in the micromolar range (>1
M). -
Adjustment: You may need significantly higher doses (25–100 mg/kg) in syngeneic mouse models compared to humanized mouse models.[1][2][9] Ensure you run an in vitro killing assay with the specific mouse cell line first to verify potency against murine PD-L1.[2][9]
Q4: What is the best positive control for NP19 experiments? A:
-
Antibody Control: Atezolizumab or Durvalumab (to compare small molecule vs. antibody efficacy).
-
Small Molecule Control: BMS-202 or BMS-1166 (well-characterized dimerizers) to benchmark the dimerization shift in Native PAGE.[1][2][9]
References
-
Primary Compound Characterization
-
Mechanism of Action (Dimerization)
-
Experimental Validation (HTRF & Co-culture)
-
Structural Basis of Inhibition
Sources
- 1. xcessbio.com [xcessbio.com]
- 2. evitachem.com [evitachem.com]
- 3. mdpi.com [mdpi.com]
- 4. Small molecule PD-L1 inhibitor indices anti-tumor immunity | Highlighted Client Publication | genOway [genoway.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. NP19 - Cayman Chemical [bioscience.co.uk]
- 8. Frontiers | A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy [frontiersin.org]
- 9. PD-1/PD-L1-IN-NP19|2377916-66-8|MSDS [dcchemicals.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Mitigating cytotoxicity of PD-1/PD-L1-IN-NP19 at high concentrations
Subject: Mitigating Cytotoxicity & Solubility Issues at High Concentrations
Executive Summary
PD-1/PD-L1-IN-NP19 (hereafter NP19 ) is a potent small-molecule inhibitor (IC50 ~12.5 nM) that functions by inducing PD-L1 dimerization , thereby occluding the PD-1 interaction surface.[1] Unlike monoclonal antibodies, NP19 is a hydrophobic chemical entity.
The Problem: Users frequently report "cytotoxicity" at concentrations >1 µM. The Reality: In 80% of cases, this is not true pharmacological toxicity but rather physical precipitation (compound crashing out of solution) or solvent (DMSO) toxicity damaging cellular membranes.
This guide provides the protocols required to solubilize NP19 correctly and distinguish between off-target killing and experimental artifacts.
Part 1: The "Crash-Out" Phenomenon (Solubility Management)
The Mechanism
NP19 is highly hydrophobic. When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into aqueous cell culture media, the rapid polarity shift causes the compound to precipitate into micro-crystals.
-
Consequence: These crystals settle on cells, causing physical lysis (false positive cytotoxicity) and reducing the effective free drug concentration (false negative potency).
Protocol: The "Step-Down" Dilution Method
Do not pipette DMSO stock directly into cell wells. Use this intermediate dilution method to ensure a stable colloidal suspension.
Workflow Diagram (Graphviz):
Figure 1: The Step-Down Dilution method prevents the "shock precipitation" that occurs when hydrophobic stocks hit aqueous media directly.
Step-by-Step Protocol:
-
Prepare Stock: Dissolve NP19 in anhydrous DMSO to 10 mM .
-
Intermediate Dilution (100x): In a separate tube/plate, dilute the stock 1:100 into serum-free media (or PBS).
-
Example: 2 µL of 10 mM Stock + 198 µL Media = 100 µM Intermediate.
-
Action: Vortex immediately for 10 seconds.
-
-
Final Addition (1x): Add the Intermediate solution to your cell culture wells (which contain serum) at a 1:10 ratio.
-
Final Concentration: 10 µM.
-
Final DMSO: 0.1% (Safe for T cells).
-
Part 2: Differentiating Toxicity vs. Biology
FAQ: Is NP19 killing my cells, or is it the DMSO?
Answer: T cells (Jurkat) and PBMCs are highly sensitive to DMSO. You must keep final DMSO concentration <0.1% .
Solvent Tolerance Table:
| Cell Type | Max Safe DMSO (%) | Recommended DMSO (%) | Notes |
| Jurkat T Cells | 0.5% | < 0.1% | High sensitivity; DMSO triggers apoptosis markers. |
| Primary PBMCs | 0.2% | < 0.1% | DMSO suppresses cytokine secretion >0.2%. |
| CHO/HEK293 | 1.0% | 0.5% | Robust; used for overexpression assays. |
FAQ: Why do I need high concentrations (>1 µM) if the IC50 is 12.5 nM?
Answer: There are two reasons, one valid and one problematic:
-
Serum Shift (Valid): NP19 binds to Albumin (FBS) in your media. If you run the assay in 10% FBS, the free drug concentration is much lower than the total added.
-
Solution: Run the assay in 2% FBS or serum-free media (if cells tolerate) to increase potency without increasing the dose.
-
-
Species Mismatch (Problematic): NP19 is optimized for Human PD-L1.
-
Murine IC50: >1,000 nM (Micromolar range).
-
Warning: If you are using mouse cells (e.g., MC38, CT26), you have to use toxic doses to see an effect. Switch to a mouse-specific inhibitor or an antibody for murine models.
-
Part 3: Troubleshooting Logic
Use this decision tree to diagnose the root cause of cell death in your assay.
Diagnostic Flowchart (Graphviz):
Figure 2: Diagnostic logic for identifying the source of cytotoxicity.
Part 4: Validated Assay Protocol (Co-Culture)
Objective: Measure T-cell activation (IL-2 or IFN-γ) without toxicity.
-
Cell Seeding:
-
Target Cells (PD-L1+): Seed 10,000 cells/well in 2% FBS media. Allow adherence (4h).
-
Effector Cells (Jurkat-PD1): Prepare at 1x10^6 cells/mL.
-
-
Drug Treatment:
-
Prepare NP19 using the Step-Down Method (Part 1).
-
Add to Target cells first and incubate for 30 mins (allows PD-L1 dimerization).
-
-
Co-Culture:
-
Add Effector cells to the wells.
-
Add anti-CD3 (sub-optimal dose) to stimulate TCR.
-
-
Readout:
-
Harvest supernatant at 24 hours (not 72h).
-
Reasoning: Small molecules can have off-target metabolic effects over 3 days. Proximal signaling (IL-2) peaks at 24h, providing a cleaner window.
-
References
-
Zak, K. M., et al. (2017). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). Oncotarget. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Characterizing cellular membrane partitioning of DMSO using low-temperature Raman spectroscopy. Retrieved from [Link]
Sources
PD-1/PD-L1-IN-NP19 cross-reactivity with mouse PD-1/PD-L1
Topic: Cross-Reactivity & Species Specificity (Human vs. Mouse)
Critical Compatibility Alert
Status: High Species Selectivity Detected Verdict: Poor Cross-Reactivity with Mouse PD-L1
PD-1/PD-L1-IN-NP19 (NP19) is a small-molecule inhibitor designed to target Human PD-L1 (hPD-L1) .[1] It exhibits significant species specificity. While it is a nanomolar inhibitor of the human protein, its potency against Mouse PD-L1 (mPD-L1) is drastically reduced (micromolar range).[1]
Implication for Experimental Design:
-
Do NOT assume human-equivalent dosing in wild-type syngeneic mouse models (e.g., MC38, CT26, B16-F10).
-
Recommended Model: For accurate pharmacokinetic/pharmacodynamic (PK/PD) profiling, Humanized PD-L1 knock-in mice are strongly recommended.
-
High-Dose Exception: Efficacy in wild-type mice has been reported but requires significantly higher doses (25–100 mg/kg) compared to human-equivalent projections, likely due to the poor binding affinity requiring mass-action compensation.
Technical Specifications & Affinity Data
The following data highlights the discrepancy in binding affinity, which is the primary cause of experimental failure in murine models.
| Parameter | Human PD-1/PD-L1 | Mouse PD-1/PD-L1 | Fold Change (Potency Loss) |
| IC50 (Interaction) | 12.5 nM | > 1,000 nM (1 µM) | > 80x |
| Binding Mode | Induced Dimerization | Steric Clash / Weak Binding | N/A |
| Primary Residue Mismatch | Met115, Ala121 (Permissive) | Ile115 (Restrictive) | N/A |
Note: The IC50 values are based on HTRF (Homogeneous Time-Resolved Fluorescence) interaction assays.
Mechanism of Action: The "Species Clash"
NP19 belongs to the class of biphenyl/terphenyl-based small molecules (similar to the BMS-series inhibitors). Unlike antibodies that block the surface, NP19 works by inducing PD-L1 dimerization .
The Molecular Mechanism
NP19 binds to a hydrophobic pocket formed at the interface of two PD-L1 molecules, effectively "stapling" them together. This dimerized form of PD-L1 occludes the surface area required to bind PD-1.
Why it Fails in Mice
The hydrophobic pocket in PD-L1 is not perfectly conserved between species.
-
Human PD-L1: Contains Met115 , which provides a flexible hydrophobic contact.
-
Mouse PD-L1: Contains Ile115 .[2] While subtle, this substitution (along with variations near Ala121) alters the shape of the cylindrical pocket, creating a steric clash or reducing the hydrophobic energy required to stabilize the dimer.
Pathway Visualization
Figure 1: Mechanism of Action showing NP19-mediated dimerization in human PD-L1 versus binding failure in mouse PD-L1 due to structural incompatibility.
Troubleshooting & FAQs
Q1: I observed tumor reduction in a B16-F10 (mouse) model using NP19. How is this possible if it doesn't bind mouse PD-L1?
A: This is a common "mass action" effect.
-
High Dosing: Successful syngeneic studies with NP19 often use doses of 25 mg/kg to 100 mg/kg daily. At these high concentrations, the drug may force sufficient occupancy of mPD-L1 despite the poor
, or it may exert off-target immunomodulatory effects. -
Risk: This does not validate the molecule's potency. It creates a "false positive" for potency that will not translate to human clinical doses.
-
Recommendation: Do not use these results to calculate human starting doses.
Q2: How do I validate if NP19 binds to my specific protein batch?
A: Do not rely on ELISA (which often detects surface blocking). Use a Thermal Shift Assay (TSA/CETSA) or HTRF . Small molecules like NP19 stabilize the protein structure.
-
If binding occurs: You will see a significant shift in the melting temperature (
) of the PD-L1 protein in the presence of NP19. -
If no binding (e.g., in Mouse PD-L1): The
will remain unchanged compared to the DMSO control.
Q3: Can I use NP19 in cell culture with mouse T-cells?
A: It is not recommended. The concentration required to inhibit the mouse PD-1/PD-L1 axis (>10 µM) may induce cytotoxicity or non-specific effects in T-cells. Use an anti-mouse PD-L1 antibody (e.g., Clone 10F.9G2) for murine in vitro controls.
Experimental Protocols
Protocol A: Verification of Species Cross-Reactivity (HTRF Assay)
Use this protocol to quantify the IC50 shift between Human and Mouse proteins.
Reagents:
-
Human PD-L1 (His-tagged) & Mouse PD-L1 (His-tagged).
-
Human PD-1 (Fc-tagged) & Mouse PD-1 (Fc-tagged).
-
Anti-His-Europium Cryptate (Donor).
-
Anti-Human IgG-XL665 (Acceptor) & Anti-Mouse IgG-XL665 (Acceptor).
-
NP19 (dissolved in DMSO).
Workflow:
-
Preparation: Dilute NP19 in assay buffer (PBS + 0.1% BSA) to create a 10-point dose-response curve (Start: 10 µM, 1:3 serial dilution).
-
Incubation 1: Add 2 µL of NP19 to 384-well plate. Add 4 µL of PD-L1 (Human or Mouse, final conc 5 nM). Incubate 15 min at RT. Crucial: This allows the dimer to form before PD-1 is introduced.
-
Incubation 2: Add 4 µL of PD-1 (Human or Mouse, final conc 5 nM). Incubate 15 min.
-
Detection: Add 10 µL of pre-mixed Donor/Acceptor antibodies.
-
Read: Incubate 1 hour at RT. Read on an HTRF-compatible plate reader (Ex: 337nm, Em: 665nm/620nm).
-
Analysis: Calculate the Ratio (665/620 * 10^4). Plot signal vs. log[NP19].
Expected Results:
-
Human System: Sigmoidal curve with IC50 ~10–20 nM.
-
Mouse System: Flat line or partial inhibition only at highest concentration (>1 µM).
Protocol B: Decision Tree for In Vivo Model Selection
Figure 2: Decision support logic for selecting appropriate animal models for NP19 evaluation.
References
-
MedChemExpress (MCE). PD-1/PD-L1-IN-NP19 Product Datasheet. Confirms IC50 disparity (12.5 nM Human vs >1 µM Mouse).[1] Link
-
Magiera-Mularz, K., et al. (2020). Human and mouse PD-L1: similar molecular structure, but different druggability profiles. iScience.[3] Detailed structural analysis of why BMS-like small molecules fail in mouse PD-L1 (Ile115 mismatch). Link
-
Guzik, K., et al. (2017). Small-molecule inhibitors of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction via transient dimerization. Journal of Medicinal Chemistry. Establishes the dimerization mechanism for this class of inhibitors. Link
-
TargetMol. PD-1/PD-L1-IN-NP19 Chemical Properties and Biological Activity. Link
Sources
Technical Support Center: Overcoming Resistance to Small Molecule PD-1/PD-L1 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with small molecule inhibitors of the PD-1/PD-L1 pathway. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in the latest scientific understanding of resistance mechanisms. Our goal is to equip you with the knowledge to anticipate, diagnose, and overcome experimental challenges, ensuring the integrity and success of your research.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding resistance to PD-1/PD-L1 inhibitors.
Q1: What are the fundamental differences between primary and acquired resistance to PD-1/PD-L1 inhibitors?
A1: Primary and acquired resistance represent two distinct challenges in the application of PD-1/PD-L1 inhibitors.
-
Primary Resistance: This is a scenario where a tumor fails to respond to treatment from the outset.[1] Key factors contributing to primary resistance often involve the tumor's inherent characteristics and its microenvironment. These can include a lack of pre-existing T-cell infiltration (an immunologically "cold" tumor), defects in the tumor's ability to present antigens to T-cells, or the presence of other immunosuppressive signals that are not targeted by PD-1/PD-L1 blockade.[2][3]
-
Acquired Resistance: In contrast, acquired resistance occurs in tumors that initially respond to therapy but later progress.[1] This form of resistance can emerge through various mechanisms, such as the evolution of tumor cells that lose the ability to present antigens, the development of alternative immune escape pathways, or changes in the tumor microenvironment that create a more immunosuppressive landscape.[1][4]
Q2: How does the tumor microenvironment (TME) contribute to resistance?
A2: The TME is a complex ecosystem of cancer cells, immune cells, stromal cells, and signaling molecules that plays a pivotal role in mediating resistance to PD-1/PD-L1 inhibitors.[5] An immunosuppressive TME can feature a high presence of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which actively dampen the anti-tumor immune response.[6] Additionally, the TME can be characterized by physical barriers that prevent T-cell infiltration and metabolic conditions, such as hypoxia, that impair T-cell function.[7] The production of immunosuppressive cytokines like TGF-β within the TME can also counteract the effects of PD-1/PD-L1 blockade.[8]
Q3: What are the key molecular pathways implicated in resistance?
A3: Several molecular pathways have been identified as key drivers of resistance.
-
Interferon-gamma (IFNγ) Signaling Pathway: A functional IFNγ signaling pathway is crucial for the upregulation of PD-L1 on tumor cells, a process known as adaptive immune resistance.[9] Mutations or defects in this pathway can render tumors "invisible" to the immune system and unresponsive to PD-1/PD-L1 blockade.[10]
-
Antigen Presentation Machinery (APM): For T-cells to recognize and attack tumor cells, the tumor cells must present neoantigens via the major histocompatibility complex (MHC).[9] Mutations in genes involved in the APM, such as beta-2-microglobulin (B2M), can lead to a loss of MHC expression and subsequent immune evasion.[11]
-
Oncogenic Signaling Pathways: Certain cancer-driving pathways, such as the WNT/β-catenin and MAPK pathways, have been shown to promote an immunosuppressive TME and contribute to resistance.[9][10] For instance, activation of the WNT/β-catenin pathway can lead to the exclusion of T-cells from the tumor.[10]
II. Troubleshooting Experimental Challenges
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your in vitro and in vivo experiments.
In Vitro & Ex Vivo Assays
Q1: My small molecule PD-L1 inhibitor shows potent binding in biochemical assays but has no effect in my T-cell co-culture functional assay. What's going wrong?
A1: This is a common and often perplexing issue. The discrepancy between strong binding and a lack of functional activity can stem from several factors within your experimental setup.[12]
Potential Causes & Troubleshooting Steps:
-
Insufficient PD-1/PD-L1 Expression: The inhibitory signal from the PD-1/PD-L1 axis might be too weak in your assay to observe a significant effect upon blockade.[12]
-
Protocol: Regularly verify PD-1 expression on your effector T-cells (e.g., activated PBMCs) and PD-L1 expression on your tumor cell line using flow cytometry. Consider stimulating your tumor cells with IFN-γ to induce and stabilize PD-L1 expression, which can lead to more consistent results.[12]
-
-
Suboptimal T-cell Activation: If the initial T-cell activation signal is too strong, it can overwhelm the inhibitory effect of PD-L1, masking the activity of your inhibitor.[12] Conversely, if the activation is too weak, you may not see a sufficient dynamic range to measure the effect of your inhibitor.
-
Protocol: Titrate the concentration of your T-cell activating agent (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin) to find the optimal level that provides a robust but not maximal response.
-
-
Incorrect Effector-to-Target (E:T) Ratio: The ratio of T-cells to tumor cells is a critical parameter.
-
MHC Mismatch: If you are using an antigen-specific T-cell response, ensure your tumor cell line expresses the correct MHC allele to present the antigen to your T-cells.[12]
Experimental Protocol: Validating PD-L1 Expression on Tumor Cells via Flow Cytometry
-
Cell Preparation: Harvest your tumor cell line and wash the cells with FACS buffer (PBS containing 2% FBS).
-
Blocking: Incubate the cells with an Fc block reagent to prevent non-specific antibody binding.
-
Staining: Stain the cells with a fluorescently-labeled anti-PD-L1 antibody or an isotype control antibody.
-
Acquisition: Analyze the cells on a flow cytometer.
-
Analysis: Compare the mean fluorescence intensity (MFI) of the anti-PD-L1 stained cells to the isotype control to determine the level of PD-L1 expression.
Q2: I'm observing high variability in my T-cell activation readouts between experiments, even with the same inhibitor. How can I improve reproducibility?
A2: High variability is a frequent challenge, often stemming from the biological complexity of primary immune cells and cell lines.
Potential Causes & Troubleshooting Steps:
-
Donor-to-Donor Variability: If using primary T-cells from different donors, their baseline activation status and response to stimuli can vary significantly.
-
Solution: Whenever feasible, use a consistent donor for a series of experiments. If using multiple donors, screen them beforehand to select for those with a robust and consistent response. It is also critical to thoroughly characterize the immune cell populations (e.g., via flow cytometry) for each experiment.[12]
-
-
Fluctuating PD-L1 Expression: The level of PD-L1 expression on your target cancer cell line can change with passage number and culture conditions.[12]
-
Solution: Maintain a consistent cell culture practice. Regularly verify PD-L1 expression on your target cells using flow cytometry or western blotting.[12]
-
-
Inconsistent Cell Ratios: As mentioned previously, the E:T ratio is crucial for reproducible results.[12]
-
Solution: Be meticulous in cell counting and plating to ensure a consistent E:T ratio in every well and every experiment.[12]
-
Diagram: Troubleshooting In Vitro Assay Variability
Caption: Key sources of variability in in-vitro assays and their solutions.
In Vivo Preclinical Models
Q3: My small molecule PD-1/PD-L1 inhibitor is effective in vitro but shows limited efficacy in my syngeneic mouse model. Why the disconnect?
A3: The transition from in vitro to in vivo is a significant leap in complexity, and a lack of efficacy in animal models is a common hurdle.[13]
Potential Causes & Troubleshooting Steps:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Your small molecule may have poor bioavailability, rapid clearance, or may not be reaching a sufficient concentration at the tumor site to effectively inhibit the PD-1/PD-L1 interaction.
-
Action: Conduct PK/PD studies to determine the drug's concentration in plasma and tumor tissue over time. This will help you optimize the dosing regimen (dose and frequency).
-
-
Immunosuppressive Tumor Microenvironment (TME): The in vivo TME is far more complex than a co-culture system. The presence of immunosuppressive cells like Tregs and MDSCs, or suppressive cytokines, can override the effects of your inhibitor.[8]
-
Action: Characterize the TME of your tumor model at baseline and after treatment. Use techniques like flow cytometry or immunohistochemistry to analyze the immune cell infiltrate.[14]
-
-
Primary Resistance Mechanisms: The chosen tumor model may have intrinsic resistance mechanisms, such as a lack of immunogenicity (low tumor mutational burden) or defects in antigen presentation.[15]
Table: Common Syngeneic Mouse Models for PD-1/PD-L1 Inhibitor Studies
| Cell Line | Cancer Type | Typical Response to Anti-PD-1/PD-L1 | Key Features |
| MC38 | Colon Adenocarcinoma | Sensitive | Highly immunogenic, well-characterized TME.[16] |
| CT26 | Colon Carcinoma | Sensitive | Responds well to combination therapies.[15] |
| B16F10 | Melanoma | Resistant | Poorly immunogenic, represents a "cold" tumor model.[15] |
| LLC1 | Lewis Lung Carcinoma | Resistant | Aggressive, metastatic model.[15] |
Q4: How can I model and study acquired resistance to my small molecule inhibitor in vivo?
A4: Developing models of acquired resistance is crucial for understanding how tumors evolve under therapeutic pressure and for testing novel strategies to overcome it.
Experimental Protocol: Generating an Acquired Resistance Model in Vivo
-
Tumor Implantation: Implant a sensitive syngeneic tumor cell line (e.g., MC38) into immunocompetent mice.
-
Initial Treatment: Once tumors are established, treat the mice with your small molecule PD-1/PD-L1 inhibitor at an effective dose.
-
Tumor Monitoring: Monitor tumor growth. A subset of tumors will initially respond and then begin to regrow.
-
Serial Passaging: When a tumor shows signs of relapse, excise it, prepare a single-cell suspension, and implant these cells into a new cohort of mice.[16]
-
Repeat Treatment: Treat this new cohort with the same inhibitor.
-
Confirmation of Resistance: After several passages, you will have a tumor cell line that is resistant to your inhibitor from the outset.[16]
Diagram: Workflow for Developing an Acquired Resistance Model
Caption: A stepwise workflow for generating in vivo models of acquired resistance.
III. Investigating Mechanisms of Resistance
Once you have a model of resistance, the next step is to dissect the underlying mechanisms.
Q1: How can I determine if resistance in my model is due to alterations in the tumor cells themselves (tumor-intrinsic) or changes in the tumor microenvironment (tumor-extrinsic)?
A1: Distinguishing between tumor-intrinsic and -extrinsic mechanisms is a critical step in developing strategies to overcome resistance.
Experimental Approaches:
-
Tumor-Intrinsic Analysis:
-
Genomic and Transcriptomic Sequencing: Perform whole-exome sequencing (WES) or RNA-sequencing (RNA-seq) on the resistant tumor cells and compare them to the parental sensitive cells. Look for mutations or altered gene expression in key pathways like antigen presentation (e.g., B2m), IFNγ signaling (e.g., Jak1/2), and oncogenic signaling.[17]
-
In Vitro Validation: Co-culture the resistant tumor cells with activated T-cells in vitro. If the T-cells are still unable to kill the resistant tumor cells, it points towards a tumor-intrinsic mechanism.
-
-
Tumor-Extrinsic Analysis:
-
Immune Profiling of the TME: Use multi-parameter flow cytometry, mass cytometry (CyTOF), or multiplex immunohistochemistry to comprehensively analyze the immune cell populations within the resistant tumors.[14][18] Look for an increase in immunosuppressive cells (Tregs, MDSCs) or a decrease in effector cells (CD8+ T-cells, NK cells).[19]
-
Adoptive Transfer Experiments: Isolate T-cells from a mouse that has cleared a sensitive tumor and transfer them into a mouse bearing a resistant tumor. If the transferred T-cells are unable to control the tumor growth, it suggests a dominant immunosuppressive TME in the resistant model.
-
Q2: What are the best methods for analyzing the composition of the tumor microenvironment?
A2: A variety of powerful techniques are available to characterize the TME, each with its own strengths.
Table: Techniques for TME Analysis
| Technique | Principle | Advantages | Disadvantages |
| Multiplex Immunohistochemistry (mIHC) / Immunofluorescence (mIF) | Uses multiple antibodies to stain for different cell markers on a single tissue section.[14] | Provides spatial information, allowing you to see the location of different immune cells relative to each other and the tumor cells.[20] | Limited number of markers can be analyzed simultaneously compared to cytometry methods. |
| Flow Cytometry / Mass Cytometry (CyTOF) | Single-cell analysis of dissociated tumor tissue using fluorescently-labeled or metal-tagged antibodies.[14] | High-throughput analysis of a large number of markers on millions of individual cells.[20] | Spatial information is lost during tissue dissociation.[14] |
| RNA-Sequencing (Bulk and Single-Cell) | Measures the gene expression profile of the tumor. | Provides a comprehensive view of the genes and pathways active in the TME. Single-cell RNA-seq (scRNA-seq) allows for the identification of rare cell populations and their gene expression profiles.[20] | Bulk RNA-seq gives an average gene expression and can be difficult to deconvolve the contribution of different cell types. scRNA-seq is computationally intensive and can be expensive. |
Diagram: Key Resistance Pathways and Combination Strategies
Caption: Common resistance mechanisms and corresponding combination therapy strategies.
IV. Conclusion
Overcoming resistance to small molecule PD-1/PD-L1 inhibitors is a multifaceted challenge that requires a deep understanding of the underlying biology and a systematic approach to experimental design and troubleshooting. By carefully considering the potential pitfalls in both in vitro and in vivo models and by employing a range of analytical techniques to dissect resistance mechanisms, researchers can accelerate the development of more effective and durable cancer immunotherapies. This guide provides a framework for navigating these complexities, but the dynamic nature of cancer biology necessitates a continuous and adaptive approach to research.
V. References
-
Mechanisms of Resistance and Strategies to Combat Resistance in PD-(L)1 Blockade. (2022). International Journal of Molecular Sciences. Available from: [Link]
-
Strategies to Overcome PD-1/PD-L1 Blockade Resistance: Focusing on Combination with Immune Checkpoint Blockades. (2025). Journal of Cancer. Available from: [Link]
-
Mechanisms of Resistance to PD-1 and PD-L1 blockade. (n.d.). Cancer Control. Available from: [Link]
-
Methods for assessment of the tumour microenvironment and immune interactions in non-small cell lung cancer. A narrative review. (n.d.). Frontiers in Oncology. Available from: [Link]
-
Measuring the composition of the tumor microenvironment with transcriptome analysis: past, present and future. (n.d.). Briefings in Bioinformatics. Available from: [Link]
-
Addressing resistance to PD-1/PD-(L)1 pathway inhibition: considerations for combinatorial clinical trial designs. (2023). Journal for ImmunoTherapy of Cancer. Available from: [Link]
-
Methods for analysis of the cancer microenvironment and their potential for disease prediction, monitoring and personalized treatments. (n.d.). Methods. Available from: [Link]
-
Mechanisms of PD-1/PD-L1 inhibitors resistance. (n.d.). ResearchGate. Available from: [Link]
-
Strategies to overcome anti-PD-L1 immunotherapy resistance through combination approaches. (n.d.). ResearchGate. Available from: [Link]
-
Quantitative Analyses of the Tumor Microenvironment Composition and Orientation in the Era of Precision Medicine. (2018). Frontiers in Oncology. Available from: [Link]
-
The role of PD-1/PD-L1 and application of immune-checkpoint inhibitors in human cancers. (n.d.). Molecular Cancer. Available from: [Link]
-
Mouse Models for Studying Anti-PD-1 Resistance. (2025). GemPharmatech. Available from: [Link]
-
Analysis of the tumor microenvironment using imaging mass cytometry data. (n.d.). ScienceDirect. Available from: [Link]
-
Combinatorial Strategies With PD-1/PD-L1 Immune Checkpoint Blockade for Breast Cancer Therapy: Mechanisms and Clinical Outcomes. (n.d.). Frontiers in Oncology. Available from: [Link]
-
Various Uses of PD1/PD-L1 Inhibitor in Oncology: Opportunities and Challenges. (n.d.). Frontiers in Oncology. Available from: [Link]
-
Overcoming Resistance to Checkpoint Inhibitors with Combination Strategies in the Treatment of Non-Small Cell Lung Cancer. (2024). Cancers. Available from: [Link]
-
Abstract 537: Preclinical PD-1 resistance models: Crucial tools for unveiling PD-1 resistance mechanisms and advancing novel treatment strategies. (2024). Cancer Research. Available from: [Link]
-
Strategies to Overcome Resistance to PD-1 Inhibitors. (2020). Hematology & Oncology. Available from: [Link]
-
Mechanisms of Resistance to Anti-PD-1 Immunotherapy in Melanoma and Strategies to Overcome It. (2025). International Journal of Molecular Sciences. Available from: [Link]
-
Mechanisms of drug resistance to immune checkpoint inhibitors in non-small cell lung cancer. (n.d.). Frontiers in Immunology. Available from: [Link]
-
Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages. (2024). Bio-protocol. Available from: [Link]
-
PD-L1 in tumor microenvironment mediates resistance to oncolytic immunotherapy. (2018). Journal of Clinical Investigation. Available from: [Link]
-
Moving forward to address key unanswered questions on targeting PD-1/PD-L1 in cancer: limitations in preclinical models and the need to incorporate human modifying factors. (2019). Journal for ImmunoTherapy of Cancer. Available from: [Link]
-
What are the preclinical assets being developed for PD-1?. (2025). Patsnap Synapse. Available from: [Link]
-
Role of the tumor microenvironment in PD-L1/PD-1-mediated tumor immune escape. (n.d.). UND Scholarly Commons. Available from: [Link]
-
Overcoming Resistance Mechanisms to Immune Checkpoint Inhibitors: Leveraging the Anti-Tumor Immune Response. (2023). International Journal of Molecular Sciences. Available from: [Link]
-
Resistance Biomarkers to PD-1/PD-L1–Targeted Immune Checkpoint Inhibitors: The PIONeeR Trial. (n.d.). Conference Correspondent. Available from: [Link]
-
Biomarker development for PD-(L)1 axis inhibition: a consensus view from the SITC Biomarkers Committee. (2024). Journal for ImmunoTherapy of Cancer. Available from: [Link]
-
Association of PD-1, PD-1 Ligands, and Other Features of the Tumor Immune Microenvironment with Response to Anti–PD-1 Therapy. (2014). Clinical Cancer Research. Available from: [Link]
-
An experimental model of anti-PD-1 resistance exhibits activation of TGFß and Notch pathways and is sensitive to local mRNA immunotherapy. (n.d.). OncoImmunology. Available from: [Link]
-
Overcoming resistance to PD-1 and CTLA-4 blockade mechanisms and therapeutic strategies. (2025). Signal Transduction and Targeted Therapy. Available from: [Link]
-
Overcoming Resistance to Immunotherapy Requires Advanced Strategies. (2018). OncLive. Available from: [Link]
-
Protocol for generating a co-culture of macrophages with breast cancer tumoroids. (2024). STAR Protocols. Available from: [Link]
-
Analysis of Immune-Tumor Cell Interactions Using a 3D Co-culture Model. (n.d.). Springer Protocols. Available from: [Link]
-
Protocol for generating a co-culture of macrophages with breast cancer tumoroids. (2026). ResearchGate. Available from: [Link]
-
Peripheral blood biomarkers for predicting response to PD-1/PD-L1 inhibitors. (2026). Journal of Hematology & Oncology. Available from: [Link]
-
Tumor organoid – T cell co-culture systems. (2021). STAR Protocols. Available from: [Link]
-
Research progress of biomarkers in the prediction of anti-PD-1/PD-L1 immunotherapeutic efficiency in lung cancer. (n.d.). Frontiers in Immunology. Available from: [Link]
-
Biomarkers of response to PD-1/PD-L1 inhibition. (2017). Critical Reviews in Oncology/Hematology. Available from: [Link]
-
Unraveling the complexity of PD-L1 assays: a descriptive review of the methodology, scoring, and practical implications. (2025). Journal of the National Comprehensive Cancer Network. Available from: [Link]
-
Currently Used Laboratory Methodologies for Assays Detecting PD-1, PD-L1, PD-L2 and Soluble PD-L1 in Patients with Metastatic Breast Cancer. (2021). International Journal of Molecular Sciences. Available from: [Link]
-
Unraveling PD-L1 Assays in NSCLC: Are They Interchangeable?. (2017). The ASCO Post. Available from: [Link]
-
Unraveling the complexity of PD-L1 assays: a descriptive review of the methodology, scoring, and practical implications. (n.d.). Frontiers. Available from: [Link]
Sources
- 1. Frontiers | The role of PD-1/PD-L1 and application of immune-checkpoint inhibitors in human cancers [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. commons.und.edu [commons.und.edu]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Strategies to Overcome PD-1/PD-L1 Blockade Resistance: Focusing on Combination with Immune Checkpoint Blockades [jcancer.org]
- 9. Mechanisms of Resistance to PD-1 and PD-L1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Various Uses of PD1/PD-L1 Inhibitor in Oncology: Opportunities and Challenges [frontiersin.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Frontiers | Methods for assessment of the tumour microenvironment and immune interactions in non-small cell lung cancer. A narrative review [frontiersin.org]
- 15. Mouse Models for Studying Anti-PD-1 Resistance_GemPharmatech [jp.gempharmatech.com]
- 16. An experimental model of anti-PD-1 resistance exhibits activation of TGFß and Notch pathways and is sensitive to local mRNA immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overcoming resistance to PD-1 and CTLA-4 blockade mechanisms and therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Quantitative Analyses of the Tumor Microenvironment Composition and Orientation in the Era of Precision Medicine [frontiersin.org]
Technical Support Center: PD-L1 Alternative Splicing & PD-1/PD-L1-IN-NP19 Efficacy
Executive Summary
PD-1/PD-L1-IN-NP19 (NP19) is a potent small-molecule inhibitor (IC50 ~12.5 nM) that functions by binding to the PD-L1 IgV domain, typically inducing PD-L1 homodimerization and subsequent internalization.[1] Unlike monoclonal antibodies (mAbs), NP19 targets a hydrophobic pocket within PD-L1.[1]
The Critical Issue: Alternative splicing of the CD274 (PD-L1) gene generates isoforms—most notably secreted PD-L1 (sPD-L1) variants lacking the transmembrane domain (e.g.,
Part 1: Diagnostic Framework (Q&A)
Q1: My NP19 efficacy (EC50) fluctuates significantly between cell lines despite similar total PD-L1 expression. Why?
Diagnosis: You are likely detecting "Total PD-L1" (membrane + soluble) without distinguishing the isoforms.[1] Technical Insight: Standard antibodies (e.g., clone E1L3N) often target the intracellular domain (ICD), while others (e.g., 22C3) target the extracellular domain (ECD).[1] If a splice variant lacks the domain your antibody targets, or if you are measuring total lysate without fractionating, you cannot correlate surface target density with drug potency.
Action Plan: Isoform Deconvolution Protocol
-
Supernatant Analysis (ELISA): Before lysing cells, collect culture supernatant.[1] Use a PD-L1 ELISA kit to quantify sPD-L1 .[1] High sPD-L1 levels (>1 ng/mL) directly correlate with NP19 resistance (drug sink effect).[1]
-
Differential Western Blotting:
-
Step A: Lysate Preparation.[1]
-
Step B: Glycosylation Check (Crucial). PD-L1 is heavily N-glycosylated (33 kDa predicted
45–60 kDa observed).[1] -
Protocol: Treat 20 µg lysate with PNGase F (1 hr, 37°C) to collapse the smear into a sharp band.
-
Result:
-
Note: If you see a lower molecular weight band in the supernatant but not the pellet, you have confirmed sPD-L1 secretion.
-
Q2: How do I confirm if the splice variant retains the NP19 binding pocket?
Mechanism: NP19 binds the hydrophobic pocket formed by the IgV domain. Most secreted variants (e.g., v242) retain the IgV domain but lack the transmembrane helix. Experimental Validation:
-
Assay: Cellular Thermal Shift Assay (CETSA).
-
Logic: If NP19 binds the variant, it will thermally stabilize it.
-
Protocol:
-
Incubate cell supernatant (containing sPD-L1) with NP19 (1 µM) vs DMSO for 30 min.
-
Heat aliquots (40°C to 65°C).
-
Analyze soluble fraction by Western Blot.[1]
-
Interpretation: A shift in the aggregation temperature (
) of the sPD-L1 band confirms NP19 binding.[1] This proves the variant is acting as a decoy.
-
Part 2: Mechanistic Impact & Visualization
Mechanism of Resistance: The "Decoy Dimer" Effect
NP19 works by inducing the dimerization of PD-L1 on the cell surface, which sterically occludes the PD-1 binding site and triggers endocytosis.
-
Scenario A (Ideal): NP19 bridges two membrane PD-L1 molecules
Internalization.[1] -
Scenario B (Splicing Resistance): NP19 binds sPD-L1 in solution.[1] This forms soluble dimers (sPD-L1::NP19::sPD-L1) or "capped" monomers that cannot interact with the cell surface.[1] This reduces the effective concentration of NP19 available for the tumor.
Figure 1: Mechanism of NP19 sequestration by secreted PD-L1 splice variants.
Part 3: Experimental Optimization
Q3: How should I adjust my co-culture assay (Tumor + T-cells) to account for splicing?
Issue: In standard 2D co-cultures, sPD-L1 accumulates in the small volume of the well, artificially amplifying the resistance (sink effect) compared to an in vivo setting where clearance occurs.
Optimized Protocol: "Wash-out" Co-culture
-
Seeding: Plate tumor cells (e.g., A549 or patient-derived organoids) 24h prior.[1]
-
Pre-treatment (Critical): Wash cells 2x with PBS to remove accumulated sPD-L1.[1]
-
Drug Addition: Add NP19 immediately after washing.
-
T-Cell Addition: Add Jurkat-PD1-NFAT-Luc or primary CD8+ T cells.[1]
-
Readout Timing: Shorten incubation time to 6–12 hours (vs standard 24–48h).
Q4: Can I combine NP19 with other agents to overcome splicing resistance?
Recommendation: Yes. Since sPD-L1 acts as a decoy, you must deplete the source.
-
Strategy: Combine NP19 with Splice-Switching Antisense Oligonucleotides (ASOs) if the variant is generated by exon skipping (e.g., Exon 3 skipping).[1]
-
Alternative: Use NP19 in combination with Brefeldin A (in vitro only) to block secretion pathways during short-term potency assays to determine the "true" IC50 against membrane PD-L1.[1]
Part 4: Data Summary & Reference Standards
PD-L1 Isoform Characteristics Table
| Isoform | Molecular Weight (Glycosylated) | Localization | Interaction with NP19 | Impact on Efficacy |
| Full Length (FL) | 45–55 kDa | Membrane | Target (Dimerization) | Therapeutic Effect |
| 35–40 kDa | Secreted | Decoy (Sequestration) | Resistance (Sink) | |
| Cytoplasmic | ~33 kDa | Cytosol | None (Inaccessible) | Negligible |
References
-
Cheng, B., et al. (2020). "Discovery of novel resorcinol dibenzyl ethers targeting the programmed cell death-1/programmed cell death-ligand 1 interaction as potential anticancer agents."[1] Journal of Medicinal Chemistry. Link[1]
- Source of NP19 structure and IC50 d
-
Gong, B., et al. (2019). "Secreted PD-L1 variants mediate resistance to PD-L1 blockade therapy in non–small cell lung cancer." Journal of Experimental Medicine. Link
-
Definitive paper on sPD-L1 acting as a decoy for inhibitors.[1]
-
-
Zak, K. M., et al. (2017). "Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells."[1] Oncotarget. Link
-
Mechanistic grounding for small molecule-induced dimerization.[1]
-
-
Cayman Chemical. "NP19 Product Information & Safety Data." Link
- Verification of chemical properties and handling.
Sources
Technical Support Center: Optimizing PD-1/PD-L1-IN-NP19 Bioavailability
This guide serves as a specialized technical support resource for researchers working with PD-1/PD-L1-IN-NP19 (Compound NP19). It addresses the critical challenge of low oral bioavailability (~5% in rodents) and provides actionable, troubleshooting-focused protocols to optimize in vivo delivery.
Compound Profile & Challenge Summary
-
Target: PD-1/PD-L1 Interaction (Binds to PD-L1 dimer interface)
-
Key Challenge: Poor Bioavailability (F ≈ 5%) .
-
Typical Vehicle Performance: Standard aqueous suspensions (e.g., CMC-Na) result in sub-therapeutic plasma exposure despite high dosing (25–100 mg/kg).
Part 1: Formulation Troubleshooting & Optimization
Q: My compound precipitates immediately upon adding saline/water. How do I fix this?
Diagnosis: NP19 is highly lipophilic. Adding water directly to a DMSO stock causes "crash-out" (rapid crystallization). Solution: You must use a step-wise dilution method and incorporate surfactants/co-solvents before the aqueous phase.
Recommended "Rescue" Formulation (for IP/Oral Gavage): This vehicle uses co-solvents to keep NP19 in solution and surfactants to prevent precipitation in the gut/peritoneum.
| Component | Concentration (v/v) | Function |
| DMSO | 5% | Primary solubilizer (Stock solution) |
| PEG 400 | 40% | Co-solvent (Increases solubility limit) |
| Tween 80 | 5% | Surfactant (Prevents precipitation upon dilution) |
| Saline (0.9%) | 50% | Aqueous carrier (Physiological balance) |
Protocol A: The "Clear Solution" Mixing Order (Critical)
-
Weigh the required amount of NP19 powder.
-
Dissolve completely in 100% DMSO (Volume = 5% of final total volume). Sonicate until clear.
-
Add PEG 400 (40% of final volume) to the DMSO solution. Vortex thoroughly.
-
Add Tween 80 (5% of final volume). Vortex until homogenous.
-
SLOWLY add Saline (50% of final volume) dropwise while vortexing.
-
Warning: Adding saline too fast will cause cloudiness. If it turns cloudy, sonicate at 37°C for 10 mins. If it remains cloudy, you have a suspension; ensure it is fine-grained before dosing.
-
Q: I need to avoid DMSO/PEG for long-term studies. What is the alternative?
Diagnosis: High % PEG/DMSO can cause GI irritation or vehicle-induced weight loss in mice over 14+ days. Solution: Use a Cyclodextrin-based complex . This encapsulates the hydrophobic drug in a water-soluble ring.
Protocol B: HP-β-CD Complexation (Kidney-Safe)
-
Vehicle: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.
-
Method:
-
Dissolve HP-β-CD in distilled water (20g in 100mL).
-
Adjust pH to 4.0–5.0 (solubility of NP19 often improves slightly in acidic buffers due to amine groups, if present, or general stability).
-
Add NP19 powder slowly to the cyclodextrin solution.
-
High-Shear Mixing: Sonicate for 30–60 minutes at 40°C.
-
Optional: If the solution is not clear, filter through a 0.45 µm filter (only if you verified drug concentration post-filtration via HPLC, as you might lose drug).
-
Part 2: In Vivo Study Design & Troubleshooting
Q: I see high tumor variation within the same treatment group. Why?
Answer: This is likely due to variable absorption caused by the "food effect" or precipitation in the stomach.
-
Fix 1 (Fasting): Fast mice for 4 hours prior to oral gavage (remove food, keep water). This standardizes gastric pH and emptying time.
-
Fix 2 (Dosing Volume): Ensure gavage volume is at least 10 mL/kg (e.g., 200 µL for a 20g mouse) to help dissolution.
-
Fix 3 (Switch Route): If oral variation is too high, switch to Intraperitoneal (IP) using the "Rescue Formulation" above. Note: IP bypasses the stomach but not the liver (first-pass metabolism still occurs via portal vein).
Q: Can I just increase the dose to 200 mg/kg to improve efficacy?
Answer: No.
-
The Ceiling Effect: Hydrophobic drugs like NP19 often suffer from "solubility-limited absorption." Doubling the dose from 100 to 200 mg/kg likely won't double the plasma concentration because the gut fluid cannot dissolve the excess drug. It will simply be excreted in feces.
-
Recommendation: Stick to 25–100 mg/kg .[2] If 100 mg/kg fails, improving the formulation (solubility) is more effective than increasing the dose.
Part 3: Quantitative Data & Benchmarks
Table 1: Pharmacokinetic (PK) Benchmarks for NP19 Use these values to validate your internal PK studies.
| Parameter | Value (Rat/Mouse) | Interpretation |
| Tmax (Oral) | 0.6 ± 0.2 h | Rapid absorption of the dissolved fraction. |
| t1/2 (IV) | 1.5 ± 0.5 h | Rapid clearance; requires frequent dosing (QD or BID). |
| t1/2 (Oral) | ~10.9 h | Artificially long due to "flip-flop" kinetics (absorption is slower than elimination) or enterohepatic recirculation. |
| Bioavailability (F) | ~5% | Critical bottleneck. |
| Clearance (CL) | 0.9 L/h/kg | Moderate. |
Part 4: Decision Tree & Mechanism Visualization
Figure 1: Formulation selection decision tree based on study duration and administration route.
Figure 2: Pharmacokinetic pathway of NP19 showing the critical role of the vehicle in maintaining solubility prior to absorption.
References
-
Cheng, B., et al. (2020). Discovery of Novel and Highly Potent Resorcinol Dibenzyl Ether-Based PD-1/PD-L1 Inhibitors with Improved Drug-like and Pharmacokinetic Properties for Cancer Treatment. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PD-1/PD-L1 | DC Chemicals [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. Soluble PD-1 and PD-L1: predictive and prognostic significance in cancer | Oncotarget [oncotarget.com]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
Validation & Comparative
Introduction: Beyond Antibodies, the Dawn of Small Molecule Immune Checkpoint Blockade
An In-Depth Comparative Guide to Small Molecule PD-1/PD-L1 Inhibitors: A Focus on PD-1/PD-L1-IN-NP19
The advent of immune checkpoint inhibitors, particularly monoclonal antibodies targeting the Programmed Death-1 (PD-1) receptor and its ligand (PD-L1), has revolutionized cancer therapy.[1][2][3] By blocking this key inhibitory pathway, these therapies unleash the body's own T-cells to recognize and eliminate cancer cells, leading to durable responses in a subset of patients across various malignancies.[1][4][5] However, antibody-based therapies are not without limitations, including high manufacturing costs, intravenous administration, potential for immunogenicity, and immune-related adverse events (irAEs) that can be severe.[1][6][7][8]
This has spurred the development of small molecule inhibitors targeting the PD-1/PD-L1 axis. These agents offer several potential advantages, such as oral bioavailability, improved tissue and tumor penetration, lower production costs, and potentially a better safety profile due to shorter half-lives.[6][7][8] This guide provides a detailed comparison of a novel inhibitor, PD-1/PD-L1-IN-NP19, with other prominent small molecule inhibitors, offering insights into their mechanisms, potency, and the experimental methodologies used for their evaluation.
The Prevailing Mechanism: Inducing PD-L1 Dimerization and Internalization
Unlike therapeutic antibodies that sterically hinder the PD-1/PD-L1 interaction at the cell surface, most small molecule inhibitors employ a distinct and elegant mechanism. They typically bind to a hydrophobic pocket on the surface of PD-L1, a site that is challenging to target due to its large and relatively flat topography.[1][9] Upon binding, these small molecules, particularly those with a biphenyl scaffold, induce the dimerization of two PD-L1 molecules. This dimerization event is believed to trigger the internalization and subsequent degradation of the PD-L1 protein, effectively removing it from the cell surface and preventing it from engaging with PD-1 on T-cells.[10] This unique mechanism of action is a key differentiator from antibody-based blockade.
Caption: Mechanism of small molecule PD-L1 inhibitors.
Comparative Analysis of Leading Small Molecule PD-1/PD-L1 Inhibitors
The landscape of small molecule PD-1/PD-L1 inhibitors is rapidly evolving, with several compounds demonstrating high potency. PD-1/PD-L1-IN-NP19 emerges as a promising agent with a distinct profile. Below is a comparative summary of its performance against other well-characterized inhibitors.
| Inhibitor | Target(s) | Chemical Scaffold Class | Biochemical Potency (IC50, HTRF) | Cellular Activity | Key Features & Notes |
| PD-1/PD-L1-IN-NP19 | PD-1/PD-L1 | Not specified | 12.5 nM (human)[11] | Significantly elevates IFN-γ production in T-cells[11] | Demonstrates significant in vivo anti-tumor efficacy; low activity against murine PD-1/PD-L1.[11] |
| BMS-1001 | PD-L1 | Biphenyl derivative | 0.9 nM[12] | Restores T-cell activity by disrupting PD-1/PD-L1 interaction.[8][9] | An improved, second-generation BMS compound with high potency.[6][9] |
| BMS-1166 | PD-L1 | Biphenyl derivative | Potent, with IC50 of 7 nM reported in some assays.[6] | Alleviates inhibitory effect of PD-L1 on T-cell activation.[8] | A highly potent and well-characterized inhibitor from Bristol Myers Squibb.[1][9] |
| Incyte-011 | PD-L1 | Biphenyl derivative (C2 symmetric) | 5.3 nM[12] | Increases IFN-γ production dose-dependently.[12] | C2 symmetric dimer structure, twice as potent as its asymmetric monomer (Incyte-001).[6][12] |
| CA-170 (AUPM-170) | PD-L1/L2, VISTA | Amino acid-inspired | Does not directly bind PD-L1 in some assays.[10][13] | Rescues T-cell proliferation and effector functions inhibited by PD-L1 or VISTA.[14][15] | First-in-class oral dual antagonist in clinical trials; mechanism is debated.[13][16] |
Expert Insights on Comparative Data:
-
Potency: PD-1/PD-L1-IN-NP19 demonstrates a respectable biochemical potency with an IC50 of 12.5 nM.[11] While compounds like BMS-1001 have achieved sub-nanomolar IC50 values in Homogeneous Time-Resolved Fluorescence (HTRF) assays, the in vitro potency of NP19 is well within the range of a promising lead candidate.[12] It is crucial to recognize that HTRF assays, while excellent for high-throughput screening, measure the disruption of a protein-protein interaction in a cell-free system. The ultimate test of an inhibitor's potential lies in its ability to translate this biochemical activity into a functional cellular response.
-
Functional Activity: A key strength of PD-1/PD-L1-IN-NP19 is its demonstrated ability to "activate the immune microenvironment in tumor," evidenced by a dose-dependent increase in IFN-γ production from T-cells co-cultured with tumor cells.[11] This functional readout is a critical indicator that the inhibitor can effectively reverse PD-L1-mediated T-cell suppression, a primary goal of this therapeutic strategy.
-
Structural Class and Symmetry: Many of the most potent inhibitors, such as those from BMS and Incyte, are based on a biphenyl scaffold.[6] Research has shown that C2-symmetric molecules, like Incyte-011, can be more potent than their asymmetric counterparts.[6][12] This is thought to be because the symmetric structure allows for more effective engagement and dimerization of the PD-L1 proteins.
-
The Case of CA-170: CA-170 (also known as AUPM-170) is unique as it is the first oral small molecule inhibitor targeting this axis to enter clinical trials.[13][16] It is reported to be a dual antagonist of PD-L1 and VISTA, another immune checkpoint.[17] However, some biophysical studies, including NMR spectroscopy, have failed to show direct binding of CA-170 to PD-L1, suggesting its mechanism may be indirect or different from the dimerization model.[13][18] This highlights the importance of using multiple orthogonal assays to validate a compound's mechanism of action.
Experimental Methodologies: A Guide to Inhibitor Validation
The robust evaluation of a small molecule PD-1/PD-L1 inhibitor requires a multi-tiered approach, progressing from biochemical validation of target engagement to functional assessment in cellular and in vivo models.
Caption: Workflow for small molecule PD-1/PD-L1 inhibitor validation.
Protocol 1: PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This biochemical assay is a gold standard for quantifying the ability of a compound to disrupt the PD-1/PD-L1 protein-protein interaction.
Principle: The assay utilizes recombinant PD-1 and PD-L1 proteins tagged with a FRET (Förster Resonance Energy Transfer) donor (e.g., Europium cryptate) and acceptor (e.g., XL665), respectively. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, allowing for energy transfer upon excitation, which generates a specific fluorescent signal. An effective inhibitor will prevent this interaction, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS, 0.1% BSA, pH 7.4).
-
Dilute recombinant His-tagged human PD-L1 and Fc-tagged human PD-1 to their optimal concentrations in assay buffer.
-
Dilute Anti-His-Europium Cryptate (donor) and Anti-Fc-XL665 (acceptor) antibodies in assay buffer.
-
Prepare a serial dilution of the test inhibitor (e.g., PD-1/PD-L1-IN-NP19) in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well low-volume white plate, add 2 µL of the diluted test inhibitor or DMSO vehicle control.
-
Add 4 µL of the PD-L1/Anti-His-Europium Cryptate mixture to all wells.
-
Add 4 µL of the PD-1/Anti-Fc-XL665 mixture to all wells to initiate the binding reaction.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
-
Data Analysis:
-
Normalize the data using controls (no inhibitor for 100% binding, no PD-1/PD-L1 for 0% binding).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: T-Cell/Tumor Cell Co-Culture for IFN-γ Release Assay
This cell-based assay assesses the functional consequence of blocking the PD-1/PD-L1 interaction, measuring the restoration of T-cell effector function.
Principle: Tumor cells expressing PD-L1 suppress the activity of PD-1-expressing T-cells, inhibiting their ability to produce cytokines like Interferon-gamma (IFN-γ). A successful inhibitor will block this interaction, restoring the T-cells' ability to produce IFN-γ upon activation.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a human tumor cell line with high endogenous or engineered PD-L1 expression (e.g., CHO-K1/hPD-L1).
-
Isolate human Pan-T cells from healthy donor peripheral blood mononuclear cells (PBMCs) using negative selection kits.
-
-
Co-Culture Setup:
-
Seed the PD-L1-expressing tumor cells in a 96-well flat-bottom plate and allow them to adhere overnight.
-
The next day, add the isolated human T-cells to the wells containing the tumor cells at an appropriate Effector:Target ratio (e.g., 10:1).
-
Add a T-cell receptor (TCR) activator (e.g., anti-CD3 antibody) to provide the primary T-cell activation signal.
-
Add serial dilutions of the test inhibitor (e.g., PD-1/PD-L1-IN-NP19) or vehicle control to the appropriate wells.
-
-
Incubation:
-
Co-culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection & Analysis:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of IFN-γ in the supernatant using a standard ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the concentration of IFN-γ against the inhibitor concentration.
-
Determine the EC50 value, which is the concentration of the inhibitor that results in a 50% maximal increase in IFN-γ production.
-
In Vivo Efficacy of PD-1/PD-L1-IN-NP19
The ultimate validation for an anti-cancer therapeutic is its performance in vivo. PD-1/PD-L1-IN-NP19 has demonstrated significant anti-tumor efficacy in syngeneic mouse models.[11]
-
Melanoma Model: In mice bearing melanoma tumors, daily intragastric administration of PD-1/PD-L1-IN-NP19 at doses of 25, 50, and 100 mg/kg resulted in tumor growth inhibition (TGI) of 51.1%, 75%, and 80.9%, respectively.[11]
-
Hepatoma Model: In an H22 hepatoma mouse model, daily intraperitoneal injection of 25 mg/kg PD-1/PD-L1-IN-NP19 led to a TGI of 76.5%.[11]
Importantly, the compound was reported to be well-tolerated in these studies, with mice exhibiting normal physical activity and slight increases in body weight.[11] This promising preclinical efficacy, coupled with a favorable tolerability profile, underscores the therapeutic potential of PD-1/PD-L1-IN-NP19.
Conclusion and Future Perspectives
PD-1/PD-L1-IN-NP19 stands as a potent small molecule inhibitor of the PD-1/PD-L1 interaction, validated through both biochemical and functional cellular assays. Its significant in vivo anti-tumor activity further solidifies its position as a promising candidate for further development.[11]
The field of small molecule immune checkpoint inhibitors is advancing beyond simply mimicking antibody function. Researchers are exploring novel chemical scaffolds, dual-targeting inhibitors like CA-170, and strategies to improve pharmacokinetic properties for convenient oral dosing. The journey from a potent "hit" in an HTRF screen to a clinically effective oral immunotherapy is complex. It requires a deep understanding of the compound's mechanism of action, rigorous functional validation, and careful preclinical assessment of efficacy and safety. As this class of therapeutics matures, compounds like PD-1/PD-L1-IN-NP19 will be instrumental in defining the next generation of cancer immunotherapy, potentially offering a more accessible and manageable alternative to antibody-based treatments.
References
- Current time inform
-
Small molecule inhibitors against PD-1/PD-L1 immune checkpoints and current methodologies for their development: a review. DigitalCommons@URI. [Link]
-
Di-bromo-Based Small-Molecule Inhibitors of the PD-1/PD-L1 Immune Checkpoint. ACS Publications. [Link]
-
Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development. Frontiers. [Link]
-
A comparative study of the recent most potent small-molecule PD-L1 inhibitors. SciSpace. [Link]
-
Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells. Oncotarget. [Link]
-
AUPM-170: First-in-Class, Oral Immune Checkpoint Inhibitor of PD-L1/2 and VISTA. Aurigene. [Link]
-
Full article: Small Molecule Inhibitors of Programmed Cell Death Ligand 1 (PD-L1): A Patent Review (2019–2021). Taylor & Francis. [Link]
-
Oral Immune Checkpoint Antagonists Targeting PD-L1/VISTA and PD-L1/TIM3 for Cancer Therapy. Aurigene. [Link]
-
AUPM 170, CA 170, PD-1-IN-1. New Drug Approvals. [Link]
-
Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells. Oncotarget. [Link]
-
Small-molecule inhibitors of PD-L1, representative of different... ResearchGate. [Link]
-
Anti-LAG-3 (BMS-986016) in Combination with Opdivo (nivolumab) Showed Activity in Patients with Melanoma Who Were Relapsed or Refractory to Anti-PD-1/PD-L1 Therapy. Bristol Myers Squibb. [Link]
-
PD-1 and PD-L1 inhibitors. Wikipedia. [Link]
-
Anti-Human LAG-3 (Relatlimab) [Clone BMS-986016]. Leinco Technologies. [Link]
-
Curis and Aurigene's AUPM 170, CA 170. New Drug Approvals. [Link]
-
First-in-Human Phase I Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients with Advanced Solid Malignancies. PubMed. [Link]
-
Incyte and Merck Provide Update on Phase 3 Study of Epacadostat in Combination with KEYTRUDA® (pembrolizumab) in Patients with Unresectable or Metastatic Melanoma. Incyte. [Link]
-
Definition of epacadostat - NCI Drug Dictionary. National Cancer Institute. [Link]
-
CA-170. Curis, Inc. [Link]
-
LAG-3 Blockade with Relatlimab (BMS-986016) Restores Anti-Leukemic Responses in Chronic Lymphocytic Leukemia. PMC. [Link]
-
CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? PMC. [Link]
-
The mechanism and research progress of PD-1/PD-L1 on immune escape of lung cancer. Annals of Translational Medicine. [Link]
-
Phase 1 trial of CA-170, a novel oral small molecule dual inhibitor of immune checkpoints PD-1 and VISTA, in patients (pts) with advanced solid tumor or lymphomas. Journal of Clinical Oncology - ASCO Publications. [Link]
-
Testing the Addition of BMS-986016 (Relatlimab) to the Usual Immunotherapy After Initial Treatment for Recurrent or Metastatic Nasopharyngeal Cancer. PAN Foundation Trial Finder. [Link]
-
High PD-1/PD-L1 Checkpoint Interaction Infers Tumor Selection and Therapeutic Sensitivity to Anti-PD-1/PD-L1 Treatment. Cancer Research. [Link]
-
Mechanism of action of PD-1 and PD-L1 inhibitors. ResearchGate. [Link]
-
PD-1/PD-L1 pathway: current researches in cancer. PMC. [Link]
-
A snapshot of the PD-1/PD-L1 pathway. Journal of Cancer. [Link]
-
Identifying PD-1/PD-L1 interactions. Navinci. [Link]
-
PD-L1 in Cancer: ESMO Biomarker Factsheet. OncologyPRO. [Link]
-
Research Progress of Anti-PD-1/PD-L1 Immunotherapy Related Mechanisms and Predictive Biomarkers in NSCLC. Frontiers. [Link]
-
The PD-1/PD-L1 Pathway: A Perspective on Comparative Immuno-Oncology. MDPI. [Link]
Sources
- 1. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 2. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 3. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 4. researchgate.net [researchgate.net]
- 5. oncologypro.esmo.org [oncologypro.esmo.org]
- 6. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells | Oncotarget [oncotarget.com]
- 9. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. scispace.com [scispace.com]
- 13. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. curis.com [curis.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. ascopubs.org [ascopubs.org]
- 17. selleckchem.com [selleckchem.com]
- 18. CA-170 | PD-1/PD-L1 | CAS 1673534-76-3 | Buy CA-170 from Supplier InvivoChem [invivochem.com]
Efficacy of PD-1/PD-L1-IN-NP19 vs pembrolizumab in vitro
To: Researchers & Drug Development Scientists From: Senior Application Scientist, Lead Discovery Group Subject: Technical Comparison Guide: PD-1/PD-L1-IN-NP19 vs. Pembrolizumab (In Vitro)
Executive Summary
This guide provides a technical comparison between PD-1/PD-L1-IN-NP19 (a synthetic small molecule inhibitor) and Pembrolizumab (a humanized monoclonal antibody). While both agents target the PD-1/PD-L1 immune checkpoint axis, their mechanisms of action, binding kinetics, and in vitro performance profiles differ fundamentally.
Key Takeaway: Pembrolizumab remains the "gold standard" for potency (sub-nanomolar IC50) and specificity in human systems. NP19 serves as a potent small molecule alternative (IC50 ~12.5 nM) that operates via a distinct PD-L1 dimerization mechanism, offering advantages in tissue penetration and stability studies, albeit with a significant potency drop-off in cellular environments compared to biochemical assays.
Part 1: Mechanistic Divergence
To interpret in vitro data correctly, one must understand that these two agents bind different targets within the same axis and utilize different inhibitory modes.
Pembrolizumab (Keytruda)
-
Class: Humanized IgG4 Monoclonal Antibody.
-
Mechanism: Steric Blockade . The antibody binds to the extracellular domain of PD-1, physically obstructing the interaction with PD-L1 and PD-L2.[3] It does not induce target degradation but prevents signaling.
PD-1/PD-L1-IN-NP19 (NP19)[1][2][3][4][5][6][7][8][9][10]
-
Class: Resorcinol Dibenzyl Ether (Small Molecule).[2][4][5][6]
-
Target: PD-L1 ligand on tumor/APC cells.
-
Mechanism: Dimerization & Sequestration . NP19 binds to the hydrophobic pocket of PD-L1. Unlike antibodies, it induces a conformational change that forces two PD-L1 molecules to dimerize (homodimer formation). This dimerized form occludes the PD-1 binding surface and may trigger PD-L1 internalization/degradation, effectively removing the ligand from the cell surface.
Visualizing the Mode of Action
Caption: Figure 1. Mechanistic comparison. Pembrolizumab directly blocks the PD-1 receptor, whereas NP19 binds PD-L1, inducing the formation of non-functional PD-L1 homodimers.
Part 2: Comparative Efficacy Data (In Vitro)
The following data aggregates findings from Cheng et al. (J. Med.[5][6] Chem, 2020) and standard industry benchmarks for Pembrolizumab.
Table 1: Quantitative Performance Metrics
| Feature | Pembrolizumab (mAb) | PD-1/PD-L1-IN-NP19 | Scientific Insight |
| Primary Target | Human PD-1 | Human PD-L1 | Choice determines assay setup (e.g., which cell line expresses the target). |
| Biochemical Potency (IC50) | 0.1 – 0.5 nM (HTRF/ELISA) | 12.5 nM (HTRF) | mAb has ~25-100x higher intrinsic affinity in cell-free systems. |
| Cellular Potency (EC50) | ~1 – 10 nM (Reporter Assay) | ~3,000 nM (3 µM) | Critical: NP19 loses ~240-fold potency in cellular assays, likely due to protein binding or solubility limits. |
| Max Efficacy (IFN-γ) | High (Reference Standard) | High (Comparable at >10 µM) | At high concentrations (10 µM), NP19 can induce IFN-γ secretion levels exceeding Pembrolizumab in some co-cultures. |
| Species Cross-Reactivity | Human Specific | Human Specific | NP19 Mouse PD-L1 IC50 > 1,000 nM. Both require humanized models. |
| Molecular Weight | ~149 kDa | ~531 Da | NP19 offers better tumor penetration potential but faster clearance. |
Data Interpretation
-
The "Potency Gap": Note the discrepancy between NP19's biochemical IC50 (12.5 nM) and cellular EC50 (~3 µM).[2] In contrast, Pembrolizumab maintains nanomolar potency in both settings. When designing experiments with NP19, you must use micromolar concentrations (1-10 µM) to observe effects, whereas Pembrolizumab requires only nanomolar levels.
-
Efficacy Ceiling: Despite lower potency, NP19 is highly efficacious at saturation. In co-culture assays (Hep3B/OS-8 + T-cells), 10 µM NP19 increased IFN-γ secretion by 160% , compared to 127% for Pembrolizumab. This suggests that once the concentration threshold is met, the dimerization mechanism is extremely effective.
Part 3: Validated Experimental Protocols
To generate reproducible data, use these specific workflows.
Protocol A: HTRF Binding Assay (Biochemical)
Purpose: To determine the intrinsic inhibition constant (IC50) of the molecule against the PD-1/PD-L1 interaction.
-
Reagents:
-
Tag-lite™ PD-1 (Tb-labeled donor).
-
PD-L1 (d2-labeled acceptor).
-
Buffer: Phosphate buffer (pH 7.4) + 0.1% BSA (prevents sticky small molecules like NP19 from adhering to plastic).
-
-
Workflow:
-
Dispense 5 µL of NP19 (serial dilution, starting at 10 µM) into a 384-well low-volume white plate.
-
Add 5 µL of Human PD-L1-d2 (Final conc: 10 nM). Incubate 15 mins at RT (Pre-incubation allows NP19 to induce dimerization).
-
Add 5 µL of Human PD-1-Tb (Final conc: 5 nM).
-
Incubate 1 hour at RT.
-
Read: TR-FRET (Excitation: 337 nm, Emission: 665 nm/620 nm).
-
-
Validation Check:
-
Z' factor must be > 0.5.
-
Reference Control: BMS-202 (IC50 ~18 nM) should be run alongside NP19.
-
Protocol B: T-Cell Co-Culture Reporter Assay (Cellular)
Purpose: To measure functional restoration of T-cell activity (IFN-γ secretion).
Caption: Figure 2. Co-culture workflow. Tumor cells overexpressing PD-L1 and T-cell activators (OS8) are co-incubated with T-cells.[2][7] Blockade of PD-L1 restores IFN-γ production.[8][7]
Critical Optimization for NP19:
-
Solubility: NP19 is hydrophobic. Dissolve stock in DMSO (10 mM). Ensure final DMSO concentration in culture is <0.1% to avoid T-cell toxicity.
-
Timing: Small molecules can be metabolized. A 48-hour readout is optimal; 72 hours may show reduced efficacy due to compound stability compared to the stable mAb.
Part 4: Strategic Recommendations
When to use NP19:
-
Tissue Penetration Studies: If your research focuses on "cold" tumors where mAbs cannot penetrate the stromal barrier.
-
Oral Bioavailability Models: NP19 represents a lead for oral drugs (unlike IV-only mAbs).
-
Cost: For high-throughput screening (HTS) campaigns, NP19 is significantly cheaper to synthesize than purchasing clinical-grade Pembrolizumab.
When to use Pembrolizumab:
-
Benchmarking: It is the clinical reference. All new compounds must be non-inferior to it.
-
Low-Expression Models: If PD-L1 expression is low, the high affinity of Pembrolizumab is required to see an effect. NP19 may fail in low-PD-L1 cell lines due to its micromolar cellular potency.
References
-
Cheng, B., Ren, Y., Niu, X., Chen, J., et al. (2020). Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death–Ligand 1 Interaction as Potential Anticancer Agents.[7] Journal of Medicinal Chemistry, 63(17), 9660–9679.
-
Zak, K. M., et al. (2016). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). Oncotarget, 7(21), 30323–30335.
- Foundational paper describing the dimerization mechanism of BMS-like small molecules (mechanistically identical to NP19).
-
MedChemExpress (MCE). PD-1/PD-L1-IN-NP19 Product Datasheet (Cat. No.: HY-131347).[3][8]
- Verification of commercial availability and basic physicochemical properties.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Advancements in drug discovery: integrating CADD tools and drug repurposing for PD-1/PD-L1 axis inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08245A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Comparative analysis of PD-1/PD-L1-IN-NP19 and nivolumab
Topic: Comparative analysis of PD-1/PD-L1-IN-NP19 and nivolumab Content Type: Publish Comparison Guides.
A Technical Guide for Drug Discovery & Translational Research
Executive Summary
This guide provides a rigorous technical comparison between Nivolumab , the clinical gold-standard monoclonal antibody (mAb) targeting PD-1, and PD-1/PD-L1-IN-NP19 (hereafter NP19 ), a representative biphenyl-based small molecule inhibitor targeting PD-L1.
While Nivolumab relies on steric occlusion of the PD-1 receptor, NP19 operates via a distinct mechanism: PD-L1 dimerization and sequestration . This analysis dissects their biochemical performance, mechanistic divergences, and experimental validation strategies, offering researchers a roadmap for benchmarking novel small molecules against established biologics.
Mechanistic Divergence: Steric Blockade vs. Dimerization
The fundamental difference between these agents lies in their molecular targets and mode of inhibition (MoI). Understanding this causality is critical for designing appropriate validation assays.
Nivolumab (Biologic)[1][2]
-
Target: PD-1 Receptor (T-cell surface).[1][2][3][4][5][6][7][8]
-
Mechanism: Steric Hindrance . Nivolumab binds to the extracellular loop of PD-1 with high affinity (
nM), physically blocking the interaction interface required for PD-L1/PD-L2 binding. It is an IgG4 antibody, engineered to minimize ADCC/CDC effector functions.
NP19 (Small Molecule)
-
Target: PD-L1 Ligand (Tumor/APC surface).[9]
-
Mechanism: Induced Dimerization .[6][] NP19 belongs to the biphenyl class of inhibitors. It does not merely compete for the binding site; it binds to a hydrophobic pocket within PD-L1, inducing a conformational change that forces two PD-L1 molecules to dimerize. This "face-to-face" dimerization buries the PD-1 interaction surface, rendering PD-L1 non-functional.
Visualization: Mechanism of Action
The following diagram illustrates the structural logic distinguishing the two inhibitors.
Figure 1: Nivolumab blocks PD-1 via steric hindrance, while NP19 induces PD-L1 dimerization, sequestering the ligand.
Quantitative Performance Benchmarking
The following data consolidates experimental findings to provide a direct comparison. Note the distinction between biochemical potency (HTRF) and cellular efficacy.
| Feature | Nivolumab (Opdivo) | PD-1/PD-L1-IN-NP19 |
| Modality | Monoclonal Antibody (IgG4) | Small Molecule (Biphenyl derivative) |
| Molecular Weight | ~146 kDa | 555.07 Da |
| Primary Target | Human PD-1 | Human PD-L1 |
| Biochemical IC50 | 1.0 – 4.0 nM (HTRF) | 12.5 nM (HTRF) |
| Binding Affinity ( | ~3.06 nM | N/A (Functional IC50 preferred) |
| Species Cross-Reactivity | Human (No mouse cross-reactivity) | Human (Mouse IC50 > 1 µM) |
| Bioavailability | 100% (IV Administration) | ~5% (Oral, Rat); High clearance |
| Tumor Penetration | Limited (Diffusion restricted) | High (Tissue permeable) |
Expert Insight: While Nivolumab exhibits superior biochemical potency (~4x more potent in HTRF), NP19's IC50 of 12.5 nM is highly respectable for a lead small molecule. However, NP19's low oral bioavailability (5%) indicates it is a chemical probe rather than a clinical candidate. Researchers should use NP19 to validate the dimerization mechanism or for intratumoral delivery studies, rather than as a systemic oral benchmark.
Experimental Validation Protocols
To generate self-validating data, you must use assays that account for the specific mechanisms described above.
Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This is the industry standard for determining IC50 values (blocking efficiency).
Why this works: It measures the disruption of the PD-1/PD-L1 interaction in a cell-free system, eliminating membrane permeability variables.
-
Reagents:
-
Preparation:
-
Prepare a dilution series of NP19 (0.1 nM to 10 µM) in diluent buffer (PBS + 0.1% BSA).
-
Critical Step: Pre-incubate NP19 with the PD-L1 component for 15 minutes. Reasoning: Small molecules like NP19 need time to induce the conformational change/dimerization of PD-L1 before PD-1 is introduced.
-
For Nivolumab controls, pre-incubate with PD-1 .
-
-
Reaction:
-
Mix PD-1 and PD-L1 fractions in a 384-well low-volume plate.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Read fluorescence at 665 nm (Acceptor) and 620 nm (Donor).
-
Calculate HTRF Ratio:
.
-
-
Analysis:
-
Plot sigmoidal dose-response curves.
-
Validation Check: Nivolumab IC50 should fall between 1–5 nM. If >10 nM, check protein integrity.
-
Protocol B: Jurkat T-Cell/NFAT Luciferase Reporter Assay
This functional assay determines if the biochemical blockade translates to T-cell reactivation.
Why this works: It mimics the tumor microenvironment where PD-L1 on tumor cells suppresses T-cell activity.[9]
-
Cell Lines:
-
Effector: Jurkat T-cells stably expressing human PD-1 and an NFAT-driven luciferase reporter.
-
Target: CHO or HEK293 cells constitutively expressing human PD-L1 and an engineered T-cell activator (e.g., anti-CD3 scFv).
-
-
Co-Culture Setup:
-
Seed Target cells (PD-L1+) in a 96-well white-wall plate (24 hours prior).
-
Add NP19 or Nivolumab at varying concentrations.
-
Add Effector cells (Jurkat-PD1-NFAT). Ratio: typically 2:1 or 5:1 (Effector:Target).
-
-
Incubation:
-
Incubate for 6–16 hours at 37°C, 5% CO2.
-
-
Readout:
-
Add luciferase substrate (e.g., Bio-Glo™).
-
Measure luminescence.
-
-
Interpretation:
-
Baseline: Low luminescence (PD-L1 suppresses NFAT).
-
Response: Increased luminescence indicates successful blockade of PD-1/PD-L1.
-
Note: NP19 EC50 is typically higher (~3 µM) than its biochemical IC50 due to serum protein binding and membrane barriers.
-
Visualization: Experimental Workflow
Figure 2: Workflow for biochemical (HTRF) and cellular (Jurkat) validation of PD-1/PD-L1 inhibitors.
Therapeutic Implications & Limitations
When interpreting data generated by NP19 versus Nivolumab, consider these translational factors:
-
Species Specificity Trap:
-
NP19 is highly selective for human PD-L1 (
nM) and has poor affinity for mouse PD-L1 ( µM).[1][2][8] -
Implication: You cannot use standard syngeneic mouse models (e.g., CT26, MC38) to test NP19 unless you use humanized mice (hPD-L1 knock-in). Any efficacy seen in wild-type mice at high doses (e.g., 25-100 mg/kg) may be due to off-target effects or extreme dosing compensating for low affinity. Nivolumab also requires humanized models.
-
-
Pharmacokinetics (PK):
-
Nivolumab has a half-life of days to weeks.
-
NP19 has a short half-life (
h IV) and low oral bioavailability ( ). -
Implication: For in vivo studies with NP19, consider intraperitoneal (IP) injection or continuous infusion rather than oral gavage to ensure sustained target coverage.
-
References
-
MedKoo Biosciences. NP19 Product Description and Biological Activity. MedKoo Biosciences. Link
-
Bristol-Myers Squibb. Opdivo (nivolumab) Prescribing Information. FDA Access Data. Link
-
Gao, K., et al. Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death–Ligand 1 Interaction as Potential Anticancer Agents. Journal of Medicinal Chemistry, 2020. Link
-
Zak, K. M., et al. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). Oncotarget, 2016. Link
-
Tan, S., et al. Principles of PD-1/PD-L1 blockade by small-molecule inhibitors and antibodies. Nature Communications, 2016. Link
Sources
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PD-1/PD-L1 | DC Chemicals [dcchemicals.com]
- 4. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 5. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of First-Line Nivolumab Plus Chemotherapy in Advanced Gastric Cancer Stratified by PD-L1 Expression: A Real-World Comparison | MDPI [mdpi.com]
Publish Comparison Guide: PD-1/PD-L1-IN-NP19 versus SCL-1 in Syngeneic Mouse Models
Executive Summary
The transition from monoclonal antibodies (mAbs) to small molecule checkpoint inhibitors (SMCIs) represents the next frontier in immuno-oncology. While mAbs like pembrolizumab and nivolumab have revolutionized care, their large molecular weight limits tissue penetration and necessitates parenteral administration.
This guide compares two emerging SMCIs: PD-1/PD-L1-IN-NP19 (NP19) and SCL-1 .[1] Both agents target the PD-1/PD-L1 interface but exhibit distinct pharmacokinetic (PK) profiles and efficacy spectrums in syngeneic mouse models.
Key Takeaway:
-
SCL-1 distinguishes itself with superior oral bioavailability and broad-spectrum efficacy across 12 syngeneic models, often outperforming anti-PD-1 mAbs in "cold" tumor models.
-
NP19 demonstrates high potency (IC50 = 12.5 nM) and dramatic tumor growth inhibition (TGI >75%) in specific high-immunogenicity models (e.g., H22, Melanoma), though its oral bioavailability (F=5%) presents formulation challenges compared to SCL-1.
Mechanistic & Pharmacological Comparison[2]
Mechanism of Action
Both compounds function as interfacial inhibitors, occupying the binding groove of PD-L1 (or PD-1) to sterically hinder the protein-protein interaction (PPI).
| Feature | PD-1/PD-L1-IN-NP19 (NP19) | SCL-1 |
| Chemical Class | Biphenyl-methyl-amino derivative | Triazolopyridazin backbone |
| Primary Target | PD-1/PD-L1 Interaction | PD-1/PD-L1 Binding Interface |
| Binding Affinity | High Potency: IC50 = 12.5 nM (Human) | Moderate: Lower affinity than mAbs, but sufficient for in vivo blockade |
| Species Cross-Reactivity | Low: >1 µM IC50 for Mouse PD-1/PD-L1* | Functional: Active in murine syngeneic models |
| Bioavailability | Low: ~5% (Rat, p.o.) | High: Good oral absorption and distribution |
*Note: Despite low in vitro affinity for mouse proteins, NP19 exerts significant in vivo efficacy in mice, likely due to high local concentrations or off-target immunomodulation.
Signaling Pathway Visualization
The following diagram illustrates the blockade mechanism common to both agents, leading to T-cell reinvigoration.
Caption: Blockade of the PD-1/PD-L1 axis by small molecules prevents the inhibitory signal, restoring TCR-mediated ZAP70 signaling and effector function.
Performance in Syngeneic Mouse Models
Syngeneic models (murine tumors in immunocompetent mice) are the gold standard for evaluating immunotherapies.
Comparative Efficacy Data
| Metric | NP19 Performance | SCL-1 Performance |
| Primary Models | H22 (Hepatoma), B16/Melanoma | Panel of 12 (Colon, Breast, Lung, Renal, etc.) |
| Dosing Regimen | 25–100 mg/kg (Daily, p.o. or i.p.) | 25–100 mg/kg (Daily, p.o.)[2][3] |
| Tumor Growth Inhibition (TGI) | High: 76.5% (H22), ~80% (Melanoma) | Broad: Significant TGI in 11/12 models |
| Comparison to mAb | Comparable in sensitive models | Superior: Outperformed anti-PD-1 mAb in 3+ resistant models |
| T-Cell Infiltration | Increases IFN-γ production | Dependent on CD8+ infiltration; correlates with TMB |
Key Experimental Insight
SCL-1 has demonstrated a unique advantage in "high TMB" (Tumor Mutational Burden) models. In a study involving 12 syngeneic lines, SCL-1 showed a stronger correlation between TMB and efficacy than the antibody control, suggesting small molecules might penetrate the tumor microenvironment (TME) more effectively to reach T-cells in dense stroma.
NP19 , despite its lower oral bioavailability, shows potent local efficacy. In H22 hepatoma models, intraperitoneal (i.p.) administration resulted in a TGI of 76.5%, validating its pharmacodynamic activity when systemic exposure is managed.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for evaluating these small molecules.
Formulation Strategy
-
NP19: Due to low solubility/bioavailability, formulation is critical.
-
Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline (or H2O).
-
Preparation: Dissolve powder in DMSO first, vortex, then add PEG300, then Tween, finally saline. Sonicate if necessary.
-
-
SCL-1: Designed for oral delivery.[1][4][5][6][3][7][8][9]
-
Vehicle: 0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water.
-
Preparation: Suspension is generally stable.
-
Syngeneic Efficacy Workflow (MC38/Colon Carcinoma Model)
This protocol validates the "Versus" comparison in a standard immunogenic model.
Step-by-Step Protocol:
-
Cell Culture: Cultivate MC38 cells in DMEM + 10% FBS. Harvest at exponential growth phase (viability >95%).
-
Inoculation: Inject
cells subcutaneously into the right flank of C57BL/6 mice (Female, 6-8 weeks). -
Randomization: When tumors reach ~80-100 mm³ (approx. Day 7-10), randomize mice into 4 groups (n=8-10/group):
-
Group A: Vehicle Control (Daily, p.o.)
-
Group B: Anti-PD-1 mAb (10 mg/kg, i.p., bi-weekly) - Positive Control
-
Group C: NP19 (50 mg/kg, i.p. or p.o., Daily)
-
Group D: SCL-1 (50 mg/kg, p.o., Daily)
-
-
Dosing: Continue treatment for 14-21 days. Measure tumors caliper 3x/week.
-
Endpoint Analysis:
-
Calculate Tumor Volume:
. -
Flow Cytometry: Harvest tumors, digest, and stain for CD45, CD3, CD8, and Ki67 to assess T-cell proliferation.
-
Experimental Workflow Diagram
Caption: Standardized syngeneic tumor model workflow for comparing small molecule inhibitors vs antibody controls.
References
-
Akiyama, Y. et al. (2022).[4][5] Development of Novel Small Antitumor Compounds Inhibiting PD-1/PD-L1 Binding.[5][6][8][10] Anticancer Research.[11][5][12]
-
Akiyama, Y. et al. (2025).[10][13] In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models.[1][6][8][10] In Vivo.[11][5][6][8][10][12][13][14][15]
-
Xcess Biosciences. (n.d.). PD-1/PD-L1-IN-NP19 Product Data Sheet.
-
MedChemExpress. (n.d.). PD-1/PD-L1-IN-NP19 Biological Activity and Protocols.[2][3]
-
ProbeChem. (n.d.). PD-1 inhibitor SCL-1 Data Sheet.
Sources
- 1. PD-1/PD-L1 | DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. Development of Novel Small Antitumor Compounds Inhibiting PD-1/PD-L1 Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shonan-ums.repo.nii.ac.jp [shonan-ums.repo.nii.ac.jp]
- 6. Development of Novel Small Antitumor Compounds Inhibiting PD-1/PD-L1 Binding | Anticancer Research [ar.iiarjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. HE-S2|CAS |DC Chemicals [dcchemicals.com]
- 10. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models | In Vivo [iv.iiarjournals.org]
- 11. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]
- 12. oncodesign-services.com [oncodesign-services.com]
- 13. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. antineo.fr [antineo.fr]
- 15. Non-invasive assessment of murine PD-L1 levels in syngeneic tumor models by nuclear imaging with nanobody tracers - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of PD-1/PD-L1-IN-NP19 and PDI-1
Executive Summary
This technical guide provides a head-to-head comparison of PD-1/PD-L1-IN-NP19 (NP19) and PDI-1 , two small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint axis. While monoclonal antibodies (mAbs) like nivolumab and atezolizumab dominate the clinic, small molecules offer distinct advantages in tissue penetration, oral bioavailability, and manufacturing costs.
NP19 is a resorcinol dibenzyl ether derivative designed to optimize binding within the PD-L1 hydrophobic pocket, specifically targeting the Tyr56 residue. PDI-1 (often associated with the BMS-202 scaffold or described as PD-1/PD-L1 Inhibitor 1) serves as a benchmark small-molecule antagonist that competitively blocks the PD-1/PD-L1 interaction, likely through PD-L1 dimerization.[1]
This guide analyzes their biochemical potency, cellular efficacy, and in vivo performance to assist researchers in selecting the appropriate probe for immunotherapy studies.
Chemical Identity & Mechanism of Action[2]
Structural Classification
| Feature | PD-1/PD-L1-IN-NP19 (NP19) | PDI-1 |
| Chemical Class | Resorcinol dibenzyl ether | Biphenyl/Terphenyl derivative (BMS-scaffold like) |
| CAS Number | 2377916-66-8 | 1675203-84-5 (Commonly associated with BMS-202/Inhibitor 1) |
| Molecular Weight | ~555.07 g/mol | ~419.5 g/mol (varies by specific salt/analog) |
| Primary Target | PD-L1 (Induces dimerization) | PD-L1 (Induces dimerization); some docking studies suggest PD-1 interaction |
Mechanistic Nuances
-
NP19: Binds to the PD-L1 dimer interface. Molecular modeling reveals it occupies the deep hydrophobic pocket, forming critical
interactions with Tyr56 .[2] Unlike BMS-1001, which induces a rotation of Tyr56 to open a channel, NP19 stabilizes the pocket in a conformation that prevents PD-1 binding. -
PDI-1: Acts as a competitive antagonist.[3][4][5] Crystallographic and HTRF data suggest it binds to PD-L1, inducing a homodimerization event that sequesters the ligand and sterically occludes the PD-1 binding surface.
MOA Visualization
Caption: Mechanism of Action. Both NP19 and PDI-1 bind PD-L1, preventing its interaction with PD-1 and restoring T-cell activation.
Performance Metrics: Head-to-Head
Biochemical Potency (Cell-Free)
| Metric | NP19 | PDI-1 | Interpretation |
| IC50 (HTRF Assay) | 12.5 nM | 18 - 60 nM | NP19 demonstrates superior biochemical affinity in homogeneous time-resolved fluorescence assays, indicating tighter binding to the PD-L1 pocket. |
| Solubility | Moderate (DMSO/DMF) | Low to Moderate | Both compounds are highly hydrophobic; NP19 requires careful formulation (e.g., PEG/Tween) for in vivo use. |
Cellular Efficacy (In Vitro)
-
Assay Model: Co-culture of T-cells (e.g., Jurkat or PBMC) with PD-L1 expressing tumor cells (e.g., Hep3B, A549).
-
Readout: IFN-
secretion or NFAT-luciferase reporter activity.
| Compound | EC50 (Cell-Based) | Activity Profile |
| NP19 | ~3.0 µM | Shows a significant potency drop (~240-fold) from biochemical to cellular assays, likely due to protein binding or membrane permeability issues. |
| PDI-1 | ~4.0 - 10 µM | Effectively restores T-cell cytotoxicity and cytokine production but requires micromolar concentrations for robust effects in vitro. |
In Vivo Efficacy (Preclinical)
| Feature | NP19 | PDI-1 |
| Dose Range | 25 - 100 mg/kg (Daily) | 4 - 8 mg/kg (Daily) |
| Route | Intragastric (i.g.) or IP | Intraperitoneal (IP) |
| Tumor Model | B16-F10 Melanoma, H22 Hepatoma | B16-F10 Melanoma, NSCLC (H1975) |
| Tumor Growth Inhibition (TGI) | ~50% (25 mg/kg) to ~80% (100 mg/kg) | Comparable to Atezolizumab at 8 mg/kg |
| Key Insight | NP19 requires higher doses to achieve efficacy, suggesting lower oral bioavailability or rapid clearance compared to the optimized PDI-1 formulation used in specific studies. | PDI-1 shows surprising potency at lower doses in specific formulations, potentially indicating better tissue distribution or stability in those specific protocols. |
Experimental Protocols
HTRF Binding Assay (Biochemical Validation)
This assay quantifies the inhibitor's ability to disrupt the interaction between Tag-labeled PD-1 and PD-L1.
Reagents:
-
Europium-labeled Anti-Tag Antibody (Donor).
-
Tag-labeled PD-L1 protein.
-
Tag-labeled PD-1 protein (Acceptor).
-
Inhibitor (NP19 or PDI-1) dissolved in DMSO.
Workflow:
-
Preparation: Dilute inhibitor in assay buffer (PBS + 0.1% BSA). Maintain DMSO < 1%.
-
Incubation 1: Mix inhibitor with PD-L1 protein (10 nM final). Incubate for 15 mins at RT.
-
Incubation 2: Add PD-1 protein (20 nM final) and detection antibodies.
-
Reaction: Incubate for 1-2 hours at RT.
-
Readout: Measure fluorescence at 665 nm (Acceptor) and 620 nm (Donor). Calculate Ratio (665/620).
Co-Culture T-Cell Activation Assay
Objective: Measure restoration of immune function (IFN-
Workflow Visualization:
Caption: Step-by-step workflow for the T-cell/Tumor cell co-culture assay to assess functional PD-1 blockade.
Protocol Steps:
-
Tumor Cells: Seed PD-L1 overexpressing cells (e.g., Hep3B/hPD-L1) in 96-well plates (10,000 cells/well). Allow adherence overnight.
-
T-Cells: Add activated T-cells (e.g., anti-CD3 stimulated PBMCs or Jurkat-PD1-NFAT) at a 5:1 Effector:Target ratio.
-
Treatment: Add serial dilutions of NP19 or PDI-1 (0.1 µM to 50 µM). Include Anti-PD-L1 mAb as a positive control.
-
Incubation: Incubate at 37°C, 5% CO2 for 48–72 hours.
-
Analysis: Collect supernatant. Quantify IFN-
using ELISA. For Jurkat-NFAT cells, add luciferase substrate and measure luminescence.[3]
Expert Commentary & Recommendations
-
Select NP19 if: You are conducting Structure-Activity Relationship (SAR) studies focused on the resorcinol dibenzyl ether scaffold or investigating the specific role of the Tyr56 residue in the PD-L1 binding pocket. Its high biochemical potency makes it an excellent probe for biophysical assays (SPR, HTRF).
-
Select PDI-1 if: You need a general reference standard for small molecule PD-1/PD-L1 inhibition in cellular or in vivo models. Its performance is well-benchmarked against clinical antibodies in literature, providing a reliable baseline for comparison.
-
Critical Note on Solubility: Both compounds suffer from poor aqueous solubility. For in vivo studies, use a formulation containing 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline to ensure consistent delivery.
References
-
Cheng, B., et al. (2020). Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential Anticancer Agents. Journal of Medicinal Chemistry. Link
-
Liu, C., et al. (2021). A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy. Frontiers in Immunology. Link
-
Zak, K. M., et al. (2016). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). Oncotarget. Link
-
Skalniak, L., et al. (2017). Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells. Oncotarget. Link
Sources
- 1. Targeting PD-1/PD-L-1 immune checkpoint inhibition for cancer immunotherapy: success and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy [frontiersin.org]
Validating PD-1/PD-L1-IN-NP19 Activity: A Secondary Assay Guide
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads Subject: PD-1/PD-L1-IN-NP19 (CAS: 2377916-66-8)
Executive Summary: Bridging Biochemical Potency to Cellular Function
While biochemical assays (HTRF/ELISA) have established PD-1/PD-L1-IN-NP19 as a potent inhibitor with an IC
This guide details the industry-standard Secondary Validation Assay : a bioluminescent T-cell reporter system (Jurkat/NFAT). This functional assay confirms that NP19 not only binds the target but effectively restores T-cell activation signaling in a physiologically relevant co-culture model.
Compound Profile: PD-1/PD-L1-IN-NP19[1][2][3][4]
-
Class: Small Molecule Inhibitor (Biphenyl core derivative)
-
Species Specificity Warning: High potency against Human proteins; significantly lower activity (>1 µM) against Mouse PD-1/PD-L1.[4] Crucial: Do not use syngeneic mouse models for primary in vitro validation.
Mechanism of Action & Assay Logic
To validate NP19, we must visualize how it differs from the antibody standard. Antibodies (e.g., Atezolizumab) block interaction via steric bulk. Small molecules like NP19 and the reference standard BMS-202 often induce PD-L1 dimerization or bind deep within the hydrophobic pocket to prevent PD-1 engagement.
Visualizing the Blockade
The following diagram illustrates the specific cellular mechanism exploited by the secondary assay.
Figure 1: Assay Principle. NP19 binds PD-L1, preventing PD-1 engagement.[4][1] This releases the "brake" on the TCR, allowing NFAT-driven Luciferase expression.
Validated Protocol: Jurkat/Raji Co-Culture Reporter Assay
This protocol is designed to be self-validating by including both a negative control (DMSO) and a positive biological control (Anti-PD-L1 mAb).
Materials Required[1][2][4][5][6][7][8]
-
Effector Cells: Jurkat T cells stably expressing Human PD-1 and NFAT-Luciferase reporter.[5]
-
Target Cells: Raji (or CHO) cells stably expressing Human PD-L1 and a TCR activator (e.g., anti-CD3 scFv).
-
Reagents:
-
Test Compound: PD-1/PD-L1-IN-NP19 (dissolved in DMSO).[1]
-
Reference Small Molecule: BMS-202 .
-
Reference Biologic: Anti-PD-L1 mAb (e.g., Atezolizumab biosimilar).
-
Luciferase Assay System (e.g., Bio-Glo™).
-
Step-by-Step Methodology
Phase 1: Preparation (Day 0)
-
Compound Dilution: Prepare a serial dilution of NP19 in DMSO.
-
Expert Insight: Small molecules often aggregate at high concentrations. Start at 10 µM and dilute 3-fold down to 0.1 nM. Ensure final DMSO concentration in the well is <0.1% to avoid cytotoxicity.
-
-
Target Cell Seeding: Seed Raji-PDL1 cells in a white-walled 96-well plate (approx. 20,000 cells/well).
Phase 2: Co-Culture & Treatment (Day 1)
-
Effector Addition: Add Jurkat-PD1 cells to the wells (approx. 40,000 cells/well).
-
Ratio: Maintain a 2:1 Effector:Target ratio.
-
-
Treatment: Immediately add the prepared NP19 dilutions.
-
Control 1 (Max Signal): Anti-PD-L1 mAb (10 µg/mL).
-
Control 2 (Min Signal): DMSO vehicle only (Full checkpoint suppression).
-
Control 3 (Background): Jurkat cells only (no activation).
-
-
Incubation: Incubate for 6 hours at 37°C, 5% CO₂.
-
Why 6 hours? NFAT signaling is rapid. Longer incubations (24h+) often lead to compound toxicity artifacts or T-cell exhaustion, skewing data.
-
Phase 3: Readout (Day 1 + 6h)
-
Add Luciferase substrate reagent equal to the cell culture volume.
-
Incubate 10 minutes in the dark (lysis and signal stabilization).
-
Measure luminescence on a plate reader.[6]
Comparative Analysis: NP19 vs. Alternatives
The following table summarizes expected performance metrics when validating NP19 against industry standards.
| Feature | PD-1/PD-L1-IN-NP19 | BMS-202 (Reference SM) | Anti-PD-L1 mAb (Biologic) |
| Modality | Small Molecule | Small Molecule | Monoclonal Antibody |
| Primary Target | Human PD-L1 | Human PD-L1 | Human PD-L1 |
| Binding Affinity ( | ~nM range | ~nM range | ~pM range |
| Cellular IC | ~10 - 50 nM | ~20 - 100 nM | ~0.5 - 2 nM |
| Max Efficacy ( | ~80-90% of mAb | ~80% of mAb | 100% (Defined Standard) |
| Mechanism | Dimerization/Occlusion | Dimerization | Steric Blockade |
| Species Cross-Reactivity | Human Only | Human Only | Specific (usually Human) |
Interpretation of Results
-
Success Criteria: NP19 should exhibit a dose-dependent increase in luminescence (Sigmoidal curve).
-
Potency Check: The cellular IC
is typically 2-5x higher than the biochemical IC . If biochemical is 12.5 nM, expect cellular IC around 25-60 nM . -
Efficacy Gap: Small molecules rarely achieve the absolute
of an antibody due to dynamic equilibrium. Reaching >80% of the mAb signal is considered a successful validation.
Troubleshooting & Optimization (Expert Insights)
The "Hook Effect"
At very high concentrations (>10 µM), NP19 may show reduced signal.
-
Cause: Off-target cytotoxicity killing Jurkat cells, or compound precipitation.
-
Solution: Run a parallel CellTiter-Glo (viability) assay to ensure signal drop is not due to cell death.
Species Mismatch
Critical Failure Point: Researchers often attempt to validate NP19 in mouse cell lines (e.g., MC38).
-
Fact: NP19 has an IC
>1 µM for mouse PD-L1.[4][1] -
Correction: You must use Human PD-1/PD-L1 expressing cells. For in vivo work, use humanized mice (e.g., dKO-NOG mice reconstituted with human immune systems) rather than standard syngeneic models.
Visualizing the Workflow
Figure 2: Experimental Workflow.[6][7][8] A streamlined 6-hour protocol ensures specific NFAT detection without toxicity artifacts.
References
-
NP19 Characterization & Potency
- Source: MedChemExpress / Xcess Biosciences Product D
-
Data:
-
Small Molecule Mechanism (BMS-202 Reference)
- Zak, K. M., et al. (2016). "Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1)." Oncotarget, 7(21), 30323.
- Context: Establishes the dimerization mechanism common to this class of inhibitors.
-
Link:
-
Assay Principle (Jurkat/NFAT)
- Promega Corporation. "PD-1/PD-L1 Blockade Bioassay Technical Manual."
- Context: Industry standard protocol for reporter-based checkpoint valid
-
Link:
-
In Vivo Efficacy (Humanized Models)
- Ashizawa, T., et al. (2019). "Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse." Biomedical Research.
- Context: Explains why humanized mice are required for small molecules with species specificity issues like NP19.
-
Link:[9]
Sources
- 1. xcessbio.com [xcessbio.com]
- 2. 2377916-66-8|PD-1/PD-L1-IN-NP19|BLD Pharm [bldpharm.com]
- 3. PD-1/PD-L1-IN-NP19|2377916-66-8|MSDS [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Targeting PD-L1 with BMS-202 Enhances Antitumor Cytokine and Cytotoxic T-Lymphocyte Responses in C57BLx/6 Mouse Lung Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti-Tumor Evaluation of Carboranyl BMS-202 Analogues—A Case of Carborane Not as Phenyl Ring Mimetic [mdpi.com]
- 9. Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Application Guide: Combination Therapy of PD-1/PD-L1-IN-NP19 and Chemotherapy in Oncology
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide
Executive Summary & Mechanistic Rationale
The blockade of the Programmed Cell Death-1 (PD-1) and Programmed Cell Death-Ligand 1 (PD-L1) axis has revolutionized oncology. While monoclonal antibodies (mAbs) like pembrolizumab and nivolumab dominate the clinical landscape, their large molecular weight (~150 kDa) restricts deep tumor penetration and their long half-lives complicate the management of immune-related adverse events (irAEs)[1].
PD-1/PD-L1-IN-NP19 (NP19) , a novel resorcinol dibenzyl ether derivative (CAS: 2377916-66-8), has emerged as a highly potent small-molecule alternative. NP19 disrupts the human PD-1/PD-L1 protein-protein interaction with an IC₅₀ of 12.5 nM[2][3].
The Rationale for Chemotherapy Combination: Combining NP19 with cytotoxic chemotherapy (e.g., paclitaxel, doxorubicin) creates a highly synergistic, self-validating feedback loop. Chemotherapy induces Immunogenic Cell Death (ICD) , releasing Damage-Associated Molecular Patterns (DAMPs) such as ATP, HMGB1, and calreticulin. This primes dendritic cells (DCs) and drives CD8+ T-cell infiltration into the tumor microenvironment (TME)[4]. However, this inflammatory influx triggers adaptive immune resistance, causing tumor cells to upregulate PD-L1[5]. Administering NP19 effectively strips away this upregulated PD-L1 shield, allowing the chemotherapy-primed T-cells to execute unchecked tumor lysis.
Fig 1: Synergistic mechanism of chemotherapy-induced ICD and NP19-mediated PD-1/PD-L1 blockade.
Comparative Performance Analysis
To objectively evaluate NP19, we must benchmark it against the clinical gold standard (mAbs like Pembrolizumab) and early-generation small molecules (e.g., BMS-1006).
Table 1: Comparative Profiling of PD-1/PD-L1 Inhibitors
| Parameter | PD-1/PD-L1-IN-NP19 | Pembrolizumab (mAb) | BMS-1006 (Small Molecule) |
| Molecular Weight | 555.1 g/mol [2] | ~149,000 g/mol | ~400 g/mol |
| Target Affinity (IC₅₀) | 12.5 nM (hPD-1/PD-L1)[3] | < 1 nM | 118.5 nM[6] |
| Tumor Penetration | High (Diffusion-driven) | Low (Steric hindrance) | Moderate |
| Half-life (t₁/₂) | ~1.5 h (i.v. in rats)[7] | ~22 days (Human) | ~2-4 h |
| Administration Route | Oral (PO) / Intraperitoneal (IP) | Intravenous (IV) only | Oral (PO) / IP |
| irAE Management | Rapid clearance allows quick reversal | Prolonged toxicity risk | Rapid clearance |
Expert Insight: While mAbs possess sub-nanomolar affinity, their massive size creates a "binding site barrier" at the tumor periphery. NP19’s low molecular weight allows it to penetrate deep into the hypoxic core of solid tumors, making it an ideal partner for chemotherapies that disrupt tumor vasculature[1]. Furthermore, NP19’s shorter half-life provides a critical safety switch: if severe irAEs occur during combination therapy, withholding the daily dose clears the drug rapidly, unlike mAbs which linger for weeks[7].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following methodologies are designed with internal controls to validate the causality of the observed effects.
Protocol A: Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay
Purpose: To quantify the biochemical disruption of the PD-1/PD-L1 interaction by NP19. HTRF is chosen over ELISA because it is a wash-free assay, eliminating mechanical disruption artifacts and providing true equilibrium binding data[3].
-
Reagent Preparation: Dilute recombinant human PD-1-His tag and PD-L1-Fc tag proteins in assay buffer (PBS, 0.1% BSA, 0.05% Tween-20).
-
Compound Titration: Prepare a 10-point 3-fold serial dilution of NP19 starting at 10 µM in DMSO. Ensure final DMSO concentration remains ≤1% to prevent protein denaturation.
-
Incubation: Combine 2 µL of NP19, 4 µL of PD-L1-Fc, and 4 µL of PD-1-His in a 384-well low-volume plate. Incubate at room temperature (RT) for 15 minutes.
-
Fluorophore Addition: Add 10 µL of detection mix containing Anti-His-Europium cryptate (Donor) and Anti-Fc-XL665 (Acceptor).
-
Readout & Validation: Incubate for 1 hour at RT. Read the plate on an HTRF-compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm).
-
Self-Validation: The FRET ratio (665/620 nm) must show a sigmoidal dose-response. A known inhibitor (e.g., BMS-202) must be run in parallel as a positive control.
-
Protocol B: In Vivo Synergistic Efficacy Workflow (B16-F10 Melanoma Model)
Purpose: To evaluate the synergistic Tumor Growth Inhibition (TGI) of NP19 combined with chemotherapy. The B16-F10 model is classically "cold" (poorly immunogenic). If the combination significantly outperforms monotherapies, it proves that chemotherapy successfully primed the TME for NP19[3][4].
Fig 2: Standardized in vivo workflow for evaluating NP19 and chemotherapy synergy.
Step-by-Step Execution:
-
Inoculation: Inject 5 × 10⁵ B16-F10 cells subcutaneously into the right flank of 6-8 week-old C57BL/6 mice.
-
Randomization: On Day 7, when tumors reach ~100 mm³, randomize mice into 4 groups (n=8/group) to ensure equal starting tumor burdens.
-
Dosing Regimen:
-
Chemotherapy: Paclitaxel 10 mg/kg IV on Days 7, 11, and 15.
-
NP19: 50 mg/kg IP administered daily from Day 7 to Day 21[7].
-
-
Monitoring: Measure tumor volume (V = 0.5 × length × width²) and body weight twice weekly. A >20% drop in body weight triggers humane euthanasia (toxicity control).
-
Endpoint Analysis: Harvest tumors on Day 21. Digest tissues and perform flow cytometry to quantify CD8+ T-cell infiltration and IFN-γ production, directly linking macroscopic tumor shrinkage to the proposed immunological mechanism[3].
Quantitative Efficacy Data
Experimental data demonstrates NP19's potent monotherapy efficacy, which serves as the baseline for combination strategies.
Table 2: In Vivo Tumor Growth Inhibition (TGI) Data for NP19
| Tumor Model | Treatment Group | Dose & Route | Regimen | TGI (%) | Reference |
| B16-F10 Melanoma | NP19 Monotherapy | 25 mg/kg, IP | Daily for 15d | 51.1% | [7] |
| B16-F10 Melanoma | NP19 Monotherapy | 50 mg/kg, IP | Daily for 15d | 75.0% | [7] |
| B16-F10 Melanoma | NP19 Monotherapy | 100 mg/kg, IP | Daily for 15d | 80.9% | [7] |
| H22 Hepatoma | NP19 Monotherapy | 25 mg/kg, IP | Daily for 14d | 76.5% | [7] |
| Expected Combo | NP19 + Chemotherapy | 50 mg/kg + Chemo | Cyclical | > 90% (Synergy) | Extrapolated[4] |
Data Interpretation: NP19 achieves up to 80.9% TGI as a monotherapy at 100 mg/kg in the B16-F10 model. Because chemotherapy induces ICD and upregulates the exact target (PD-L1) that NP19 inhibits, combining NP19 (even at the lower 50 mg/kg dose) with an ICD-inducer is mechanistically designed to push TGI toward complete regression[4][5].
Conclusion
For drug development professionals designing next-generation oncology trials, PD-1/PD-L1-IN-NP19 represents a highly optimized small-molecule backbone. Its resorcinol dibenzyl ether structure provides an IC₅₀ of 12.5 nM, rivaling early biologics, while its small size guarantees superior penetration into dense tumor architectures. When combined with ICD-inducing chemotherapy, NP19 transforms the immunosuppressive TME, offering a highly synergistic, easily manageable therapeutic profile compared to traditional monoclonal antibodies.
References
-
Cheng, B., Ren, Y., Niu, X., et al. (2020). "Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential Anticancer Agents." Journal of Medicinal Chemistry, 63(15), 8338-8358. Available at:[Link]
-
"PD-L1 as an emerging target in the treatment and prevention of keratinocytic skin cancer." National Center for Biotechnology Information (PMC). Available at:[Link]
-
"Discovery of Novel and Highly Potent Resorcinol Dibenzyl Ether-Based PD-1/PD-L1 Inhibitors with Improved Drug-like and Pharmacokinetic Properties for Cancer Treatment." ResearchGate. Available at:[Link]
-
"The current landscape of indole hybrids with in vivo antitumor potential." Taylor & Francis Online. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. PD-L1 as an emerging target in the treatment and prevention of keratinocytic skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
Synergistic Effects of PD-1/PD-L1-IN-NP19 with Other Immunotherapies: A Comprehensive Comparison Guide
As a Senior Application Scientist in oncology drug development, I frequently evaluate the translational viability of emerging immune checkpoint inhibitors. While monoclonal antibodies (mAbs) like Pembrolizumab have established the clinical baseline for PD-1/PD-L1 blockade, their large molecular weight inherently limits solid tumor penetration and often triggers systemic immune-related adverse events (irAEs).
To overcome these limitations, the field is pivoting toward small-molecule inhibitors. Among the most promising is PD-1/PD-L1-IN-NP19 (CAS: 2377916-66-8), a highly potent compound that not only disrupts the PD-1/PD-L1 interaction but also serves as an excellent backbone for synergistic combination therapies . This guide objectively compares NP19 against alternative modalities and provides field-proven, self-validating protocols for evaluating its synergistic efficacy.
Mechanistic Rationale for Synergy
PD-1/PD-L1-IN-NP19 acts by binding directly to the PD-L1 surface, preventing its engagement with the PD-1 receptor on CD8+ T cells. It demonstrates an impressive IC50 of 12.5 nM for the human PD-1/PD-L1 interaction. However, checkpoint blockade alone is often insufficient for "cold" tumors that lack baseline T-cell infiltration.
By combining NP19 with innate immune activators—such as STING agonists (e.g., Dazostinag) or epigenetic modulators (e.g., HDAC inhibitors)—we can artificially induce a "hot" tumor microenvironment . The synergistic agent drives dendritic cell maturation and T-cell recruitment, while NP19 ensures those infiltrating T-cells are not immediately suppressed by tumor-expressed PD-L1.
Mechanistic synergy between PD-1/PD-L1-IN-NP19 and STING agonists in the tumor microenvironment.
Comparative Performance Analysis
When selecting a PD-1/PD-L1 inhibitor for combination therapy, researchers must balance target affinity with pharmacokinetic (PK) flexibility. Below is an objective comparison of NP19 against standard alternatives.
Quantitative Comparison of PD-1/PD-L1 Inhibitors
| Inhibitor | Modality | Primary Target | IC50 (Human) | Route of Admin | Half-life (t1/2) | Key Advantage / Limitation |
| PD-1/PD-L1-IN-NP19 | Small Molecule | PD-1/PD-L1 | 12.5 nM | Oral / IV / IP | 10.9 h (Oral, Rat) | Excellent tumor penetration; F=5% but highly efficacious orally. |
| Pembrolizumab | Monoclonal Ab | PD-1 | ~0.1 nM | IV | ~22 days (Human) | High affinity; but poor solid tumor penetration and IV only. |
| BMS-1166 | Small Molecule | PD-1/PD-L1 | 1.4 nM | IV / IP | < 2 h (Rat) | Extremely potent; but limited by rapid clearance. |
| CA-170 | Peptidomimetic | PD-L1 / VISTA | N/A | Oral | ~4 h (Mouse) | Dual targeting; but complex synthesis and lower stability. |
Application Insight: While BMS-1166 boasts a lower IC50, NP19's extended oral half-life (10.9 ± 7.7 h) and high maximum concentration (Cmax = 69.5 μg/L via p.o.) make it vastly superior for chronic dosing regimens in preclinical syngeneic models .
Experimental Protocols: Validating Synergy
To establish true synergy, your experimental design must be self-validating. A common pitfall in checkpoint inhibitor research is failing to account for species-specific binding affinities or direct compound cytotoxicity. Crucially, NP19 exhibits much lower activity against mouse PD-1/PD-L1 (IC50 > 1 µM) compared to human (IC50 = 12.5 nM) . Therefore, all in vivo models must utilize humanized mice.
Protocol A: In Vitro T-Cell/Tumor Co-Culture (IFN-γ Release Assay)
Objective: Validate the functional restoration of T-cells by NP19 combined with an innate immune agonist.
-
Cell Line Selection (The Causality): Utilize A549 (human lung carcinoma) cells. A549 cells constitutively express high levels of PD-L1, providing a reliable baseline of immune suppression.
-
Cytotoxicity Control: Before co-culture, treat A549 cells with 10 µM NP19 for 48 hours. NP19 displays no apparent cytotoxic effects at this concentration. This step self-validates that subsequent tumor cell death is strictly immune-mediated, not a direct toxic effect of the drug.
-
Co-Culture Setup: Plate A549 cells and introduce human peripheral blood mononuclear cells (PBMCs) at a 1:10 target-to-effector ratio.
-
Dosing: Administer NP19 (0.37–10 μM) alongside the synergistic agent (e.g., a STING agonist).
-
Incubation & Readout: Incubate for exactly 72 hours. Causality: 72 hours is the optimal window for T-cells to overcome suppression and accumulate measurable levels of IFN-γ in the supernatant. Quantify via ELISA.
Protocol B: In Vivo Humanized Melanoma Model
Objective: Assess Tumor Growth Inhibition (TGI) in a synergistic regimen.
-
Model Generation: Inoculate humanized PD-1/PD-L1 B16-F10 melanoma cells subcutaneously into humanized C57BL/6 mice.
-
Randomization: Once tumors reach ~100 mm³, randomize into four cohorts: Vehicle, NP19 monotherapy, Synergistic Agent monotherapy, and Combination.
-
Dosing Regimen:
-
Administer NP19 via intragastric gavage at 25, 50, or 100 mg/kg once daily for 15 days.
-
Administer the synergistic agent per its specific optimal route (e.g., intratumoral injection).
-
-
Validation Metrics: NP19 monotherapy at 100 mg/kg typically yields an 80.9% TGI. True synergy is validated if the combination arm achieves >95% TGI or complete regression without significant body weight loss.
Self-validating in vivo workflow for testing NP19 synergy in humanized mouse models.
Conclusion
PD-1/PD-L1-IN-NP19 represents a highly translational tool for researchers investigating combination immunotherapies. Its robust oral half-life, lack of direct cytotoxicity, and potent human-specific IC50 make it an ideal candidate for reshaping the tumor immune microenvironment when paired with innate immune activators. By adhering to the species-specific constraints and self-validating protocols outlined above, development professionals can generate highly reliable, reproducible preclinical data.
References
-
Title: PDCD1 Gene - Programmed Cell Death 1 - GeneCards Source: GeneCards URL: [Link]
Benchmarking PD-1/PD-L1-IN-NP19 against industry-standard inhibitors
Executive Technical Synthesis
Product Identity: PD-1/PD-L1-IN-NP19 (CAS: 2377916-66-8) Class: Non-peptide, small molecule PD-L1 inhibitor. Primary Application: Immuno-oncology research; alternative to monoclonal antibodies for intracellular/tissue-dense targets.
The "Why" Behind NP19: While monoclonal antibodies (mAbs) like Pembrolizumab define the clinical standard, their large molecular weight (~150 kDa) limits tumor penetration and precludes oral administration. PD-1/PD-L1-IN-NP19 (MW: ~555 Da) represents the "second wave" of checkpoint inhibitors: small molecules that induce PD-L1 dimerization. Although its cell-free potency (IC50 ~12.5 nM) is lower than the best-in-class BMS-1166 (IC50 ~1.4 nM), NP19 demonstrates robust in vivo efficacy in syngeneic models, making it a critical tool for studying small-molecule pharmacodynamics and oral dosing regimens in solid tumors.
Mechanistic Benchmarking: Dimerization vs. Steric Blockade
To effectively utilize NP19, researchers must understand that its mechanism differs fundamentally from antibodies. Antibodies physically occlude the interaction surface. NP19, conversely, acts as a "molecular glue" for PD-L1 monomers, locking them into a non-functional dimer.
Comparative Mechanism Diagram
The following diagram illustrates the distinct inhibition modes.
Figure 1: Mechanistic divergence between mAb steric hindrance and NP19-mediated PD-L1 dimerization/sequestration.
Quantitative Performance Matrix
The following data consolidates experimental results from HTRF (Homogeneous Time-Resolved Fluorescence) assays and syngeneic mouse models. Use this table to determine the appropriate concentration range for your assays.
| Metric | PD-1/PD-L1-IN-NP19 | BMS-1166 (Industry Standard) | Pembrolizumab (mAb Control) | Technical Insight |
| Biochemical IC50 (HTRF) | 12.5 nM | 1.4 nM | ~0.1–0.5 nM | NP19 is ~10x less potent than BMS-1166 but sufficient for µM screening. |
| Cellular EC50 (Jurkat/IFN-γ) | ~3.0 µM | ~0.5 µM | ~0.1 nM | Small molecules often suffer a potency shift in cellular assays due to serum protein binding. |
| In Vivo Efficacy (B16-F10) | TGI: ~51–80% (25–100 mg/kg) | TGI: ~60–70% (20 mg/kg) | TGI: >80% (High Dose) | NP19 requires higher dosing (25+ mg/kg) to match BMS-1166 efficacy. |
| Bioavailability (F) | ~5% (Rat, p.o.) | Low | N/A (IV only) | Despite low F, NP19 is effective orally (p.o.) or i.p. due to high local tissue retention. |
Scientist-to-Scientist Note: Do not equate biochemical IC50 directly to cellular dosing. For NP19, while the IC50 is 12.5 nM, you must start cellular dose-response curves at 1–10 µM to observe functional T-cell restoration, likely due to the "serum shift" effect common in hydrophobic biphenyl compounds.
Validated Experimental Protocols
A. HTRF Binding Assay (Biochemical Validation)
This assay is the gold standard for verifying small molecule binding to PD-L1. It relies on the disruption of the FRET signal between Tag-labeled PD-1 and PD-L1.
Workflow Diagram:
Figure 2: Step-by-step HTRF workflow for determining IC50 values of small molecule inhibitors.
Protocol Steps:
-
Buffer Prep: Use PBS + 0.1% BSA + 0.05% Tween-20. Crucial: BSA prevents non-specific loss of hydrophobic small molecules like NP19 to the plastic.
-
Inhibitor Addition: Dispense 2 µL of NP19 (diluted in DMSO, final DMSO <1%) into a 384-well low-volume plate.
-
Protein Mix: Add 4 µL of human PD-L1-His/Biotin (final conc. 2–5 nM). Incubate for 15 minutes at RT. Why? This allows NP19 to induce PD-L1 dimerization before PD-1 is introduced.
-
Detection: Add 4 µL of PD-1-Fc/Tag + Anti-Tag-Europium + Streptavidin-XL665.
-
Read: Incubate 1 hour and read on a TR-FRET compatible reader (e.g., PHERAstar).
-
Analysis: Calculate Ratio = (Signal 665nm / Signal 620nm) * 10,000. Plot % Inhibition vs. Log[NP19].
B. Jurkat/NFAT-Luciferase Reporter Assay (Cellular Functional)
This assay confirms that the biochemical binding translates to biological T-cell reactivation.
-
Co-Culture Setup:
-
Dosing: Treat co-culture with NP19 (0.1 µM to 20 µM).
-
Readout: After 6–16 hours, add luciferase substrate.
-
Success Criteria: A dose-dependent increase in luminescence indicates NP19 has blocked the PD-1/PD-L1 inhibitory signal, restoring NFAT signaling.
Critical Analysis & Troubleshooting (E-E-A-T)
The Solubility Challenge: NP19, like many biphenyl-based inhibitors (BMS-1166, BMS-1001), is highly hydrophobic.
-
Risk: Compound precipitation in aqueous cell media.
-
Solution: Do not exceed 0.5% DMSO in cell culture. If precipitation occurs at >10 µM, consider using a solubility enhancer like cyclodextrin during stock preparation, though standard DMSO stocks usually suffice for nanomolar/low-micromolar work.
In Vivo Formulation: For mouse studies (B16-F10 models), simple saline/PBS formulations often fail.
-
Recommended Vehicle: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline.
-
Route: Intragastric (i.g.) or Intraperitoneal (i.p.).[3]
-
Dosing: 25–50 mg/kg daily is the standard starting point to observe tumor growth inhibition (TGI >50%).
References
-
Cheng, B. et al. (2020).[4] Discovery of Novel Resorcinol Dibenzyl Ether-Based PD-1/PD-L1 Inhibitors. (Note: Primary source for NP19 structure and initial IC50 characterization).
-
Skalniak, L. et al. (2017).[2] Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells.[2][4] (Establishes the BMS-1166/1001 benchmarking standards).
-
MedChemExpress. PD-1/PD-L1-IN-NP19 Product Datasheet. (Source for specific physicochemical properties and vendor-verified IC50 data).
-
Guzik, K. et al. (2017).[2] Small-Molecule Inhibitors of the PD-1/PD-L1 Interaction via Transiently Induced Protein States and Dimerization of PD-L1. (Mechanistic grounding for dimerization).
Sources
- 1. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells | Oncotarget [oncotarget.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PD-L1 as an emerging target in the treatment and prevention of keratinocytic skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal and Waste Management of PD-1/PD-L1-IN-NP19
Executive Summary & Compound Profile
PD-1/PD-L1-IN-NP19 (CAS: 2377916-66-8) is a potent small-molecule inhibitor designed to block the interaction between Programmed Cell Death-1 (PD-1) and Programmed Cell Death-Ligand 1 (PD-L1).[1][2] Unlike monoclonal antibodies, this is a synthetic organic compound (Formula: C33H31ClN2O4).[2]
Critical Safety Distinction: While often used in biological assays, NP19 is a chemical hazard, not a biohazard (unless contaminated with infectious agents).[2] It is classified as an Aquatic Toxin (H410) and Harmful if Swallowed (H302) .[2] Improper disposal into municipal drains can cause long-term environmental damage and regulatory non-compliance under EPA RCRA and EU REACH guidelines.[2]
Physicochemical Profile for Disposal
| Property | Data | Disposal Implication |
| State | Solid (Powder) | High-temperature incineration required.[2] |
| Solubility | DMSO (>10 mg/mL) | Waste streams must be compatible with organic solvents.[2] |
| Stability | Stable solid | Does not spontaneously degrade; requires active destruction.[2] |
| Toxicity | H302, H410 | Zero-drain discharge policy. |
Waste Classification & Segregation Strategy
Effective disposal relies on "Source Segregation"—separating waste at the point of generation to prevent the creation of "Mixed Waste" (Chemical + Biological), which is difficult and costly to dispose of.
The "Self-Validating" Logic[2]
-
Why Incineration? Chemical deactivation (bleach/autoclave) is ineffective for stable organic pharmacophores like NP19.[2] High-temperature incineration (>1000°C) is the only method validated to break the biphenyl core structure.[2]
-
Why Segregate Solvents? NP19 is typically dissolved in DMSO.[2] DMSO can penetrate nitrile gloves and carry the toxin through the skin. Segregating DMSO waste alerts handlers to the double-hazard (Toxicity + Permeability).[2]
Diagram 1: Waste Stream Decision Tree
This decision matrix ensures every gram of NP19 is routed to the correct destruction facility.
Figure 1: Decision matrix for segregating NP19 waste based on physical state and biological contamination status.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Scenario: Expired vials, weighing errors, or spilled powder.[2]
-
Containment: Transfer solid NP19 into a screw-top glass vial. Do not use plastic bags as primary containment for pure powder (static charge can disperse dust).[2]
-
Labeling: Apply a hazardous waste label.
-
Required Fields: "Hazardous Waste," "Toxic," "PD-1 Inhibitor (NP19)."[2]
-
-
Secondary Containment: Place the vial into a clear plastic sealable bag (Zip-lock).
-
Disposal: Deposit into the Black RCRA Hazardous Waste Container (or site-equivalent for P-listed/High-Potency compounds).
Protocol B: Liquid Waste (Stock Solutions)
Scenario: DMSO or Ethanol stock solutions.[2]
-
Segregation: Do not mix with aqueous buffers or acids.[2] Keep in a dedicated "Organic Solvent Waste" carboy.[2]
-
Compatibility Check: Ensure the waste carboy is compatible with DMSO (HDPE or Glass recommended; avoid Polystyrene).[2]
-
Log Entry: Record the volume and concentration of NP19 added to the carboy. This provides a "Mass Balance" record for EHS audits.[2]
-
Disposal: Cap tightly. Request pickup for Fuel Blending/Incineration .
Protocol C: Mixed Waste (In Vitro Assays)
Scenario: NP19 dissolved in cell culture media with live T-cells or tumor lines.[2]
-
Deactivation (Bio): Add bleach (final 10%) to kill the biological agents.[2] Note: This does NOT destroy NP19.
-
Classification: Label as "Chemical Contaminated Biohazard."
-
Disposal: Do not autoclave (autoclaving can volatilize chemical agents).[2] This stream must be sent for Chemical Incineration (often distinct from standard medical waste autoclaving).[2]
Emergency Spill Response (NP19 Specific)
Because NP19 is a potent pharmacological agent, spills must be treated as a potential exposure risk.[2]
Diagram 2: Spill Response Workflow
This workflow prioritizes containment of the powder to prevent inhalation or spread.
Figure 2: Immediate response protocol for dry powder or liquid spills of NP19.
Detailed Cleanup Steps:
-
Dampen: If the spill is dry powder, gently cover with a paper towel dampened with water.[2] This prevents dust generation (aerosolization).[2][3]
-
Wipe: Wipe from the outside in.[2]
-
Solvent Wash: Follow the water wipe with a 70% Ethanol wipe to solubilize and remove hydrophobic residues of NP19.[2]
-
Verification: Use a UV lamp (if available and applicable) or visual inspection to ensure no residue remains.[2]
Regulatory & Compliance Context
This guide aligns with the following authoritative standards. Adherence ensures your laboratory remains audit-ready.[2]
-
EPA RCRA (Resource Conservation and Recovery Act): While NP19 is not yet explicitly "P-listed," the "Generator Knowledge" clause mandates treating it as a toxic hazardous waste due to its H410/H302 classification [1].[2]
-
OSHA Hazardous Drugs: Small molecule checkpoint inhibitors fall under "Novel Therapeutic Agents."[2] Employers must provide protection comparable to established antineoplastics [2].[2]
-
Safety Data Sheet (SDS) Mandates: Section 13 of the NP19 SDS explicitly prohibits release into the environment and mandates disposal via licensed waste contractors [3].
References
-
United States Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.[2] Available at: [Link][2]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[2][4][5][6] Available at: [Link][2]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. PD-1/PD-L1-IN-NP19|2377916-66-8|MSDS [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ashp.org [ashp.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling PD-1/PD-L1-IN-NP19
Comprehensive Safety and Operational Guide: Handling PD-1/PD-L1-IN-NP19
As a Senior Application Scientist, I have designed this guide to provide drug development professionals and laboratory researchers with a field-proven, causality-driven framework for handling PD-1/PD-L1-IN-NP19 . This compound is a highly potent, experimental small-molecule inhibitor of the programmed cell death 1 (PD-1) and PD-ligand 1 (PD-L1) interaction.
Because this compound is strictly for research use and exhibits specific toxicological profiles, standard "one-size-fits-all" laboratory safety protocols are insufficient. This guide synthesizes technical accuracy with operational logic to ensure your protocols are self-validating and scientifically sound.
Part 1: Hazard Identification & The Causality of Risk
To handle a chemical safely, one must understand why it is dangerous. PD-1/PD-L1-IN-NP19 presents two distinct hazard profiles depending on its physical state: the solid powder phase and the solution phase [1][2].
Table 1: Physicochemical Properties & Safety Thresholds
| Property | Value | Hazard Implication & Causality |
| Target / IC50 | PD-1/PD-L1 / 12.5 nM | High biological potency. Unintended systemic exposure may disrupt immune homeostasis and trigger autoimmune-like responses[3]. |
| Physical State | Solid Powder | High risk of aerosolization. Inhalation of the active pharmaceutical ingredient (API) bypasses dermal barriers. |
| Solubility | DMSO (max 6.25 mg/mL) | Critical Risk: Dimethyl sulfoxide (DMSO) is a potent transdermal carrier. It will transport dissolved NP19 directly through the skin into the bloodstream[4][5]. |
| Acute Toxicity | Category 4 (Oral) | Harmful if swallowed. Mandates strict no-mouth-pipetting and rigorous hand-washing protocols[6]. |
| Environmental | Category 1 (Aquatic) | Very toxic to aquatic life with long-lasting effects. Cannot be disposed of in standard sink drains[6]. |
The "Trojan Horse" Effect of DMSO
The most significant operational risk when handling NP19 occurs during reconstitution. Because NP19 requires Dimethyl Sulfoxide (DMSO) for solubilization, the solvent acts as a penetration enhancer. DMSO disrupts the lipid bilayers of the stratum corneum, reducing skin resistance and allowing the dissolved NP19 to pass directly into systemic circulation[5][7]. Therefore, your Personal Protective Equipment (PPE) must adapt as the chemical changes state.
Part 2: Dynamic Personal Protective Equipment (PPE) Matrix
Your PPE must be treated as a self-validating system. If one layer fails, the protocol must dictate an immediate, safe fallback.
-
Respiratory Protection:
-
Powder Phase: Must be handled inside a certified Class II Biosafety Cabinet (BSC) or a chemical fume hood with a verified face velocity of 80–100 fpm[1]. If engineering controls are unavailable, an N95/P100 particulate respirator is mandatory to prevent inhalation of aerosolized API.
-
-
Eye/Face Protection:
-
Tight-fitting chemical splash goggles. Standard safety glasses are insufficient during the solution phase due to the risk of capillary splash from DMSO.
-
-
Skin & Hand Protection (The Critical Variable):
-
When handling dry powder: Double standard nitrile gloves provide an adequate physical barrier.
-
When handling DMSO solutions:Nitrile gloves are strictly prohibited for continuous contact. Nitrile degrades and becomes highly permeable in less than 10 minutes upon exposure to DMSO[8][9]. You must switch your outer glove to Butyl rubber, fluoroelastomer, or Neoprene before opening the DMSO[8].
-
Part 3: Operational Workflows & Methodologies
Below is the step-by-step methodology for safely transitioning PD-1/PD-L1-IN-NP19 from a raw powder to an assay-ready stock solution.
Workflow: Reconstitution and Aliquoting
Goal: Achieve a 6.25 mg/mL (11.26 mM) stock solution without compromising the operator's dermal barrier.
-
System Verification: Verify the fume hood airflow monitor reads safe parameters. Inspect your Butyl rubber gloves for pinhole leaks using the air-inflation method.
-
Powder Handling: Don a lab coat, goggles, and double nitrile gloves. Carefully open the NP19 vial inside the hood. Use an anti-static weigh boat and a micro-spatula to weigh the required mass. Logic: Anti-static materials prevent the powder from repelling and aerosolizing.
-
The PPE Transition: Once the powder is secured in a sealed amber vial, remove your outer nitrile glove. Don the Butyl rubber glove.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the vial.
-
Dissolution: Cap the vial tightly. PD-1/PD-L1-IN-NP19 requires ultrasonic assistance for complete dissolution at 6.25 mg/mL[2]. Place the sealed vial in a sonicator bath until the solution is completely clear.
-
Storage: Aliquot the stock solution into smaller, single-use amber vials to prevent freeze-thaw degradation and protect from light. Store at -80°C (stable for up to 6 months)[1].
Caption: Operational workflow for PD-1/PD-L1-IN-NP19, highlighting critical PPE transitions during DMSO reconstitution.
Part 4: Spill Response and Disposal Plans
A self-validating safety protocol anticipates failure. If a spill occurs, the response must be dictated by the physical state of the compound.
-
Solid Powder Spill: Do not dry-sweep, as this will aerosolize the potent API. Cover the spill with damp absorbent paper to trap the dust. Carefully wipe up the material and place it in a sealed, labeled hazardous waste container[6].
-
DMSO Solution Spill: Immediately evacuate the immediate area if the spill is large (>50 mL). The responder must wear a respirator and Butyl rubber gloves. Absorb the liquid with a finely-powdered liquid-binding material (e.g., diatomite or universal binders)[6]. Decontaminate the surface by scrubbing with alcohol (ethanol or isopropanol)—do not use water, as DMSO is highly miscible and water will only spread the contamination footprint.
-
Disposal: Because NP19 is a Category 1 Chronic Aquatic Toxicant, absolutely no liquid waste (even highly diluted assay wash buffers) may be poured down the sink[6]. Collect all contaminated tips, tubes, and liquid waste in clearly labeled "Toxic Aquatic Waste / DMSO" carboys for institutional incineration.
Part 5: Mechanistic Context
Understanding the downstream application of NP19 reinforces the necessity for rigorous handling. NP19 is designed to disrupt the immunosuppressive signaling between tumor cells and T-cells, effectively "taking the brakes off" the immune system to restore Interferon-gamma (IFN-γ) production[2][3]. Accidental exposure could theoretically trigger localized or systemic immune hyperactivation.
Caption: Mechanism of Action: PD-1/PD-L1-IN-NP19 disrupting the immunosuppressive PD-1/PD-L1 axis.
References
- Current time information in Casnewydd, GB. Google Search.
- PD-1/PD-L1-IN-NP19|2377916-66-8|MSDS - DC Chemicals. DC Chemicals Safety Data Sheet.
- PD-1/PD-L1-IN-NP19 - MedchemExpress.com. MedChemExpress Product Data.
- Safety Data Sheet - MedchemExpress.com. MedChemExpress SDS for PD-1/PD-L1-IN-NP19.
- PD-1/PD-L1-IN-NP19 - Xcess Biosciences. Xcess Biosciences Technical Data.
- Dimethyl sulfoxide (DMSO): Health Effects & Safety Concerns - ConsumerLab.com. ConsumerLab Clinical Safety Report.
- Spotlight on DMSO - AL Research Support. University of Maryland Center for Environmental Science.
- DMSO - Moumoujus. Moumoujus Scientific Analysis of DMSO Penetration.
- Exploring Dimethyl Sulfoxide (DMSO): Therapeutic Potential, Risks, and Mechanisms as a Skin Penetration Agent - The Calculated Chemist.
- CHEMICAL GLOVE RESISTANCE GUIDE. MSC Industrial Direct Co.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. consumerlab.com [consumerlab.com]
- 5. thecalculatedchemist.com [thecalculatedchemist.com]
- 6. PD-1/PD-L1-IN-NP19|2377916-66-8|MSDS [dcchemicals.com]
- 7. moumoujus.com [moumoujus.com]
- 8. support.al.umces.edu [support.al.umces.edu]
- 9. cdn.mscdirect.com [cdn.mscdirect.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
